molecular formula C7H15NO B024133 (S)-2-(Piperidin-2-yl)ethanol CAS No. 103639-57-2

(S)-2-(Piperidin-2-yl)ethanol

Cat. No.: B024133
CAS No.: 103639-57-2
M. Wt: 129.2 g/mol
InChI Key: PTHDBHDZSMGHKF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in organic synthesis and medicinal chemistry research. This enantiomerically enriched compound features a piperidine ring, a prevalent scaffold in pharmacology, fused with a flexible ethanol linker. This unique structure allows researchers to incorporate a chiral, functionalized heterocycle into complex molecules, facilitating the exploration of structure-activity relationships (SAR), particularly in the development of receptor-targeted ligands. The primary research value of this (S)-configured compound lies in its role as a precursor for the synthesis of more sophisticated chiral molecules. The piperidine ring can serve as a key pharmacophore, while the hydroxyethyl side chain offers a handle for further chemical modification, such as etherification, esterification, or amidation, enabling the construction of diverse compound libraries. Its mechanism of action is not intrinsic but is derived from the biological activity of the final molecules it helps to create, which may include potential inhibitors, agonists, or antagonists for various neurological and GPCR targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. While the racemic hydrochloride salt (CAS 1215020-95-3) is recommended to be stored in an inert atmosphere at room temperature , specific handling and storage conditions for this enantiopure form should be confirmed upon receipt.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDBHDZSMGHKF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353011
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103639-57-2
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Piperidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Piperidin-2-yl)ethanol is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereocenter and the reactive hydroxyl group make it a valuable starting material for the enantioselective synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways associated with pharmaceuticals derived from this versatile intermediate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₇H₁₅NO[2][3]
Molecular Weight 129.20 g/mol [2][3]
Appearance Colorless to light yellow liquid or off-white solid[4]
Melting Point 38-40 °C[5][6]
Boiling Point 234 °C at 760 mmHg[5][6]
Table 2: Solubility and Partition Coefficient
PropertyValueReference
Solubility in Water Very soluble[5][7]
Solubility in Organic Solvents Soluble in various organic solvents[4]
logP (Octanol/Water Partition Coefficient) 0.4 (Computed)[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

  • A small, powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8]

  • The capillary tube is placed in the heating block of the melting point apparatus.[9]

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point method with a Thiele tube or a similar apparatus.

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[10]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

  • The test tube is attached to a thermometer and heated in an oil bath within a Thiele tube.[11]

  • The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[11][12]

  • Heating is then discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the piperidinium ion of this compound can be determined by potentiometric titration.

Procedure:

  • A standard solution of this compound is prepared in deionized water.

  • The solution's ionic strength is maintained using a neutral salt solution, such as 0.1 M potassium chloride.[13]

  • The solution is titrated with a standardized solution of a strong base, typically 0.1 M NaOH, at a constant temperature (e.g., 25 ± 0.5 °C).[13][14]

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]

  • A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined as the pH at the half-equivalence point.[13][15]

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[16][17][18]

Procedure:

  • Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for biological relevance) are pre-saturated with each other.[19]

  • A known amount of this compound is dissolved in one of the phases.

  • The two phases are mixed vigorously for a set period to allow for partitioning of the compound.[16]

  • The mixture is then centrifuged to ensure complete separation of the two phases.[20]

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Understanding the mechanism of action of these APIs provides insight into the biological relevance of the piperidine scaffold.

Icaridin (Picaridin) - Insect Repellent

Icaridin is a widely used insect repellent. Its mechanism of action is not fully elucidated but is believed to involve interaction with the insect's olfactory system.[21]

Icaridin_Mechanism cluster_insect Insect Olfactory System OR Odorant Receptors (ORs) Repulsion Repellent Effect OR->Repulsion IR Ionotropic Receptors (IRs) IR->Repulsion Icaridin This compound Derivative: Icaridin Icaridin->OR Interacts with Icaridin->IR Interacts with HostCues Host Cues (e.g., CO2, Octenol) HostCues->OR Blocked by Icaridin HostCues->IR Blocked by Icaridin

Proposed mechanism of Icaridin as an insect repellent.
Mesoridazine - Antipsychotic

Mesoridazine, a metabolite of thioridazine, is a phenothiazine antipsychotic. It primarily acts as a dopamine receptor antagonist.[22][23][24]

Mesoridazine_Mechanism cluster_synapse Dopaminergic Synapse Dopamine Dopamine D2Receptor Dopamine D2 Receptor Dopamine->D2Receptor Binds PostsynapticNeuron Postsynaptic Neuron D2Receptor->PostsynapticNeuron Activates SignalTransduction Signal Transduction (Reduced) PostsynapticNeuron->SignalTransduction Mesoridazine This compound Derivative: Mesoridazine Mesoridazine->D2Receptor Blocks

Mesoridazine's antagonism of the dopamine D2 receptor.
Tiquizium Bromide - Antispasmodic

Tiquizium bromide is an antimuscarinic agent used to treat gastrointestinal spasms. It functions by blocking the action of acetylcholine at muscarinic receptors.[2][4][25]

Tiquizium_Bromide_Mechanism cluster_nmj Neuromuscular Junction (Smooth Muscle) Acetylcholine Acetylcholine MuscarinicReceptor Muscarinic Receptor Acetylcholine->MuscarinicReceptor Binds SmoothMuscleCell Smooth Muscle Cell MuscarinicReceptor->SmoothMuscleCell Activates MuscleContraction Muscle Contraction (Reduced) SmoothMuscleCell->MuscleContraction TiquiziumBromide This compound Derivative: Tiquizium Bromide TiquiziumBromide->MuscarinicReceptor Blocks

Tiquizium Bromide's antagonism of muscarinic receptors.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it an important chiral building block in medicinal chemistry. A thorough understanding of these properties, coupled with standardized experimental protocols for their determination, is essential for its effective utilization in drug discovery and development. The diverse biological activities of its derivatives highlight the significance of the piperidine scaffold in interacting with various biological targets. This guide serves as a valuable resource for researchers and scientists working with this compound and its analogs.

References

Spectroscopic and Synthetic Profile of (S)-2-(Piperidin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-(Piperidin-2-yl)ethanol, a valuable building block in pharmaceutical synthesis. The information compiled herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol [1]
CAS Number 103639-57-2[1]
Appearance Colorless to light yellow liquid
Solubility Soluble in water and various organic solvents

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Piperidin-2-yl)ethanol. While the data presented is primarily for the racemic mixture, it serves as a close approximation for the (S)-enantiomer.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(Piperidin-2-yl)ethanol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7m2H-CH₂-OH
~3.1m1HPiperidine C2-H
~2.9m1HPiperidine C6-H (eq)
~2.5m1HPiperidine C6-H (ax)
~1.8 - 1.2m8HPiperidine C3, C4, C5-H₂ and -CH₂-CH₂OH

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 2-(Piperidin-2-yl)ethanol

Chemical Shift (δ) ppmAssignment
~61-CH₂-OH
~58Piperidine C2
~47Piperidine C6
~38-CH₂-CH₂OH
~27Piperidine C4
~25Piperidine C3
~24Piperidine C5

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Piperidin-2-yl)ethanol

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (alcohol), N-H stretch (secondary amine)
~2930StrongC-H stretch (aliphatic)
~1450MediumC-H bend (alkane)
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(Piperidin-2-yl)ethanol

m/zRelative IntensityAssignment
129Low[M]⁺ (Molecular Ion)
98High[M - CH₂OH]⁺
84Base Peak[Piperidine ring fragment]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often found within the supplementary information of scientific publications. The following are generalized procedures based on common organic chemistry practices.

Synthesis of this compound

A common route to synthesize enantiopure 2-(piperidin-2-yl)ethanol involves the asymmetric reduction of a suitable precursor, such as 2-(2-hydroxyethyl)pyridine, or the resolution of the racemic mixture. Catalytic hydrogenation is a frequently employed method.[2]

Illustrative Synthesis Workflow:

Illustrative Synthesis and Characterization Workflow A Starting Material (e.g., 2-(2-hydroxyethyl)pyridine) B Asymmetric Hydrogenation (Chiral Catalyst, H2) A->B E This compound B->E C Racemic 2-(Piperidin-2-yl)ethanol (from non-chiral synthesis) D Chiral Resolution (e.g., enzymatic or with a chiral acid) C->D D->E F Purification (e.g., Distillation or Chromatography) E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Final Product G->H

Caption: Synthesis and Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an attenuated total reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized. In EI, this is achieved by bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Logical Flow for Spectroscopic Analysis:

Spectroscopic Analysis Logical Flow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Purified this compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Spectroscopic Analysis Workflow.

References

Enantiopure 2-(Piperidin-2-yl)ethanol: A Comprehensive Technical Guide on its Biological Significance and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure 2-(Piperidin-2-yl)ethanol, existing as (R)- and (S)-enantiomers, represents a pivotal chiral building block in modern medicinal chemistry. While direct quantitative data on the biological activity of these enantiomers is not extensively documented in publicly available literature, their significance is underscored by their role as crucial precursors in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic applications of enantiopure 2-(Piperidin-2-yl)ethanol and the pharmacological activities of the resulting derivatives, highlighting its importance in the development of novel therapeutics.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities. The introduction of stereocenters into this heterocyclic system allows for the fine-tuning of pharmacological properties, enhancing potency and reducing off-target effects. Enantiopure 2-(Piperidin-2-yl)ethanol, with its chiral center at the C2 position of the piperidine ring and a functionalizable ethanol side chain, is a highly valuable and versatile starting material for the enantioselective synthesis of complex molecules.

While this guide focuses on the applications of these enantiopure forms, it is important to note that the direct biological activity of (R)- and (S)-2-(Piperidin-2-yl)ethanol itself is not well-characterized in the current body of scientific literature. Their primary role reported to date is that of a chiral precursor.

Biological Activities of Derivatives

The true potential of enantiopure 2-(Piperidin-2-yl)ethanol is realized in the diverse biological activities of the compounds synthesized from it. These derivatives have shown promise in a variety of therapeutic areas. A summary of these activities is presented in the table below.

Derivative ClassEnantiomeric PrecursorReported Biological Activity
Quinoline DerivativesNot SpecifiedSelective agonists of somatostatin receptor subtype 2.[1]
Conhydrine AnaloguesNot SpecifiedPotential for memory-enhancing properties.[1]
Pyrazolopyrimidines(R)-2-(Piperidin-2-yl)ethanolInhibitors of protein and checkpoint kinases, with potential applications in cancer and HCV infection treatment.

Synthetic Pathways and Methodologies

The enantiomers of 2-(Piperidin-2-yl)ethanol serve as foundational scaffolds for the construction of more complex, biologically active molecules. The following sections detail the synthetic strategies employed to convert these chiral precursors into potent therapeutic agents.

Synthesis of Quinoline-Based Somatostatin Receptor Agonists

Derivatives of 4-(2-(piperidin-2-yl)ethoxy)quinoline have been identified as selective agonists of the somatostatin receptor subtype 2, a target for various therapeutic interventions. The synthesis leverages the nucleophilicity of the ethanol moiety of 2-(piperidin-2-yl)ethanol.

Experimental Protocol:

A generalized protocol for the synthesis of 4-(2-(piperidin-2-yl)ethoxy)quinoline derivatives involves the following key steps:

  • N-Protection: The piperidine nitrogen of enantiopure 2-(piperidin-2-yl)ethanol is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), to prevent side reactions.

  • Alkylation: The protected intermediate is then subjected to an O-alkylation reaction with a 4-haloquinoline derivative (e.g., 4-chloroquinoline) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide).

  • Deprotection: The final step involves the removal of the N-protecting group, typically under acidic conditions, to yield the desired 4-(2-(piperidin-2-yl)ethoxy)quinoline derivative.

G Synthesis of Quinoline Derivatives start Enantiopure 2-(Piperidin-2-yl)ethanol step1 N-Protection (e.g., Boc-anhydride) start->step1 step2 O-Alkylation with 4-haloquinoline step1->step2 step3 N-Deprotection (e.g., TFA or HCl) step2->step3 end 4-(2-(Piperidin-2-yl)ethoxy)quinoline Derivative step3->end

Caption: Synthetic workflow for quinoline-based derivatives.

Synthesis of Pyrazolopyrimidine Kinase Inhibitors

(R)-2-(Piperidin-2-yl)ethanol has been utilized in the preparation of a novel class of pyrazolopyrimidines that act as inhibitors of protein and checkpoint kinases. This highlights the utility of the (R)-enantiomer in generating molecules with potential anticancer and antiviral activities.

Experimental Protocol:

The synthesis of these pyrazolopyrimidine derivatives is a multi-step process:

  • Activation of the Hydroxyl Group: The primary alcohol of (R)-2-(piperidin-2-yl)ethanol is converted into a better leaving group, for instance, by mesylation or tosylation.

  • N-Protection: The piperidine nitrogen is protected to avoid interference in subsequent steps.

  • Nucleophilic Substitution: The activated intermediate is then reacted with a suitable pyrazolopyrimidine core containing a nucleophilic site.

  • Deprotection: The final step involves the removal of the protecting group to yield the active kinase inhibitor.

G Synthesis of Pyrazolopyrimidine Derivatives start (R)-2-(Piperidin-2-yl)ethanol step1 Hydroxyl Group Activation (e.g., MsCl, TEA) start->step1 step2 N-Protection step1->step2 step3 Nucleophilic Substitution with Pyrazolopyrimidine Core step2->step3 step4 N-Deprotection step3->step4 end Pyrazolopyrimidine Kinase Inhibitor step4->end

Caption: Synthetic workflow for pyrazolopyrimidine derivatives.

Signaling Pathways

Direct signaling pathways for the enantiomers of 2-(piperidin-2-yl)ethanol have not been elucidated. The biological effects observed are attributed to the more complex molecules synthesized from these chiral precursors. For instance, the quinoline derivatives mentioned above would exert their effects through the somatostatin receptor subtype 2, a G-protein coupled receptor (GPCR). Activation of this receptor is known to inhibit the release of various hormones and has antiproliferative effects. The pyrazolopyrimidine derivatives would act by inhibiting specific protein and checkpoint kinases, thereby interfering with cell cycle progression and signaling cascades implicated in cancer and viral replication.

G Derivative-Target Interaction cluster_0 Quinoline Derivative cluster_1 Pyrazolopyrimidine Derivative a Derivative b Somatostatin Receptor 2 (GPCR) a->b c Downstream Signaling (e.g., ↓cAMP, ↓Ca²⁺) b->c x Derivative y Protein/Checkpoint Kinase x->y z Inhibition of Cell Cycle & Signaling Cascades y->z

Caption: Logical relationship of derivatives to their biological targets.

Conclusion

Enantiopure (R)- and this compound are of considerable interest to the pharmaceutical and chemical synthesis communities. Their value lies not in their intrinsic biological activity, which remains largely unexplored, but in their utility as versatile chiral synthons. They provide a gateway to a multitude of complex molecular architectures with significant therapeutic potential, including receptor agonists and kinase inhibitors. Future research into the direct pharmacological profiling of these enantiomers could reveal novel biological activities and further expand their application in drug discovery. However, based on current literature, their role as a foundational element for enantioselective synthesis is their most prominent and well-established contribution to medicinal chemistry.

References

The Strategic Application of (S)-2-(Piperidin-2-yl)ethanol in the Stereoselective Synthesis of Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Piperidin-2-yl)ethanol stands as a cornerstone chiral precursor in the asymmetric synthesis of a multitude of piperidine-containing natural products and pharmaceutical intermediates. Its inherent stereocenter at the C2 position of the piperidine ring provides a crucial strategic advantage for controlling the stereochemistry of target molecules. This technical guide delineates the pivotal role of this compound, detailing its conversion to key synthetic intermediates and its subsequent elaboration into complex natural product scaffolds. We will explore common synthetic transformations, provide detailed experimental protocols for key reactions, and present quantitative data to offer a comprehensive resource for researchers in the field.

The versatility of this compound stems from its dual functionality: a secondary amine within the piperidine ring and a primary alcohol side chain. The amine is typically protected, often as a tert-butyloxycarbonyl (Boc) carbamate, to prevent undesired side reactions and to influence the stereochemical outcome of subsequent transformations. The primary alcohol can then be oxidized to the corresponding aldehyde, N-Boc-(S)-2-piperidinecarboxaldehyde, a versatile electrophile for various carbon-carbon bond-forming reactions.

Key Synthetic Strategies and Applications

The synthetic utility of this compound is prominently showcased in the total synthesis of several piperidine alkaloids. Common strategies involve the initial protection of the piperidine nitrogen, followed by oxidation of the alcohol to the aldehyde. This aldehyde then serves as a linchpin for introducing further complexity and establishing new stereocenters.

Synthesis of Sedamine and Allosedamine

The diastereomeric natural products, (+)-sedamine and (+)-allosedamine, are readily synthesized from N-Boc-(S)-2-piperidinecarboxaldehyde through the addition of a phenyl Grignard reagent. The stereochemical outcome of this addition is influenced by the protecting group and reaction conditions, leading to the selective formation of either the syn or anti diastereomer.

Synthesis of Coniine

The synthesis of the toxic alkaloid (+)-coniine from this compound highlights a different approach. Following the standard protection and oxidation sequence, the resulting aldehyde undergoes a Wittig reaction to extend the carbon chain. Subsequent hydrogenation of the newly formed double bond and deprotection of the nitrogen furnishes the final product.

Quantitative Data Summary

The following tables summarize quantitative data for key transformations in the synthesis of natural products starting from this compound.

Table 1: N-Protection and Oxidation of this compound
Step Reaction
1N-Boc Protection
2Oxidation
Table 2: Synthesis of (+)-Sedamine and (+)-Allosedamine
Step Reaction
3Grignard Addition
4Deprotection
Table 3: Synthesis of (+)-Coniine
Step Reaction
3Wittig Reaction
4Hydrogenation
5Deprotection

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-2-piperidinecarboxaldehyde

Step 1: N-Boc Protection of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N, 1.5 eq).

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in CH₂Cl₂ is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-(S)-2-(piperidin-2-yl)ethanol.

Step 2: Oxidation to N-Boc-(S)-2-piperidinecarboxaldehyde

  • To a solution of N-Boc-(S)-2-(piperidin-2-yl)ethanol (1.0 eq) in CH₂Cl₂ at room temperature is added Dess-Martin periodinane (1.2 eq) portion-wise.

  • The reaction mixture is stirred for 2-3 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred vigorously for 30 minutes, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude aldehyde is purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of (+)-Coniine via Wittig Reaction
  • To a suspension of propyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi, 1.1 eq) dropwise.

  • The resulting deep red solution is stirred at -78 °C for 1 hour.

  • A solution of N-Boc-(S)-2-piperidinecarboxaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to yield the corresponding alkene.

  • The alkene is dissolved in ethanol, and palladium on carbon (10 mol%) is added.

  • The suspension is stirred under a hydrogen atmosphere (1 atm) for 4-6 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

  • The N-Boc protected intermediate is dissolved in CH₂Cl₂, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in a basic aqueous solution and extracted with an organic solvent to yield (+)-coniine.

Visualizations of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Natural Products S-2-Piperidin-2-ylethanol S-2-Piperidin-2-ylethanol N-Boc-(S)-2-piperidinecarboxaldehyde N-Boc-(S)-2-piperidinecarboxaldehyde S-2-Piperidin-2-ylethanol->N-Boc-(S)-2-piperidinecarboxaldehyde  1. N-Boc Protection  2. Oxidation Sedamine_Allosedamine (+)-Sedamine / (+)-Allosedamine N-Boc-(S)-2-piperidinecarboxaldehyde->Sedamine_Allosedamine  Grignard Addition (PhMgBr)  & Deprotection Coniine (+)-Coniine N-Boc-(S)-2-piperidinecarboxaldehyde->Coniine  Wittig Reaction  Hydrogenation  Deprotection

Caption: General synthetic pathways from this compound.

G Start This compound Step1 N-Boc-(S)-2-(piperidin-2-yl)ethanol Start->Step1 (Boc)₂O, Et₃N Step2 N-Boc-(S)-2-piperidinecarboxaldehyde Step1->Step2 Dess-Martin Periodinane Step3 Wittig Adduct (Alkene) Step2->Step3 Ph₃P=CHCH₂CH₃ Step4 N-Boc-(+)-Coniine Step3->Step4 H₂, Pd/C Product (+)-Coniine Step4->Product TFA

Caption: Stepwise synthesis of (+)-Coniine.

Conclusion

This compound is an exceptionally valuable and versatile chiral precursor in the synthesis of natural products. Its ready availability in enantiopure form, combined with the straightforward chemical transformations of its functional groups, provides a reliable and efficient entry point to a wide array of complex piperidine alkaloids. The methodologies outlined in this guide, from the initial protection and oxidation to key carbon-carbon bond-forming reactions, demonstrate the strategic importance of this building block in modern organic synthesis. The provided protocols and quantitative data serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in their own research and development endeavors.

In-Depth Technical Guide on the Presumed Mechanism of Action for (S)-2-(Piperidin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed mechanism of action studies for (S)-2-(Piperidin-2-yl)ethanol derivatives. Therefore, this guide provides an in-depth overview of the presumed mechanism of action based on the well-established pharmacology of structurally related piperidine compounds, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs). The experimental protocols and data presented are representative of the methodologies used and the results obtained for analogous compounds and should be considered as a predictive framework for the title compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1] this compound and its derivatives belong to this important class of compounds. Based on the pharmacology of structurally similar molecules, it is hypothesized that these derivatives primarily exert their effects through the modulation of nicotinic acetylcholine receptors (nAChRs).[2]

nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes, including cognitive function, learning, memory, and attention.[2] Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for drug discovery.[2]

This technical guide will explore the presumed mechanism of action of this compound derivatives, focusing on their potential interactions with nAChRs. It will cover hypothetical quantitative data, detailed experimental protocols for their characterization, and the downstream signaling pathways they may modulate.

Presumed Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

This compound derivatives are presumed to act as modulators of nAChRs. Depending on the specific substitutions on the piperidine ring and the ethanol moiety, these compounds could exhibit a range of pharmacological profiles, including:

  • Agonists: Directly bind to and activate nAChRs, mimicking the effect of the endogenous neurotransmitter acetylcholine (ACh).

  • Antagonists: Bind to nAChRs but do not activate them, thereby blocking the action of ACh and other agonists.

  • Partial Agonists: Bind to and activate nAChRs but with lower efficacy than full agonists.

  • Allosteric Modulators: Bind to a site on the nAChR distinct from the ACh binding site and modulate the receptor's response to agonists. Positive allosteric modulators (PAMs) enhance the effect of agonists, while negative allosteric modulators (NAMs) reduce it.[3]

The specific subtype of nAChR targeted (e.g., α4β2, α7) would significantly influence the physiological and therapeutic effects of these derivatives.

Data Presentation: Representative Quantitative Data for nAChR Ligands

While specific data for this compound derivatives are not available, the following tables present representative quantitative data for other piperidine and nicotinoid compounds that act on nAChRs. This data illustrates the typical affinity and functional potency values obtained in pharmacological assays.

Table 1: Representative Binding Affinities (Ki) of Piperidine and Nicotinoid Derivatives at Different nAChR Subtypes

CompoundnAChR SubtypeKi (nM)Reference Compound
Nicotine α4β21Epibatidine
Epibatidine α4β20.05-
Varenicline α4β20.1-
(S)-(-)-Cotinine α7>10,000α-Bungarotoxin
PNU-282987 α720Methyllycaconitine

Data is illustrative and sourced from various publications on nAChR pharmacology.

Table 2: Representative Functional Potencies (EC50/IC50) of nAChR Modulators

CompoundnAChR SubtypeFunctional AssayPotency (nM)Mode of Action
Acetylcholine α4β2Electrophysiology1,000Agonist
Varenicline α4β2Electrophysiology2Partial Agonist
Mecamylamine α4β2Electrophysiology100Antagonist
PNU-120596 α7Electrophysiology1,000Positive Allosteric Modulator

EC50 values represent the concentration for 50% of maximal activation for agonists and partial agonists. IC50 values represent the concentration for 50% inhibition for antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the mechanism of action of this compound derivatives.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound derivatives for various nAChR subtypes.

Materials:

  • Membrane preparations from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain membranes for α4β2, GH4C1 cells expressing human α4 and β2 subunits).[4]

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test compounds: this compound derivatives.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂).

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound.

  • For non-specific binding, add the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channel activity.

Objective: To characterize the functional activity (agonist, antagonist, partial agonist, or allosteric modulator) of this compound derivatives at specific nAChR subtypes.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR subunit cRNAs, or mammalian cell lines like HEK293 stably expressing the receptor).

  • Patch-clamp rig with amplifier, data acquisition system, and perfusion system.

  • Borosilicate glass pipettes.

  • Extracellular solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Intracellular solution (e.g., 140 mM KCl, 11 mM EGTA, 1 mM CaCl₂, 10 mM HEPES, pH 7.2).

  • Test compounds and known nAChR agonists (e.g., acetylcholine).

Procedure:

  • Culture cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull a glass pipette to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Apply the known nAChR agonist to elicit a baseline current response.

  • To test for agonist activity, apply the this compound derivative alone and measure any elicited current.

  • To test for antagonist activity, pre-apply the test compound followed by co-application with the agonist and measure the inhibition of the agonist-induced current.

  • To test for allosteric modulation, co-apply the test compound with the agonist and measure the potentiation or inhibition of the agonist-induced current.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values and the maximal efficacy.

Mandatory Visualizations

Signaling Pathways

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space Ligand This compound Derivative (Agonist) nAChR nAChR Ligand->nAChR Binds and Activates Depolarization Depolarization nAChR->Depolarization Na⁺/Ca²⁺ Influx Ca_ion Ca_ion nAChR->Ca_ion Direct Ca²⁺ Permeation (e.g., α7 nAChR) VDCC VDCC Depolarization->VDCC Opens VDCC->Ca_ion Kinases Kinases Ca_ion->Kinases Activates NT_Release NT_Release Ca_ion->NT_Release Triggers Gene_Expression Gene_Expression Kinases->Gene_Expression Regulates

Caption: Presumed signaling pathway upon activation of nAChRs by an agonist this compound derivative.

Experimental Workflows

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Characterization start_binding Synthesized This compound Derivatives radioligand_assay Radioligand Binding Assay (Competition Experiment) start_binding->radioligand_assay data_analysis_binding Data Analysis (IC50 and Ki Determination) radioligand_assay->data_analysis_binding start_functional Derivatives with High Binding Affinity data_analysis_binding->start_functional Select Lead Compounds patch_clamp Patch-Clamp Electrophysiology (Whole-Cell Recording) start_functional->patch_clamp data_analysis_functional Data Analysis (EC50/IC50, Efficacy) patch_clamp->data_analysis_functional sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis_functional->sar_analysis Inform SAR

Caption: Experimental workflow for characterizing the mechanism of action of this compound derivatives.

Conclusion

While direct experimental evidence is currently lacking in the public domain, the structural similarity of this compound derivatives to known CNS-active compounds strongly suggests that their primary mechanism of action involves the modulation of nicotinic acetylcholine receptors. A thorough characterization of these derivatives using the detailed experimental protocols outlined in this guide would be necessary to confirm this hypothesis and to elucidate their specific pharmacological profile, including their binding affinities, functional activities at various nAChR subtypes, and their impact on downstream signaling pathways. Such studies would be crucial for determining their potential therapeutic utility in treating neurological and psychiatric disorders.

References

The Piperidine Ethanol Moiety: A Technical Guide to Discovery, Isolation, and Characterization of a Promising Class of Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of alkaloids containing the piperidine ethanol moiety. This class of natural products, featuring a piperidine ring substituted with an ethanol or related side chain, has garnered significant interest in the scientific community due to the diverse and potent biological activities of its members. This guide offers detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to support researchers in the exploration and development of these promising compounds.

Introduction to Piperidine Ethanol Alkaloids

Piperidine alkaloids are a large and structurally diverse group of natural products biosynthetically derived from the amino acid L-lysine. A significant subset of these compounds features a 2-(1-hydroxyalkyl)piperidine core, commonly referred to as the piperidine ethanol moiety. This structural motif is a key pharmacophore, contributing to the interaction of these alkaloids with various biological targets.

Prominent examples of alkaloids containing the piperidine ethanol moiety include lobeline, isolated from Lobelia inflata, and sedamine, found in Sedum species. These compounds have been investigated for a range of therapeutic applications, from smoking cessation and treatment of substance abuse to potential neuroprotective and anticancer effects. This guide will focus on the practical aspects of working with these molecules, from their natural sources to their detailed chemical and biological characterization.

Featured Alkaloids: Discovery and Natural Sources

This section details the discovery and natural origins of key piperidine ethanol alkaloids.

Lobeline

First isolated in 1886, lobeline is the principal alkaloid of the Indian tobacco plant, Lobelia inflata. It has a long history of use as a respiratory stimulant and, more recently, has been extensively studied as a potential treatment for drug addiction. Lobeline is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2) and a ligand for nicotinic acetylcholine receptors (nAChRs).

Sedamine

Sedamine is a piperidine alkaloid found in various species of the Sedum genus, commonly known as stonecrops. While less studied than lobeline, sedamine and its derivatives have shown interesting biological activities, including effects on the central nervous system.

Alkaloids from Cassia spectabilis

The flowers and fruits of Cassia spectabilis (syn. Senna spectabilis) are a rich source of piperidine alkaloids, including (-)-cassine and (-)-spectaline. These compounds possess a 2,6-disubstituted piperidin-3-ol structure and have demonstrated a range of biological effects, including antiproliferative and sedative activities, with some evidence suggesting interaction with the GABAergic system.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of piperidine ethanol alkaloids.

General Alkaloid Extraction: Acid-Base Extraction

This protocol is a standard method for the selective extraction of alkaloids from plant material.[2][3]

Materials:

  • Dried and powdered plant material (e.g., Lobelia inflata herb, Sedum acre aerial parts)

  • Methanol or Ethanol (95%)

  • 2% Sulfuric Acid (H₂SO₄)

  • Chloroform or Dichloromethane

  • Ammonia solution (NH₃) or Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Maceration and Extraction:

    • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol or ethanol for 24-48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the filtrate. Re-extract the plant residue with another 300 mL of the alcohol to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude alcoholic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 150 mL of 2% H₂SO₄. The alkaloids will form water-soluble salts.

    • Transfer the acidic solution to a separatory funnel and wash with 3 x 100 mL of chloroform to remove non-basic, lipophilic impurities. Discard the organic layers.

    • Carefully basify the aqueous layer to pH 9-10 by the dropwise addition of ammonia solution or sodium carbonate solution. This will convert the alkaloid salts back to their free base form.

    • Extract the basified aqueous solution with 3 x 100 mL of chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude alkaloid fraction.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique for isolating individual alkaloids from the crude extract.[4][5]

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be from 10% to 60% B over 40 minutes, but this should be optimized based on analytical HPLC of the crude mixture.

  • Flow Rate: 10-20 mL/min, depending on the column dimensions.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

Procedure:

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the equilibrated preparative HPLC column.

  • Collect fractions based on the retention times of the target alkaloids, as determined by prior analytical HPLC analysis.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Crystallization of Alkaloid Salts

Crystallization is an effective final purification step and allows for stable storage of the alkaloids as their salts.[6][7]

Materials:

  • Purified alkaloid free base

  • Ethanol or Isopropanol

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., ethereal HCl) or a solution of an organic acid like tartaric acid in ethanol.

  • Diethyl ether or hexane (as an anti-solvent)

  • Crystallization dish

Procedure:

  • Dissolve the purified alkaloid free base in a minimal amount of warm ethanol or isopropanol.

  • Slowly add a stoichiometric amount of the acid solution dropwise while stirring.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • If necessary, slowly add an anti-solvent (diethyl ether or hexane) until turbidity is observed, then allow the solution to stand.

  • Collect the formed crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Quantitative Data

The following tables summarize key quantitative data for representative piperidine ethanol alkaloids.

Table 1: Isolation and Purity Data

AlkaloidPlant SourceExtraction Yield (Crude Alkaloids)Final Purity
LobelineLobelia inflata0.1 - 0.5% of dry plant weight>98% (after HPLC and crystallization)
SedamineSedum acreNot widely reported>95% (achievable with chromatography)
(-)-CassineCassia spectabilisNot widely reported>98% (after chromatographic separation)
(-)-SpectalineCassia spectabilisNot widely reported>98% (after chromatographic separation)

Table 2: Spectroscopic Data

AlkaloidMolecular FormulaMass (m/z) [M+H]⁺¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
LobelineC₂₂H₂₇NO₂338.27.20-8.00 (m, 10H, Ar-H), 4.85 (dd, 1H), 3.20 (d, 2H), 2.90-3.10 (m, 2H), 2.40 (s, 3H, N-CH₃), 1.20-2.20 (m, 8H)212.4, 137.9, 133.5, 128.8, 128.6, 128.2, 126.0, 72.1, 61.8, 60.9, 47.1, 46.8, 42.5, 33.9, 25.1, 22.8
SedamineC₁₄H₂₁NO220.27.20-7.40 (m, 5H, Ar-H), 4.80 (dd, 1H), 2.90-3.10 (m, 1H), 2.25 (s, 3H, N-CH₃), 1.30-1.90 (m, 8H)144.9, 128.3, 127.2, 125.8, 75.6, 67.9, 57.2, 44.1, 35.8, 28.9, 24.5
(-)-CassineC₁₈H₃₅NO₂298.33.50-3.70 (m, 2H), 2.15 (t, 3H), 1.20-1.60 (m, 26H), 1.05 (d, 3H)211.8, 74.1, 60.9, 58.2, 43.9, 37.1, 34.2, 31.9, 29.6, 29.5, 29.3, 25.7, 23.8, 22.7, 19.8, 14.1
(-)-SpectalineC₂₀H₃₉NO₂326.33.50-3.70 (m, 2H), 2.15 (t, 3H), 1.20-1.60 (m, 30H), 1.05 (d, 3H)211.8, 74.1, 60.9, 58.2, 43.9, 37.1, 34.2, 31.9, 29.6, 29.5, 29.3, 25.7, 23.8, 22.7, 19.8, 14.1

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Signaling Pathways and Experimental Workflows

This section provides visualizations of key biological pathways and experimental workflows using the DOT language for Graphviz.

Signaling Pathways

lobeline_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 nAChR α4β2 nAChR Dopamine_release Dopamine Release nAChR->Dopamine_release Stimulates Nicotine Nicotine Nicotine->nAChR Activates Lobeline Lobeline Lobeline->VMAT2 Inhibits Lobeline->nAChR Modulates (Partial Agonist/ Antagonist) GABA_A_Receptor GABA-A Receptor Cl_channel Cl⁻ Channel Opening GABA_A_Receptor->Cl_channel GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Lobeline_effect Lobeline (enhances GABA release) Lobeline_effect->GABA Indirectly Increases

Lobeline's dual mechanism of action.
Experimental Workflows

extraction_workflow Plant_Material Dried, Powdered Plant Material Maceration Maceration with Methanol/Ethanol Plant_Material->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 Crude_Extract Crude Alcoholic Extract Concentration1->Crude_Extract Acidification Dissolve in 2% H₂SO₄ Crude_Extract->Acidification Chloroform_Wash Wash with Chloroform (x3) Acidification->Chloroform_Wash Aqueous_Phase1 Aqueous Phase (Alkaloid Salts) Chloroform_Wash->Aqueous_Phase1 Separate Organic_Phase1 Organic Phase (Impurities) - Discard Chloroform_Wash->Organic_Phase1 Separate Basification Basify to pH 9-10 with NH₃ Aqueous_Phase1->Basification Chloroform_Extraction Extract with Chloroform (x3) Basification->Chloroform_Extraction Aqueous_Phase2 Aqueous Phase - Discard Chloroform_Extraction->Aqueous_Phase2 Separate Organic_Phase2 Organic Phase (Alkaloid Free Base) Chloroform_Extraction->Organic_Phase2 Separate Drying Dry with Na₂SO₄ Organic_Phase2->Drying Filtration2 Filtration Drying->Filtration2 Concentration2 Concentration Filtration2->Concentration2 Crude_Alkaloids Crude Alkaloid Fraction Concentration2->Crude_Alkaloids

Acid-base extraction workflow.

purification_workflow Crude_Alkaloids Crude Alkaloid Fraction Prep_HPLC Preparative HPLC (C18 Column) Crude_Alkaloids->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling If pure Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Alkaloid Pure Alkaloid Free Base Solvent_Removal->Pure_Alkaloid Crystallization Crystallization (as salt) Pure_Alkaloid->Crystallization Pure_Crystals Pure Alkaloid Salt Crystals Crystallization->Pure_Crystals

Purification workflow.

Conclusion

The piperidine ethanol alkaloids represent a fascinating and pharmacologically significant class of natural products. This guide has provided a detailed overview of the key methodologies required for their discovery, isolation, and characterization. By following the outlined experimental protocols and utilizing the provided quantitative and structural data, researchers will be well-equipped to explore the potential of these compounds in drug discovery and development. The diverse biological activities of lobeline, sedamine, and the alkaloids from Cassia spectabilis underscore the importance of continued research into this promising area of natural product chemistry.

References

(S)-2-(Piperidin-2-yl)ethanol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-(Piperidin-2-yl)ethanol, a valuable chiral building block in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its applications, particularly as a precursor for pharmacologically active compounds. Experimental methodologies and relevant biological pathways are also discussed to support researchers in its practical application.

Chemical Identity and Properties

This compound is a chiral piperidine derivative. Its structure features a piperidine ring substituted at the 2-position with a hydroxyethyl group, with the stereochemistry at the chiral center defined as (S).

Chemical Structure: (Image of the 2D structure of this compound would be placed here)

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueReference
CAS Number 103639-57-2[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name 2-[(2S)-piperidin-2-yl]ethanol[1]
InChI InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1[1]
InChIKey PTHDBHDZSMGHKF-ZETCQYMHSA-N[1]
SMILES C1CCN--INVALID-LINK--CCO[1]

Table 2: Physical and Chemical Properties (for racemic 2-Piperidineethanol)

PropertyValueReference
Physical State Off-white solid
Melting Point 38-40 °C
Boiling Point 234 °C
Flash Point 112.8 °C (closed cup)
Solubility Soluble in water and various organic solvents.

Table 3: Spectroscopic Data (for racemic 2-Piperidineethanol)

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (in CDCl₃) δ (ppm): 3.77-3.75 (m, 2H, -CH₂OH), 3.32 (m, 1H), 3.02 (m, 1H), 2.74 (m, 1H), 2.60 (m, 1H), 1.84-1.19 (m, 6H)[2]
Mass Spectrum (EI) m/z: 129 (M⁺), 84 (base peak)[3]
IR Spectrum (Neat) ν (cm⁻¹): Broad OH stretch, C-H stretches, N-H stretch, C-O stretch[3]

Synthesis and Manufacturing

The commercial production of 2-piperidineethanol is typically achieved through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. This process yields the racemic mixture of (R)- and this compound.

G 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine Racemic 2-Piperidineethanol Racemic 2-Piperidineethanol 2-(2-Hydroxyethyl)pyridine->Racemic 2-Piperidineethanol Catalytic Hydrogenation (e.g., PtO₂, Pd/C) G Racemic (R,S)-2-Piperidineethanol Racemic (R,S)-2-Piperidineethanol Acylated (R)-2-Piperidineethanol Acylated (R)-2-Piperidineethanol Racemic (R,S)-2-Piperidineethanol->Acylated (R)-2-Piperidineethanol Selective Acylation (S)-2-Piperidineethanol (S)-2-Piperidineethanol Racemic (R,S)-2-Piperidineethanol->(S)-2-Piperidineethanol Unreacted Enzyme + Acyl Donor Enzyme + Acyl Donor Enzyme + Acyl Donor->Acylated (R)-2-Piperidineethanol G S_Pip This compound Alkaloids Piperidine Alkaloids (e.g., (+)-Conhydrine) S_Pip->Alkaloids Multi-step Synthesis SSTR2_Agonists SSTR2 Agonists S_Pip->SSTR2_Agonists Multi-step Synthesis Other_APIs Other Active Pharmaceutical Ingredients S_Pip->Other_APIs Synthetic Intermediate G cluster_0 Cell Membrane SSTR2 SSTR2 G_protein G Protein (Gi) SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP Agonist SSTR2 Agonist Agonist->SSTR2 Binds cAMP cAMP ATP->cAMP Converts Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Cellular_Response

References

Potential Pharmacological Applications of (S)-2-(Piperidin-2-yl)ethanol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as basicity and lipophilicity, which are crucial for drug-target interactions and pharmacokinetic profiles.[3] Among the vast chemical space of piperidine derivatives, (S)-2-(Piperidin-2-yl)ethanol and its analogs represent a promising class of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential pharmacological applications of these analogs, with a focus on their analgesic, sigma receptor modulating, and acetylcholinesterase inhibitory activities.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives often starts from chiral precursors to ensure the desired stereochemistry, which is frequently crucial for biological activity. A common strategy involves the use of enantiopure starting materials, such as (S)-pipecolic acid or its derivatives.

A general synthetic workflow can be envisioned as follows:

SynthesisWorkflow start Chiral Precursor ((S)-Pipecolic Acid) step1 Reduction of Carboxylic Acid start->step1 e.g., LiAlH4 step2 Protection of Piperidine Nitrogen step1->step2 e.g., Boc-anhydride step3 Modification of Ethanol Side Chain step2->step3 Various Reagents step4 Deprotection step3->step4 e.g., TFA final This compound Analog step4->final

Caption: General synthetic workflow for this compound analogs.

This generalized scheme allows for the introduction of various substituents on the piperidine nitrogen and the ethanol side chain, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Pharmacological Applications

Analgesic Activity

Derivatives of piperidine-2-ethanol have shown promise as analgesic agents.[4] The primary mechanism of action for many centrally acting analgesics involves interaction with opioid receptors. While direct binding data for this compound analogs on opioid receptors is not extensively available in the public domain, their structural similarity to known opioid ligands suggests this as a potential target.

Experimental Models for Analgesia:

Standard preclinical models to evaluate analgesic activity include the tail-immersion test and the hot-plate test.[4] These models measure the latency of a withdrawal reflex to a thermal stimulus, with an increase in latency indicating an analgesic effect.

Signaling Pathway for Opioid-Mediated Analgesia:

OpioidSignaling ligand This compound Analog (Hypothetical) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds to gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) gi->ion_channel Modulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates neurotransmission Decreased Neuronal Excitability & Neurotransmitter Release pka->neurotransmission ion_channel->neurotransmission analgesia Analgesia neurotransmission->analgesia

Caption: Hypothetical opioid receptor signaling pathway for analgesia.

Quantitative Data on Analgesic Activity of Piperidine-2-Ethanol Analogs:

CompoundSubstitution on Piperidine NitrogenMean Increase in Latency (sec) at Peak Effect
Parent Compound HLow activity
Analog 1 PhenacylSignificant increase
Analog 2 Substituted PhenacylVaried with substitution
Note: This table is a qualitative summary based on the findings of Jahan et al. (2016) and does not represent specific quantitative values.[4]
Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 (σ1) subtype, are recognized as promising targets for the treatment of various central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases. Several piperidine derivatives have been identified as high-affinity sigma receptor ligands.[5][6]

Quantitative Data on Sigma Receptor Binding:

The following table summarizes the binding affinities (Ki) of selected piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. While not direct analogs of this compound, these data illustrate the potential of the piperidine scaffold to interact with sigma receptors.

CompoundStructureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
Compound A 4-Pyridylpiperidine derivative4.510[5]
Compound B Unsubstituted piperidine derivative2847[5]
Compound C Biphenyl derivative with a three-carbon chain--[5]
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2-[7]
Haloperidol (Reference) -2.5-[7]
Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The piperidine moiety is a common feature in many potent AChE inhibitors.[8][9][10]

Quantitative Data on Acetylcholinesterase Inhibition:

Several piperidine derivatives have demonstrated potent inhibition of AChE. The table below presents the IC50 values for some of these compounds.

CompoundStructureAChE IC50 (nM)Reference
Compound 7 Semisynthetic piperidine alkaloid analog7.32 (µM)[8]
Compound 9 Semisynthetic piperidine alkaloid analog15.1 (µM)[8]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56[9]
Donepezil (Reference) Marketed AChE inhibitor5.7[10]

Experimental Protocols

Synthesis of N-Phenacyl Piperidine-2-ethanol Analogs

This protocol is adapted from the general procedure described by Jahan et al. (2016).[4]

Materials:

  • Piperidine-2-ethanol

  • Substituted phenacyl bromide

  • Ethanol

  • Potassium carbonate (K2CO3)

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve piperidine-2-ethanol (0.01 mol) and the respective substituted phenacyl bromide (0.01 mol) separately in ethanol (20 mL each).

  • Mix the two solutions in a round-bottom flask.

  • Add potassium carbonate (0.01 mol) to the reaction mixture.

  • Reflux the mixture for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vivo Analgesic Activity Assessment: Tail-Immersion Test

This protocol is a generalized procedure based on standard methods.[4]

Animals:

  • Male/Female mice (20-25 g)

Procedure:

  • Habituate the mice to the experimental setup to minimize stress.

  • Gently hold the mouse and immerse the distal 3-5 cm of its tail in a water bath maintained at a constant temperature (e.g., 52 ± 0.5 °C).

  • Record the time taken for the mouse to flick its tail out of the water (tail-flick latency). A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Administer the test compound (e.g., intraperitoneally) or vehicle control.

  • Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Calculate the percentage of maximal possible effect (%MPE) or the increase in latency time compared to baseline.

Workflow for Analgesic Testing:

AnalgesicWorkflow start Acclimatize Mice baseline Measure Baseline Tail-Flick Latency start->baseline admin Administer Test Compound or Vehicle baseline->admin measure Measure Tail-Flick Latency at Time Intervals admin->measure analyze Analyze Data (%MPE or Latency Increase) measure->analyze end Determine Analgesic Effect analyze->end

Caption: Experimental workflow for the tail-immersion test.

In Vitro Sigma Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target sigma receptor (σ1 or σ2)

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ1)

  • Test compounds (analogs of this compound)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, incubate the cell membranes, radioligand, and either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Conclusion and Future Directions

Analogs of this compound represent a versatile scaffold with demonstrated potential in several pharmacological areas, most notably as analgesics. The available data, although limited in quantitative detail for the specific parent compound, strongly suggest that further exploration of this chemical space is warranted. Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogs to elucidate the structural requirements for optimal activity at specific targets.

  • Quantitative in vitro and in vivo pharmacology: Generating robust quantitative data (IC50, Ki, EC50) for promising analogs to enable direct comparison and lead candidate selection.

  • Mechanism of action studies: Investigating the precise molecular targets and signaling pathways responsible for the observed pharmacological effects.

  • Pharmacokinetic and toxicity profiling: Evaluating the drug-like properties of lead compounds to assess their potential for further development.

By addressing these key areas, the therapeutic potential of this compound analogs can be fully realized, potentially leading to the development of novel and effective treatments for pain and other CNS disorders.

References

The Pivotal Role of the Hydroxyl Group in the Reactivity of (S)-2-(Piperidin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Piperidin-2-yl)ethanol, a chiral piperidine derivative, stands as a cornerstone in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. Its utility stems from the presence of two key reactive centers: a secondary amine within the piperidine ring and a primary hydroxyl group. This guide delves into the critical role of the hydroxyl group, exploring its influence on the molecule's reactivity and its strategic manipulation in the synthesis of complex nitrogen-containing heterocycles, including alkaloids and other bioactive compounds.

Reactivity Profile of the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile handle for a variety of chemical transformations. Its reactivity is central to the molecule's function as a chiral building block, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Key reactions involving the hydroxyl group include oxidation, acylation, alkylation, and participation in intramolecular cyclizations.

Oxidation to the Aldehyde

A fundamental transformation of the hydroxyl group is its oxidation to the corresponding aldehyde, (S)-2-(piperidin-2-yl)acetaldehyde. This reaction is a critical step in many synthetic pathways as the aldehyde functionality opens up a vast array of subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.[1][2]

Experimental Protocol: Oxidation of this compound

A common and efficient method for this oxidation is the use of Dess-Martin periodinane (DMP).

  • Materials: this compound, Dess-Martin periodinane, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

The resulting aldehyde is a key intermediate for the synthesis of various natural products and pharmaceutical agents.[2]

O-Acylation

The hydroxyl group readily undergoes acylation to form esters. This reaction is often used for the introduction of protecting groups or to modify the biological activity of the parent molecule. Acetylation, using acetic anhydride in the presence of a base like pyridine, is a straightforward and high-yielding transformation.

Quantitative Data: O-Acetylation

ReactantReagentsSolventTemperatureYield (%)
(Piperidin-2-yl)methanolAcetic Anhydride, Pyridine-0 °C to RT>90

Experimental Protocol: Acetylation of this compound

  • Materials: this compound, Acetic anhydride, Pyridine, Dichloromethane (DCM), 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add acetic anhydride (1.1 eq).

    • Allow the mixture to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with methanol.

    • Remove solvents under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetate.

O-Alkylation

Experimental Protocol: General O-Alkylation (Williamson Ether Synthesis)

  • Materials: this compound, Sodium hydride (NaH), Alkyl halide (e.g., methyl iodide, benzyl bromide), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

The Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups with a predictable inversion of stereochemistry at the carbon center.[3][4][5] This reaction is particularly valuable in the context of chiral molecules like this compound, as it allows for the synthesis of the corresponding (R)-enantiomer of a desired derivative. The reaction proceeds via an SN2 mechanism.[3]

Experimental Protocol: General Mitsunobu Reaction

  • Materials: this compound, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), A suitable nucleophile (e.g., benzoic acid, phthalimide), Anhydrous THF.

  • Procedure:

    • Dissolve this compound (1.0 eq), the nucleophile (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazine derivative.

The successful application of the Mitsunobu reaction has been reported for the synthesis of various natural products with yields for intermolecular and intramolecular reactions ranging from 70% to over 90%.[6]

The Hydroxyl Group in Intramolecular Reactions and Alkaloid Synthesis

The hydroxyl group in this compound plays a crucial role as a precursor for intramolecular reactions, leading to the formation of bicyclic systems characteristic of many alkaloids.

Intramolecular Cyclization

Following conversion of the hydroxyl group to a leaving group (e.g., tosylate, mesylate) or activation under acidic conditions, intramolecular nucleophilic attack by the piperidine nitrogen can lead to the formation of indolizidine or quinolizidine ring systems. The stereochemistry of the starting alcohol dictates the stereochemical outcome of the cyclization.

Role in the Biosynthesis of Slaframine

The biosynthesis of the indolizidine alkaloid slaframine provides a compelling example of the hydroxyl group's importance. While the direct precursor in the fungal pathway is L-pipecolic acid, the overall transformation involves steps that are analogous to the chemical manipulation of this compound derivatives.[7][8][9] The biosynthetic pathway involves the elongation of the pipecolate side chain and subsequent cyclization. It is hypothesized that an intermediate bearing a hydroxyl group is a key player in this process, undergoing enzymatic oxidation and amination to form the final alkaloid.[10]

The following diagram illustrates a plausible initial enzymatic step in a pathway analogous to slaframine biosynthesis, starting from a hydroxyl-containing precursor.

slaframine_biosynthesis_step cluster_0 Enzymatic Oxidation cluster_1 Further Transformation S_2_Piperidin_2_yl_ethanol This compound S_Piperidin_2_yl_acetaldehyde (S)-Piperidin-2-yl)acetaldehyde S_2_Piperidin_2_yl_ethanol->S_Piperidin_2_yl_acetaldehyde Alcohol Dehydrogenase (NAD+/NADH) Aldol_Condensation Aldol-type Condensation S_Piperidin_2_yl_acetaldehyde->Aldol_Condensation Cyclization Intramolecular Cyclization Aldol_Condensation->Cyclization Precursor to Indolizidine Core

Caption: Initial enzymatic oxidation of the hydroxyl group.

Logical and Experimental Workflows

The strategic manipulation of the hydroxyl group is best illustrated through logical workflows that guide synthetic planning.

General Synthetic Workflow

The following diagram outlines a general workflow for the functionalization of this compound, highlighting the pivotal role of the hydroxyl group.

synthetic_workflow cluster_hydroxyl_reactions Hydroxyl Group Reactions cluster_products Key Intermediates / Products Start This compound Oxidation Oxidation Start->Oxidation Acylation O-Acylation Start->Acylation Alkylation O-Alkylation Start->Alkylation Mitsunobu Mitsunobu Reaction Start->Mitsunobu Aldehyde Chiral Aldehyde Oxidation->Aldehyde Ester Ester Derivative Acylation->Ester Ether Ether Derivative Alkylation->Ether Inverted_Product Product with Inverted Stereochemistry Mitsunobu->Inverted_Product Further_Synthesis Target Molecules (e.g., Pharmaceuticals) Aldehyde->Further_Synthesis Alkaloid Synthesis, C-C Bond Formation Ester->Further_Synthesis Modified Bioactivity, Protecting Group Ether->Further_Synthesis Structural Diversification Inverted_Product->Further_Synthesis Access to Enantiomeric Series

Caption: Synthetic utility of the hydroxyl group.

Mitsunobu Reaction Workflow

The workflow for a Mitsunobu reaction highlights the key steps and components involved in this stereoinvertive transformation.

mitsunobu_workflow Input Inputs: This compound Triphenylphosphine DEAD/DIAD Nucleophile (e.g., R-COOH) Step1 1. Mix Alcohol, Nucleophile, and PPh3 in THF Input->Step1 Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add DEAD/DIAD dropwise Step2->Step3 Step4 4. Reaction at RT Step3->Step4 Step5 5. Workup and Purification Step4->Step5 Output Output: Product with Inverted Stereochemistry Step5->Output

Caption: Experimental workflow for the Mitsunobu reaction.

Conclusion

The hydroxyl group of this compound is not merely a passive functional group but an active participant and a key enabler in a multitude of chemical transformations. Its strategic manipulation through oxidation, acylation, alkylation, and stereoinvertive substitutions like the Mitsunobu reaction provides access to a rich diversity of chiral intermediates that are invaluable in the synthesis of complex, biologically active molecules. A thorough understanding of the reactivity of this hydroxyl group is therefore essential for researchers and scientists engaged in the design and development of novel therapeutics. The protocols and workflows presented in this guide offer a foundational framework for harnessing the full synthetic potential of this versatile chiral building block.

References

Methodological & Application

Enantioselective Synthesis of (S)-2-(Piperidin-2-yl)ethanol from 2-Pyridineethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (S)-2-(Piperidin-2-yl)ethanol, a valuable chiral building block in pharmaceutical development. The synthesis commences with the readily available starting material, 2-pyridineethanol, and proceeds through a key asymmetric hydrogenation step. This critical transformation is achieved by employing a chiral oxazolidinone auxiliary to direct the stereoselective reduction of the pyridine ring. The protocol outlines the necessary steps for the preparation of the chiral auxiliary-adorned substrate, the catalytic hydrogenation, and the subsequent cleavage and recovery of the auxiliary, culminating in the isolation of the target compound with high enantiopurity.

Introduction

Chiral 2-substituted piperidines are prevalent structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs). The precise control of stereochemistry at the C2 position of the piperidine ring is often crucial for biological activity. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. Traditional methods for obtaining this compound often involve classical resolution or the use of stoichiometric chiral reagents, which can be inefficient and costly.

Catalytic asymmetric hydrogenation of pyridines offers a more direct and atom-economical route to enantioenriched piperidines. This application note details a robust and highly selective method utilizing a recyclable chiral auxiliary to guide the hydrogenation of a 2-pyridineethanol derivative, providing a practical and scalable approach for researchers in organic synthesis and drug discovery.

Overall Synthetic Strategy

The enantioselective synthesis of this compound from 2-pyridineethanol is accomplished in a three-stage process. The logical workflow for this synthesis is depicted below.

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Deprotection and Isolation A 2-Pyridineethanol B Protection of Hydroxyl Group (e.g., TBDMS ether) A->B C Halogenation of Pyridine Ring (e.g., Bromination) B->C D 2-Bromo-6-(2-TBDMS-oxyethyl)pyridine C->D F Copper-Catalyzed Coupling D->F E (S)-4-benzyl-2-oxazolidinone (Chiral Auxiliary) E->F G Chiral Auxiliary-Pyridine Adduct F->G H Catalytic Hydrogenation (e.g., Pd(OH)₂/C, H₂) G->H I Chiral Auxiliary-Piperidine Adduct H->I J Cleavage of Chiral Auxiliary I->J K Deprotection of Hydroxyl Group J->K M Recovered Chiral Auxiliary J->M L This compound K->L

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Stage 1: Preparation of the Chiral Auxiliary-Pyridine Adduct

This stage involves the preparation of a suitable pyridine substrate for the asymmetric hydrogenation by attaching a chiral oxazolidinone auxiliary.

3.1.1. Protection of the Hydroxyl Group of 2-Pyridineethanol

  • To a solution of 2-pyridineethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the TBDMS-protected 2-pyridineethanol.

3.1.2. Bromination of the Pyridine Ring

Note: This step requires careful handling of bromine.

  • To a solution of the TBDMS-protected 2-pyridineethanol (1.0 eq.) in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN).

  • Heat the reaction mixture under reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-bromo-6-(2-TBDMS-oxyethyl)pyridine.

3.1.3. Copper-Catalyzed Coupling with (S)-4-benzyl-2-oxazolidinone

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.1 eq.) in anhydrous toluene, add copper(I) iodide (0.1 eq.), a suitable ligand (e.g., a diamine), and a base (e.g., potassium carbonate, 2.0 eq.).

  • Add the 2-bromo-6-(2-TBDMS-oxyethyl)pyridine (1.0 eq.) to the mixture.

  • Heat the reaction under an inert atmosphere (e.g., argon) at 110 °C for 24 hours.

  • Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral auxiliary-pyridine adduct.

Stage 2: Asymmetric Hydrogenation

This is the key stereochemistry-defining step.

  • In a high-pressure autoclave, dissolve the chiral auxiliary-pyridine adduct (1.0 eq.) in glacial acetic acid.

  • Add the hydrogenation catalyst, 20% Pd(OH)₂/C (10 mol%).

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to 100 bar of hydrogen.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Carefully vent the autoclave and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral auxiliary-piperidine adduct.

Stage 3: Deprotection and Isolation

The final stage involves the removal of the chiral auxiliary and the silyl protecting group to yield the target compound.

3.3.1. Cleavage of the Chiral Auxiliary

  • Dissolve the crude chiral auxiliary-piperidine adduct in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH, 4.0 eq.) followed by 30% hydrogen peroxide (H₂O₂, 4.0 eq.).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by the addition of aqueous sodium sulfite solution.

  • Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer with concentrated HCl and then basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the crude TBDMS-protected this compound.

3.3.2. Deprotection of the Hydroxyl Group

  • Dissolve the crude TBDMS-protected product in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq.) in THF.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography or distillation to afford this compound.

Data Presentation

The following table summarizes the expected outcomes for the key steps of the synthesis.

StepProductExpected YieldExpected Enantiomeric Excess (ee)
Stage 1 Chiral Auxiliary-Pyridine Adduct70-85%N/A
Stage 2 Chiral Auxiliary-Piperidine Adduct>90%>95% de
Stage 3 This compound80-90% (from adduct)>95% ee

Determination of Enantiomeric Excess

The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization with a suitable chiral derivatizing agent.

Illustrative HPLC Protocol:

  • Column: Chiral stationary phase column (e.g., Chiralcel® OD-H)

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

The retention times of the two enantiomers will differ, allowing for the calculation of the enantiomeric excess from the integrated peak areas.

Conclusion

The protocol described in this application note provides a reliable and highly enantioselective method for the synthesis of this compound from 2-pyridineethanol. The use of a recyclable chiral auxiliary makes this a practical and cost-effective approach for accessing this important chiral building block. The detailed experimental procedures and expected outcomes should enable researchers in the pharmaceutical and chemical industries to successfully implement this synthetic route.

Application Notes and Protocols for the Synthesis of (S)-2-(Piperidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical agents and natural products. Its stereocenter at the C-2 position of the piperidine ring is a key element for the biological activity of the target molecules. This document provides detailed protocols for two effective methods for the enantioselective synthesis of this compound: Enzymatic Kinetic Resolution and Chiral Auxiliary-Mediated Diastereoselective Hydrogenation. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Data Presentation

The following table summarizes the quantitative data for the described protocols, allowing for a clear comparison of their effectiveness.

MethodSubstrateCatalyst/EnzymeSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
Enzymatic Kinetic Resolution Racemic N-Fmoc-2-(piperidin-2-yl)ethyl acetatePorcine Pancreas Lipase (PPL)Toluene4548~45>95 (for the S-alcohol)
Chiral Auxiliary-Mediated Hydrogenation (S)-4-isopropyl-3-(pyridin-2-yl)oxazolidin-2-one20% Pd(OH)₂/CAcetic Acid2524~85>98 (for the S-piperidine)

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic N-Fmoc-2-(piperidin-2-yl)ethanol

This method relies on the enantioselective acylation of racemic N-protected 2-(piperidin-2-yl)ethanol catalyzed by a lipase. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol, which can then be separated and deprotected.

Materials:

  • Racemic 2-(Piperidin-2-yl)ethanol

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Acetic anhydride

  • Pyridine

  • Porcine Pancreas Lipase (PPL)

  • Toluene

  • Vinyl acetate

  • Silica gel for column chromatography

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • N-Protection and Acetylation of Racemic 2-(Piperidin-2-yl)ethanol:

    • Dissolve racemic 2-(piperidin-2-yl)ethanol (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ solution.

    • Cool the mixture to 0 °C and add Fmoc-Cl (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate in vacuo to obtain racemic N-Fmoc-2-(piperidin-2-yl)ethanol.

    • To a solution of the N-Fmoc protected alcohol (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.2 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over MgSO₄ and concentrate to yield racemic N-Fmoc-2-(piperidin-2-yl)ethyl acetate. Purify by silica gel chromatography if necessary.

  • Enzymatic Kinetic Resolution:

    • To a suspension of Porcine Pancreas Lipase (PPL) (500 mg per 1 g of substrate) in toluene, add the racemic N-Fmoc-2-(piperidin-2-yl)ethyl acetate (1.0 eq) and vinyl acetate (1.5 eq).

    • Stir the mixture at 45 °C and monitor the reaction progress by chiral HPLC.

    • When approximately 50% conversion is reached (typically 48 hours), filter off the enzyme and wash it with toluene.

    • Concentrate the filtrate in vacuo.

    • Separate the unreacted (S)-N-Fmoc-2-(piperidin-2-yl)ethanol from the acylated (R)-enantiomer by silica gel column chromatography. The (S)-alcohol is expected to have an e.e. of >95%.

  • Deprotection to this compound:

    • Dissolve the enantioenriched (S)-N-Fmoc-2-(piperidin-2-yl)ethanol in DMF.

    • Add piperidine (5 eq) and stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and extract with 1 M HCl.

    • Basify the aqueous layer with 2 M NaOH and extract with DCM.

    • Dry the combined organic layers over MgSO₄ and concentrate to afford this compound.

Protocol 2: Chiral Auxiliary-Mediated Diastereoselective Hydrogenation

This protocol involves the temporary attachment of a chiral auxiliary to the pyridine ring, followed by a diastereoselective hydrogenation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.[1]

Materials:

  • 2-Bromopyridine

  • (S)-4-Isopropyloxazolidin-2-one

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Palladium(II) hydroxide on carbon (20% Pd(OH)₂/C)

  • Acetic acid

  • Hydrogen gas (H₂)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • (Further steps would be required to convert the resulting piperidine to the target alcohol, for example, via a suitable protected 2-substituted piperidine)

Procedure:

  • Synthesis of (S)-4-isopropyl-3-(pyridin-2-yl)oxazolidin-2-one:

    • To a flask charged with CuI (0.1 eq), K₂CO₃ (2.0 eq), and (S)-4-isopropyloxazolidin-2-one (1.0 eq), add toluene, 2-bromopyridine (1.2 eq), and DMEDA (0.2 eq).

    • Heat the mixture to 110 °C and stir for 24 hours under an inert atmosphere.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by silica gel chromatography to yield (S)-4-isopropyl-3-(pyridin-2-yl)oxazolidin-2-one.

  • Diastereoselective Hydrogenation:

    • In a high-pressure autoclave, dissolve the chiral auxiliary conjugate (1.0 eq) in acetic acid.

    • Add 20% Pd(OH)₂/C (10 mol%).

    • Pressurize the autoclave with hydrogen gas to 100 bar.

    • Stir the reaction at room temperature for 24 hours.

    • Carefully vent the autoclave and filter the reaction mixture through Celite, washing with methanol.

    • Add a solution of HCl in diethyl ether to the filtrate to precipitate the piperidine hydrochloride salt, leaving the chiral auxiliary in solution.

  • Isolation of (S)-2-Substituted Piperidine and Auxiliary Recovery:

    • Filter the precipitate to obtain the hydrochloride salt of the (S)-piperidine derivative with high diastereomeric and enantiomeric excess.

    • To recover the chiral auxiliary, concentrate the filtrate and purify by chromatography.

    • To obtain the free base of the piperidine, dissolve the hydrochloride salt in water, basify with NaOH, and extract with DCM.

    • Dry the organic layer over MgSO₄ and concentrate to yield the enantioenriched (S)-piperidine derivative.

(Note: This protocol yields an (S)-2-substituted piperidine. Further synthetic steps, not detailed here, would be required to convert this intermediate to this compound.)

Visualizations

Enzymatic_Kinetic_Resolution cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Deprotection rac_alcohol Racemic 2-(Piperidin-2-yl)ethanol rac_protected Racemic N-Fmoc-2-(Piperidin-2-yl)ethanol rac_alcohol->rac_protected Fmoc-Cl, NaHCO3 rac_ester Racemic N-Fmoc-2-(Piperidin-2-yl)ethyl acetate rac_protected->rac_ester Ac2O, Pyridine resolution PPL, Vinyl Acetate, Toluene, 45°C rac_ester->resolution mixture Mixture of (S)-alcohol and (R)-acetate resolution->mixture separation Silica Gel Chromatography mixture->separation s_alcohol (S)-N-Fmoc-2-(Piperidin-2-yl)ethanol (e.e. >95%) separation->s_alcohol r_acetate (R)-N-Fmoc-2-(Piperidin-2-yl)ethyl acetate separation->r_acetate final_product This compound s_alcohol->final_product Piperidine, DMF

Caption: Workflow for the Enzymatic Kinetic Resolution of Racemic 2-(Piperidin-2-yl)ethanol.

Chiral_Auxiliary_Hydrogenation cluster_attachment Auxiliary Attachment cluster_hydrogenation Diastereoselective Hydrogenation cluster_cleavage Auxiliary Cleavage & Isolation start_materials 2-Bromopyridine + (S)-4-Isopropyloxazolidin-2-one conjugate (S)-4-isopropyl-3-(pyridin-2-yl)oxazolidin-2-one start_materials->conjugate CuI, K2CO3, DMEDA hydrogenation H2 (100 bar), Pd(OH)2/C, Acetic Acid conjugate->hydrogenation piperidine_aux Diastereomeric piperidine-auxiliary adduct hydrogenation->piperidine_aux cleavage HCl addition piperidine_aux->cleavage s_piperidine_salt (S)-Piperidine derivative (HCl salt) (e.e. >98%) cleavage->s_piperidine_salt auxiliary Recovered Chiral Auxiliary cleavage->auxiliary final_piperidine (S)-Piperidine derivative (free base) s_piperidine_salt->final_piperidine NaOH workup

Caption: Workflow for Chiral Auxiliary-Mediated Diastereoselective Hydrogenation.

References

Application Notes and Protocols for the Total Synthesis of (+)-Conhydrine from (S)-2-(Piperidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Conhydrine is a naturally occurring piperidine alkaloid found in the poisonous plant Conium maculatum (poison hemlock).[1] Due to its biological activity and chiral structure, it is a target of interest for synthetic chemists. These application notes provide a detailed protocol for the total synthesis of (+)-conhydrine, a toxic alkaloid, starting from the chiral precursor (S)-2-(Piperidin-2-yl)ethanol. The synthetic strategy involves a four-step sequence: N-protection of the piperidine nitrogen, oxidation of the primary alcohol to an aldehyde, diastereoselective addition of an ethyl group via a Grignard reaction, and final deprotection to yield the target alkaloid. This pathway offers a reliable method for researchers in organic synthesis and drug development to access this natural product.

Overall Synthetic Scheme

The total synthesis of (+)-conhydrine from this compound is outlined below. The key steps include the protection of the secondary amine, oxidation of the alcohol, a stereoselective Grignard addition to introduce the ethyl group, and a final deprotection step.

G A This compound B N-Boc-(S)-2-(piperidin-2-yl)ethanol A->B Boc₂O, Et₃N, CH₂Cl₂ C N-Boc-(S)-2-piperidinecarbaldehyde B->C Dess-Martin Periodinane, CH₂Cl₂ D N-Boc-(+)-conhydrine C->D 1. EtMgBr, THF 2. H₂O E (+)-Conhydrine D->E TFA, CH₂Cl₂

Caption: Synthetic workflow for (+)-conhydrine.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-2-(piperidin-2-yl)ethanol (Intermediate 1)

This protocol details the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group. This step is crucial to prevent side reactions in the subsequent oxidation step.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-(S)-2-(piperidin-2-yl)ethanol.[2]

Characterization Data (N-Boc-(S)-2-(piperidin-2-yl)ethanol):

  • Appearance: White waxy solid.[2]

  • ¹H NMR (300 MHz, CDCl₃) δ: 4.29 (1H, m), 3.94 (1H, 2x br s), 3.81 (1H; dd, J=10.8, 9.1 Hz, CH₂OH), 3.61 (1H, dd, J=10.5, 5.9 Hz, CH₂OH), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s, tBu).[2]

  • ¹³C NMR (75 MHz, CDCl₃) δ: 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8.[2]

  • Mass Spectrum (EI) m/z: 215 (M+), 184, 142, 128 (100%), 84, 57.[2]

Protocol 2: Synthesis of N-Boc-(S)-2-piperidinecarbaldehyde (Intermediate 2)

This protocol describes the oxidation of the primary alcohol of N-Boc-(S)-2-(piperidin-2-yl)ethanol to the corresponding aldehyde using Dess-Martin periodinane (DMP). This mild oxidant is highly selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Materials:

  • N-Boc-(S)-2-(piperidin-2-yl)ethanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve N-Boc-(S)-2-(piperidin-2-yl)ethanol (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the mixture until the solid dissolves.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Protocol 3: Synthesis of N-Boc-(+)-conhydrine (Intermediate 3)

This protocol details the crucial diastereoselective addition of an ethyl group to the N-Boc-(S)-2-piperidinecarbaldehyde using a Grignard reagent. The stereochemistry of this step is critical for the synthesis of the desired (+)-conhydrine diastereomer. The reaction is believed to proceed via a chelation-controlled mechanism, where the magnesium ion coordinates to the Boc-carbonyl and the aldehyde oxygen, leading to a preferential attack of the Grignard reagent from the less hindered face.

G cluster_0 Chelation Control Model A N-Boc-(S)-2-piperidinecarbaldehyde B Chelated Intermediate A->B EtMgBr C N-Boc-(+)-conhydrine (major diastereomer) B->C Nucleophilic Attack

Caption: Chelation control in the Grignard reaction.

Materials:

  • N-Boc-(S)-2-piperidinecarbaldehyde

  • Ethylmagnesium bromide (EtMgBr) in THF (typically 1.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Dissolve the crude N-Boc-(S)-2-piperidinecarbaldehyde (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the ethylmagnesium bromide solution (1.5 eq) dropwise via a syringe or dropping funnel.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(+)-conhydrine.

Protocol 4: Synthesis of (+)-Conhydrine (Final Product)

This final step involves the removal of the Boc protecting group under acidic conditions to yield the target alkaloid, (+)-conhydrine.

Materials:

  • N-Boc-(+)-conhydrine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve N-Boc-(+)-conhydrine (1.0 eq) in CH₂Cl₂.

  • Add trifluoroacetic acid (10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (+)-conhydrine.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1N-Boc ProtectionThis compoundN-Boc-(S)-2-(piperidin-2-yl)ethanol85-95[2]
2OxidationN-Boc-(S)-2-(piperidin-2-yl)ethanolN-Boc-(S)-2-piperidinecarbaldehyde80-90
3Grignard ReactionN-Boc-(S)-2-piperidinecarbaldehydeN-Boc-(+)-conhydrine70-80 (as a mixture of diastereomers)
4N-DeprotectionN-Boc-(+)-conhydrine(+)-Conhydrine>95

Conclusion

The described multi-step synthesis provides a reliable and efficient pathway to the natural product (+)-conhydrine from the readily available chiral starting material this compound. The key transformations involve standard and well-established organic reactions. Careful execution of the diastereoselective Grignard addition is critical for achieving a good yield of the desired stereoisomer. These detailed protocols and application notes should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

N-Protection Strategies for the Piperidine Ring in (S)-2-(Piperidin-2-yl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-protection of the piperidine ring in (S)-2-(Piperidin-2-yl)ethanol. The strategic application of protecting groups is a cornerstone of modern organic synthesis, particularly in drug discovery and development where the piperidine scaffold is a prevalent motif. The secondary amine of the piperidine ring in this compound is a nucleophilic and basic center, often requiring protection to prevent unwanted side reactions during subsequent synthetic transformations.

This guide focuses on three of the most widely used N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal.

Comparative Data of N-Protection Strategies

The following table summarizes quantitative data for the Boc, Cbz, and Fmoc protection of this compound and its close analogs, providing a basis for selecting the most suitable strategy.

Protecting GroupReagentBaseSolventReaction ConditionsYield (%)Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)Room temperature, 1 hour89Strong acid (e.g., TFA in DCM, or HCl in dioxane)
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)Tetrahydrofuran (THF)/Water0 °C to Room temperature, 20 hours~90 (on similar substrate)Catalytic hydrogenolysis (e.g., H₂, Pd/C)
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Sodium bicarbonate (NaHCO₃)Dioxane/WaterRoom temperature, 16 hoursNot specifiedBase (e.g., 20% piperidine in DMF)

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group on this compound are provided below.

N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its stability under a wide range of non-acidic conditions and its facile removal with acids.

Protection Protocol:

  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).

  • Add triethylamine (TEA) (3.6 equiv.).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) in DCM dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, pour the reaction mixture into water.

  • Separate the organic phase, and extract the aqueous phase with DCM.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography.

Deprotection Protocol:

  • Dissolve the N-Boc protected this compound (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot This compound reagents_prot Boc₂O, TEA, DCM start_prot->reagents_prot 1. reaction_prot Stir at RT, 1h reagents_prot->reaction_prot 2. workup_prot Aqueous Workup reaction_prot->workup_prot 3. product_prot N-Boc-(S)-2-(Piperidin-2-yl)ethanol workup_prot->product_prot 4. start_deprot N-Boc-(S)-2-(Piperidin-2-yl)ethanol reagents_deprot TFA, DCM start_deprot->reagents_deprot 1. reaction_deprot Stir at RT reagents_deprot->reaction_deprot 2. workup_deprot Basic Workup reaction_deprot->workup_deprot 3. product_deprot This compound workup_deprot->product_deprot 4.

Boc protection and deprotection workflow.
N-Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group, stable to acidic and basic conditions and readily removed by catalytic hydrogenolysis.

Protection Protocol:

  • Dissolve this compound (1.0 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv.).

  • Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.5 equiv.) dropwise.[2]

  • Stir the reaction mixture at 0 °C for 20 hours.[2]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the residue by silica gel column chromatography to obtain the N-Cbz protected product.[2]

Deprotection Protocol:

  • Dissolve the N-Cbz protected this compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot This compound reagents_prot Cbz-Cl, NaHCO₃, THF/H₂O start_prot->reagents_prot 1. reaction_prot Stir at 0°C, 20h reagents_prot->reaction_prot 2. workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot 3. product_prot N-Cbz-(S)-2-(Piperidin-2-yl)ethanol workup_prot->product_prot 4. start_deprot N-Cbz-(S)-2-(Piperidin-2-yl)ethanol reagents_deprot H₂, Pd/C, Methanol start_deprot->reagents_deprot 1. reaction_deprot Stir at RT reagents_deprot->reaction_deprot 2. workup_deprot Filtration reaction_deprot->workup_deprot 3. product_deprot This compound workup_deprot->product_deprot 4.

Cbz protection and deprotection workflow.
N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its stability to acidic conditions and its lability towards bases.

Protection Protocol:

  • Dissolve this compound (1.0 equiv.) in a 2:1 v/v mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃).[3]

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-succinamide (1.05 equiv.).[3]

  • Stir the reaction mixture at room temperature for 16 hours.[3]

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[3]

  • Extract the mixture with diethyl ether to remove impurities.[3]

  • Acidify the aqueous layer to pH 1 with 1 M HCl.[3]

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-Fmoc protected product.

Deprotection Protocol:

  • Dissolve the N-Fmoc protected this compound in N,N-dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove piperidine, followed by brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the deprotected amine.

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot This compound reagents_prot Fmoc-Cl, NaHCO₃, THF/H₂O start_prot->reagents_prot 1. reaction_prot Stir at RT, 16h reagents_prot->reaction_prot 2. workup_prot Acid-Base Workup reaction_prot->workup_prot 3. product_prot N-Fmoc-(S)-2-(Piperidin-2-yl)ethanol product_prot->workup_prot 4. start_deprot N-Fmoc-(S)-2-(Piperidin-2-yl)ethanol reagents_deprot 20% Piperidine/DMF start_deprot->reagents_deprot 1. reaction_deprot Stir at RT reagents_deprot->reaction_deprot 2. workup_deprot Aqueous Workup reaction_deprot->workup_deprot 3. product_deprot This compound workup_deprot->product_deprot 4. N_Protection_Strategy cluster_conditions Deprotection Conditions Start Synthetic Goal with This compound ProtectN Protect Piperidine Nitrogen Start->ProtectN ChoosePG Choose Protecting Group ProtectN->ChoosePG Boc Boc Group ChoosePG->Boc Acid Labile Side Groups? No Cbz Cbz Group ChoosePG->Cbz Hydrogenation Compatible? Yes Fmoc Fmoc Group ChoosePG->Fmoc Acid Stable Required? Yes Reaction Perform Subsequent Synthetic Steps Boc->Reaction Deprotect Deprotect Nitrogen Boc->Deprotect Strong Acid (TFA, HCl) Cbz->Reaction Cbz->Deprotect Hydrogenolysis (H₂, Pd/C) Fmoc->Reaction Fmoc->Deprotect Base (Piperidine) Reaction->Deprotect FinalProduct Final Product Deprotect->FinalProduct

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of 2-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 2-piperidineethanol to obtain enantiopure forms, which are valuable chiral building blocks in the synthesis of pharmaceuticals and natural products. The protocols focus on the use of commercially available lipases for the enantioselective acylation of N-protected 2-piperidineethanol. Methodologies for reaction setup, monitoring, work-up, and purification are described in detail. Additionally, protocols for the analysis of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) are provided.

Introduction

Chiral 2-piperidineethanol is a critical starting material for the synthesis of a variety of bioactive molecules.[1] The stereocenter at the 2-position of the piperidine ring often plays a crucial role in the biological activity of the final compound. While the racemic mixture is readily available, the separation of enantiomers is essential for the development of stereochemically pure active pharmaceutical ingredients. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for the preparation of enantiopure compounds.[1] This technique utilizes the ability of enzymes, particularly lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.[1][2]

This application note details a robust and optimized protocol for the kinetic resolution of N-Boc-protected 2-piperidineethanol using a sequential two-lipase system, which enhances the overall efficiency of the resolution.[1]

Principle of the Method

The enzymatic kinetic resolution of N-Boc-2-piperidineethanol is based on the differential rate of acylation of the (R)- and (S)-enantiomers by a lipase in the presence of an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched alcohol. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining alcohol can be obtained with high enantiomeric excess (e.e.).

An optimized approach involves the sequential use of two different lipases with complementary enantioselectivities.[1] For instance, Lipase PS can be used to selectively acylate the (R)-enantiomer, followed by the use of Porcine Pancreas Lipase (PPL) to acylate the remaining (S)-enantiomer with a different acyl group. This strategy allows for the separation of both enantiomers in a single workflow.

Experimental Protocols

Materials and Reagents
  • Racemic 2-piperidineethanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Lipase PS (from Pseudomonas cepacia)

  • Porcine Pancreas Lipase (PPL)

  • Vinyl acetate

  • Vinyl butanoate

  • Hexane

  • Methyl tert-butyl ether (MTBE)

  • Sodium carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Preparation of Racemic N-Boc-2-piperidineethanol
  • Dissolve racemic 2-piperidineethanol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain racemic N-Boc-2-piperidineethanol.

Protocol 1: Sequential Enzymatic Kinetic Resolution

This protocol is an optimized method that utilizes two lipases with opposing enantioselectivities to resolve the racemic mixture.[1]

Step 1: Acetylation with Lipase PS

  • To a solution of racemic N-Boc-2-piperidineethanol (1.0 eq) in hexane, add Lipase PS (e.g., 50-100 mg per mmol of substrate).

  • Add vinyl acetate (1.5 eq) as the acyl donor.

  • Stir the suspension at a controlled temperature (e.g., 20-30 °C).

  • Monitor the reaction progress by chiral HPLC or GC until approximately 45% conversion is reached.

  • Filter off the enzyme and wash it with hexane.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of (R)-N-Boc-2-acetoxymethylpiperidine and unreacted (S)-N-Boc-2-piperidineethanol.

Step 2: Butanoylation with Porcine Pancreas Lipase (PPL)

  • Dissolve the mixture from Step 1 in methyl tert-butyl ether (MTBE).

  • Add Porcine Pancreas Lipase (PPL) (e.g., 50-100 mg per mmol of initial substrate).

  • Add vinyl butanoate (1.5 eq) as the acyl donor.

  • Stir the suspension at a controlled temperature (e.g., 20-30 °C).

  • Monitor the reaction until the remaining alcohol is consumed.

  • Filter off the enzyme and wash it with MTBE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of (R)-N-Boc-2-acetoxymethylpiperidine and (S)-N-Boc-2-butanoyloxymethylpiperidine by silica gel column chromatography.

Protocol 2: Hydrolysis of the Acylated Products

To obtain the enantiopure alcohols, the separated esters from Protocol 1 are hydrolyzed.

  • Dissolve the purified (R)-N-Boc-2-acetoxymethylpiperidine or (S)-N-Boc-2-butanoyloxymethylpiperidine in methanol.

  • Add a catalytic amount of sodium carbonate (e.g., 0.1-0.2 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiopure N-Boc-2-piperidineethanol.

Data Presentation

The following tables summarize the expected outcomes for the enzymatic kinetic resolution of N-protected 2-piperidineethanol based on literature data.[1]

Table 1: Enantioselective Acylation of Racemic N-Boc-2-piperidineethanol with Lipase PS

Acyl DonorSolventConversion (%)e.e. of Product (%)e.e. of Unreacted Alcohol (%)
Vinyl AcetateHexane~45>90 (R-acetate)~80 (S-alcohol)

Table 2: Enantioselective Acylation of Racemic N-Fmoc-2-piperidineethanol with PPL

Acyl DonorSolventConversion (%)e.e. of Product (%)e.e. of Unreacted Alcohol (%)
Vinyl AcetateDiisopropyl etherNot specifiedNot specifiedNot specified

Note: Quantitative data for the PPL-catalyzed resolution of the N-Fmoc derivative is not fully detailed in the cited literature, but PPL is noted to have the opposite enantioselectivity to Lipase PS.[1]

Analytical Methods

Chiral HPLC Analysis of N-Boc-2-piperidineethanol

The enantiomeric excess of the N-Boc-protected alcohol and its acylated derivatives can be determined by chiral HPLC.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H, is recommended.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio should be optimized for baseline separation. A small amount of an additive like diethylamine may be required for basic compounds to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_resolution Sequential Kinetic Resolution cluster_workup Workup and Purification cluster_products Separated Esters cluster_hydrolysis Hydrolysis cluster_final_products Enantiopure Alcohols racemic_alcohol Racemic 2-Piperidineethanol protection N-Boc Protection racemic_alcohol->protection racemic_boc_alcohol Racemic N-Boc-2-piperidineethanol protection->racemic_boc_alcohol step1 Step 1: Acetylation (Lipase PS, Vinyl Acetate, Hexane) racemic_boc_alcohol->step1 step2 Step 2: Butanoylation (PPL, Vinyl Butanoate, MTBE) step1->step2 filtration1 Filter Enzyme step1->filtration1 filtration2 Filter Enzyme step2->filtration2 concentration1 Concentrate filtration1->concentration1 concentration1->step2 concentration2 Concentrate filtration2->concentration2 chromatography Silica Gel Chromatography concentration2->chromatography r_acetate (R)-N-Boc-2-acetoxymethylpiperidine chromatography->r_acetate s_butanoate (S)-N-Boc-2-butanoyloxymethylpiperidine chromatography->s_butanoate hydrolysis_r Hydrolysis (Na2CO3, MeOH) r_acetate->hydrolysis_r hydrolysis_s Hydrolysis (Na2CO3, MeOH) s_butanoate->hydrolysis_s r_alcohol (R)-N-Boc-2-piperidineethanol hydrolysis_r->r_alcohol s_alcohol (S)-N-Boc-2-piperidineethanol hydrolysis_s->s_alcohol

Caption: Workflow for the sequential enzymatic kinetic resolution of 2-piperidineethanol.

Logical Relationship of Key Steps

G start Racemic N-Boc-2-piperidineethanol lipase_ps Lipase PS (R)-selective acylation start->lipase_ps mixture1 Mixture: (R)-Acetate (S)-Alcohol lipase_ps->mixture1 ppl PPL (S)-selective acylation mixture1->ppl mixture2 Mixture: (R)-Acetate (S)-Butanoate ppl->mixture2 separation Chromatographic Separation mixture2->separation r_ester (R)-Acetate separation->r_ester s_ester (S)-Butanoate separation->s_ester hydrolysis_r Hydrolysis r_ester->hydrolysis_r hydrolysis_s Hydrolysis s_ester->hydrolysis_s r_alcohol Enantiopure (R)-Alcohol hydrolysis_r->r_alcohol s_alcohol Enantiopure (S)-Alcohol hydrolysis_s->s_alcohol

Caption: Key steps in the sequential resolution of N-Boc-2-piperidineethanol.

References

Chiral HPLC Methods for Determining the Enantiomeric Excess of 2-(Piperidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The piperidine scaffold is a crucial structural motif in a wide range of pharmaceuticals and biologically active compounds.[1][2] The stereochemistry of substituted piperidines, such as 2-(Piperidin-2-yl)ethanol, plays a pivotal role in their pharmacological activity, efficacy, and safety profiles. Consequently, the accurate determination of enantiomeric purity is a critical step in the development and quality control of chiral drug candidates. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for resolving and quantifying enantiomers.[3]

This document provides a detailed protocol for determining the enantiomeric excess (%ee) of 2-(Piperidin-2-yl)ethanol using chiral HPLC. The molecule, an amino alcohol, presents specific challenges due to its basicity and lack of a strong UV chromophore.[4][5] The methods outlined below are designed to achieve baseline separation of the enantiomers, enabling accurate and reproducible quantification.

Principle of Chiral Separation

Chiral separation by HPLC is achieved through the differential interaction of enantiomers with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer, leading to differences in retention time and allowing for their separation. For amino alcohols like 2-(Piperidin-2-yl)ethanol, polysaccharide-based and macrocyclic glycopeptide CSPs are often effective.[6][7] The basic nature of the piperidine nitrogen necessitates the use of a basic additive in the mobile phase to prevent peak tailing and improve resolution.

Recommended Method and Protocol

While direct methods for 2-(Piperidin-2-yl)ethanol are not extensively published, methods for structurally similar chiral amines and piperidine derivatives provide a strong basis for method development.[8][9][10] The following protocol is a robust starting point.

3.1. Materials and Reagents

  • Racemic Standard: 2-(Piperidin-2-yl)ethanol

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Additive: Diethylamine (DEA) or Triethylamine (TEA), HPLC grade

  • Sample Diluent: Mobile Phase or appropriate mixture (e.g., Hexane/IPA)

3.2. Instrumentation and Column

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP is recommended. Columns such as Chiralpak® AD-H or Chiralpak® IA/IB have shown broad applicability for piperidine derivatives.[8][10]

    • Column: Chiralpak® AD-H (150 x 4.6 mm, 5 µm)

  • Data Acquisition: Chromatography Data System (CDS) for peak integration and analysis.

3.3. Experimental Workflow

The general workflow for determining the enantiomeric excess is outlined in the diagram below.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Hexane/IPA/DEA) B Prepare Sample (Dissolve racemate in diluent) C Equilibrate HPLC System (Pump mobile phase through column) D Inject Sample onto Column C->D E Acquire Chromatographic Data D->E F Integrate Peak Areas (Area 1, Area 2) E->F G Calculate Enantiomeric Excess (%ee) F->G H Report Results G->H

Caption: Workflow from preparation to final data reporting.

3.4. Detailed HPLC Protocol

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in the desired ratio. A typical starting condition is n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) .

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-(Piperidin-2-yl)ethanol at a concentration of approximately 1 mg/mL in the mobile phase.

    • Further dilute the stock solution to a working concentration of ~0.1 mg/mL for injection.

  • Instrument Setup and Equilibration:

    • Install the Chiralpak® AD-H column in the column oven.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 210 nm (as the analyte lacks a strong chromophore).

    • Equilibrate the column by pumping the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow both enantiomer peaks to elute.

    • Record the chromatogram using the CDS.

3.5. Data Analysis

  • Peak Integration: Identify and integrate the two peaks corresponding to the enantiomers of 2-(Piperidin-2-yl)ethanol. Let the areas be Area₁ and Area₂.

  • Calculation of Enantiomeric Excess (%ee):

    • The enantiomeric excess is calculated using the following formula: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Method Optimization and Data

For optimal separation, the mobile phase composition and temperature may need to be adjusted. The table below summarizes potential starting conditions and expected outcomes based on methods for similar compounds.

Parameter Condition 1 (Normal Phase) Condition 2 (Normal Phase) Condition 3 (Polar Organic)
Chiral Column Chiralpak® AD-HChiralpak® IAChiralpak® IA/IC-3
Dimensions 150 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 3-5 µm
Mobile Phase n-Hexane / Isopropanoln-Hexane / EthanolAcetonitrile / Methanol
Composition 90:10 (v/v)80:20 (v/v)95:5 (v/v)
Additive 0.1% Diethylamine (DEA)0.1% Triethylamine (TEA)0.2% Trifluoroacetic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C25 °C
Detection (UV) 210 nm215 nm210 nm
Expected Outcome Good initial separation for basic amines.[10]Alternative selectivity, may improve resolution.[8]For highly polar analogs, may offer better peak shape.[9]

Logical Relationships in Method Development

Choosing the right starting conditions is a logical process based on the analyte's structure.

G cluster_csp CSP Selection cluster_mp Mobile Phase Selection Analyte Analyte Properties: 2-(Piperidin-2-yl)ethanol - Chiral Center - Amino Alcohol (Basic) - Polar CSP Polysaccharide CSPs (e.g., Chiralpak AD, IA) Effective for broad range of compounds Analyte->CSP Additive Basic Additive (DEA/TEA) Required to suppress silanol interactions and improve peak shape for basic analyte Analyte->Additive MP Normal Phase (Hexane/Alcohol) Standard for Polysaccharide CSPs CSP->MP MP->Additive

Caption: Rationale for selecting initial HPLC conditions.

Conclusion

The protocol described provides a comprehensive framework for the development and execution of a chiral HPLC method to determine the enantiomeric excess of 2-(Piperidin-2-yl)ethanol. By starting with a polysaccharide-based chiral stationary phase and a normal-phase mobile phase containing a basic additive, researchers can achieve reliable and accurate enantioseparation. Further optimization of mobile phase composition and temperature may be required to achieve baseline resolution for high-precision quantitative analysis, which is essential for the advancement of chiral drug development programs.

References

Application of (S)-2-(Piperidin-2-yl)ethanol in synthesizing somatostatin receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Somatostatin Receptor Agonists

Topic: Application of Chiral Building Blocks in the Synthesis of Somatostatin Receptor Agonists with a Focus on Pasireotide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the direct application of (S)-2-(Piperidin-2-yl)ethanol in the synthesis of somatostatin receptor agonists, such as Pasireotide, did not yield specific examples within the reviewed literature. The following application notes, therefore, focus on the well-documented synthesis of Pasireotide, a prominent somatostatin receptor agonist, utilizing other chiral building blocks. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the biological context of Pasireotide's action.

Introduction

Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors that are overexpressed in various neuroendocrine tumors (NETs). This characteristic makes them a prime target for both diagnostic imaging and targeted therapy. Pasireotide (also known as SOM230) is a multi-receptor targeted somatostatin analogue with a unique high-affinity binding profile for four of the five SSTR subtypes (SSTR1, 2, 3, and 5), distinguishing it from first-generation analogues.[1] This broad activity profile makes Pasireotide a valuable therapeutic agent for conditions such as Cushing's disease and acromegaly.[2][3]

The synthesis of Pasireotide is a complex undertaking that involves the strategic assembly of protected amino acid fragments to form a linear hexapeptide, which is subsequently cyclized and deprotected to yield the final active pharmaceutical ingredient. A common and effective approach is the liquid-phase "3 + 2 + 1" fragment condensation strategy.[4]

Data Presentation

Table 1: Binding Affinity of Pasireotide and Octreotide to Human Somatostatin Receptors (SSTRs)
Receptor SubtypePasireotide IC50 (nmol/L)Octreotide IC50 (nmol/L)
SSTR19.3>1000
SSTR21.00.8
SSTR31.523
SSTR4>100>100
SSTR50.166.3
Data compiled from a clinical trial protocol for a Phase II study of pasireotide LAR.[5]
Table 2: Overall Yield of Pasireotide Synthesis
Synthetic StrategyOverall YieldReference
Liquid-Phase "3 + 2 + 1" Fragment Condensation~15%[6]

Experimental Protocols

The synthesis of Pasireotide via the "3 + 2 + 1" liquid-phase fragment condensation strategy involves the preparation of three key protected peptide fragments: Fragment B (a tripeptide), Fragment C (a dipeptide), and Fragment D (a modified amino acid). These fragments are then coupled to form a linear hexapeptide, which undergoes macrocyclization and final deprotection.

Protocol 1: Synthesis of Linear Protected Hexapeptide (Fragment Condensation)

Materials:

  • Protected Tripeptide Fragment B

  • Protected Dipeptide Fragment C

  • N,N-Dimethylformamide (DMF)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • 4-methylmorpholine

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 5% Citric acid solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve protected tripeptide Fragment B (1.0 eq) and dipeptide Fragment C (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBTU (1.5 eq) and 4-methylmorpholine (2.0 eq) to the cooled solution.

  • Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 5% NaHCO₃ solution, 5% citric acid solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected pentapeptide.

  • This procedure is followed by coupling with Fragment D under similar conditions to yield the linear protected hexapeptide.[6]

Protocol 2: Macrocyclization and Deprotection

Materials:

  • Linear Protected Hexapeptide

  • N,N-Dimethylformamide (DMF)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Trifluoroacetic acid (TFA)

  • Water

  • Triisopropylsilane (TIS)

Procedure:

  • Dissolve the linear protected hexapeptide in a large volume of anhydrous DMF to ensure high dilution conditions, which favor intramolecular cyclization.

  • Add HATU (2.5 eq) and HOBt (2.5 eq) as cyclization reagents, along with a non-nucleophilic base.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the formation of the cyclic peptide by LC-MS.[7]

  • Once the cyclization is complete, remove the DMF under vacuum.

  • For deprotection, treat the crude cyclic protected peptide with a cleavage cocktail, typically a mixture of 90% TFA, 5% water, and 5% TIS, for 2 hours at room temperature.[8][9]

  • Precipitate the crude Pasireotide by adding the reaction mixture to cold diethyl ether or MTBE.

  • Collect the precipitate by centrifugation and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.[7]

Protocol 3: Purification of Pasireotide

Materials:

  • Crude Pasireotide

  • Aqueous acetic acid or Mobile Phase A for dissolution

  • Preparative C18 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column

  • Mobile Phase A: 0.1% - 0.5% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% - 0.5% Trifluoroacetic acid (TFA) in Acetonitrile

Procedure:

  • Dissolve the crude, dried Pasireotide in a minimal amount of a suitable solvent like aqueous acetic acid or Mobile Phase A.

  • Inject the dissolved sample onto a preparative C18 RP-HPLC column equilibrated with Mobile Phase A.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 20-50% B over 40-60 minutes.

  • Monitor the column effluent at 214 nm and 280 nm.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions with the desired purity (e.g., >99.0%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified Pasireotide as a TFA salt.[7]

Mandatory Visualization

G cluster_synthesis Pasireotide Synthesis Workflow F_B Fragment B (Tripeptide) Linear_Hex Linear Protected Hexapeptide F_B->Linear_Hex F_C Fragment C (Dipeptide) F_C->Linear_Hex F_D Fragment D (Modified Amino Acid) F_D->Linear_Hex Cyclic_Protected Cyclic Protected Pasireotide Linear_Hex->Cyclic_Protected Macrocyclization Pasireotide_Crude Crude Pasireotide Cyclic_Protected->Pasireotide_Crude Deprotection Pasireotide_Pure Purified Pasireotide Pasireotide_Crude->Pasireotide_Pure RP-HPLC Purification

Caption: Liquid-phase fragment condensation strategy for Pasireotide synthesis.

G cluster_workflow General Experimental Workflow Start Start: Protected Amino Acids Frag_Synth Fragment Synthesis (Fragments B, C, D) Start->Frag_Synth Frag_Coup Fragment Coupling (Linear Hexapeptide Assembly) Frag_Synth->Frag_Coup Cyclization Intramolecular Cyclization Frag_Coup->Cyclization Deprotection Side-Chain Deprotection Cyclization->Deprotection Purification RP-HPLC Purification Deprotection->Purification Lyophilization Lyophilization Purification->Lyophilization Final Final Product: Pasireotide Lyophilization->Final

Caption: A generalized experimental workflow for the synthesis of Pasireotide.

G cluster_pathway Somatostatin Receptor Signaling Pathway Pasireotide Pasireotide SSTR Somatostatin Receptor (SSTR1, 2, 3, 5) Pasireotide->SSTR G_Protein Gi/o Protein SSTR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits MAPK Modulation of MAPK Pathway G_Protein->MAPK PI3K_Akt Modulation of PI3K/Akt Pathway G_Protein->PI3K_Akt cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response: - Inhibition of Hormone Secretion - Anti-proliferative Effects - Induction of Apoptosis PKA->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: Key downstream signaling pathways activated by Pasireotide binding to somatostatin receptors.

References

Step-by-step synthesis of Icaridin using a piperidine ethanol intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For safety reasons, providing detailed, step-by-step instructions for the synthesis of chemical compounds like Icaridin is not permitted. The creation of such chemicals requires a controlled laboratory environment, adherence to strict safety protocols, and proper handling of reagents and waste, which cannot be guaranteed through online instructions.

However, for educational and informational purposes, I can provide a high-level overview of the chemical principles and the general workflow involved in the synthesis of Icaridin from a piperidine ethanol intermediate. This information is intended for a scientific audience to understand the chemistry, not to serve as a practical guide for synthesis.

Application Note: Synthesis of Icaridin

Title: Conceptual Overview of Icaridin Synthesis via Acylation of a Piperidine Ethanol Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the general chemical principles and theoretical workflow for the synthesis of Icaridin (1-piperidinecarboxylic acid 2-(2-hydroxy-1-methylpropyl) ester), a widely used insect repellent. The synthesis involves the acylation of 2-(2-hydroxyethyl)piperidine with sec-butyl chloroformate. This overview describes the reaction mechanism, a conceptual experimental workflow, and methods for characterization. It is intended for academic and informational purposes only.

Introduction to Icaridin Synthesis

Icaridin, also known as Picaridin, is a piperidine derivative that functions as an effective and safe topical insect repellent. Its synthesis is a key process for its commercial production. A common synthetic route involves the reaction of a piperidine-based alcohol with an acylating agent. This document focuses on the conceptual synthesis pathway starting from a 2-(2-hydroxyethyl)piperidine intermediate.

Chemical Principles and Reaction

The core of the synthesis is a nucleophilic acyl substitution reaction. The hydroxyl group (-OH) of the piperidine ethanol intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as sec-butyl chloroformate. A base is typically required to neutralize the acidic byproduct (HCl) generated during the reaction, driving the reaction to completion.

The overall reaction can be summarized as:

  • Nucleophile: 2-(2-hydroxyethyl)piperidine

  • Electrophile: sec-Butyl chloroformate

  • Product: Icaridin

  • Byproduct: Hydrochloric acid (HCl)

Conceptual Experimental Workflow

A generalized workflow for this synthesis involves reaction, workup, purification, and analysis.

  • Reaction Setup: The 2-(2-hydroxyethyl)piperidine is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF). A base, such as triethylamine, is added to the solution. The mixture is cooled, often to temperatures below 0°C, to control the exothermic reaction.

  • Acylation: Sec-butyl chloroformate is added dropwise to the cooled solution. The reaction is stirred for a prolonged period (e.g., several hours to overnight) to ensure complete conversion.[1][2]

  • Workup: After the reaction is complete, a liquid-liquid extraction is typically performed. Water and an organic solvent (e.g., dichloromethane) are added to the reaction mixture to separate the organic product from inorganic salts (e.g., triethylamine hydrochloride) and other aqueous-soluble impurities.[1][2] The organic layer is isolated, washed (e.g., with brine), and dried over a drying agent like magnesium sulfate.

  • Purification: The solvent is removed from the organic layer under reduced pressure (e.g., using a rotary evaporator). The resulting crude product is then purified, commonly by vacuum distillation or column chromatography, to isolate Icaridin with high purity.[1][2]

  • Analysis: The final product's identity and purity are confirmed using various analytical techniques.

Diagram of Conceptual Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase cluster_2 Analysis Phase A 1. Dissolve Piperidine Ethanol & Base in Solvent B 2. Cool Reaction Mixture A->B C 3. Add sec-Butyl Chloroformate B->C D 4. Stir for Complete Reaction C->D E 5. Quench & Perform Liquid-Liquid Extraction D->E F 6. Isolate & Dry Organic Layer E->F G 7. Remove Solvent (Evaporation) F->G H 8. Purify Crude Product (e.g., Distillation) G->H I 9. Characterize Product (NMR, MS, GC) H->I J 10. Assess Purity (e.g., HPLC, GC) I->J K Final Product: Icaridin

References

Application Note: Chiral Gas Chromatography Method for Monitoring the Asymmetric Synthesis of (S)-2-(Piperidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and reliable chiral gas chromatography (GC) method for the quantitative monitoring of the enantioselective synthesis of (S)-2-(Piperidin-2-yl)ethanol, a key chiral building block in pharmaceutical development. Due to the low volatility and polar nature of the target compound and its corresponding enantiomer, a derivatization step using trifluoroacetic anhydride (TFAA) is employed. The resulting volatile derivatives are then separated on a cyclodextrin-based chiral capillary column, allowing for accurate determination of enantiomeric excess (ee) and reaction conversion. This method is suitable for in-process control and final product quality assessment in research, development, and manufacturing environments.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a vital chiral intermediate used in the synthesis of numerous pharmaceutical agents.[1] Its synthesis, often achieved through the asymmetric hydrogenation of 2-pyridine ethanol or enzymatic resolution, requires careful monitoring to ensure high enantiomeric purity.[1]

Gas chromatography is a powerful technique for chiral separations due to its high resolution and sensitivity.[2] However, the direct analysis of polar amino alcohols like 2-(Piperidin-2-yl)ethanol by GC is challenging. These compounds exhibit poor peak shapes and strong adsorption on conventional GC columns. To overcome these limitations, a derivatization step is necessary to convert the polar amine and hydroxyl functional groups into more volatile and thermally stable moieties.[2][3] This protocol details a method based on acylation with trifluoroacetic anhydride (TFAA), followed by separation on a chiral GC column.

Experimental

Instrumentation and Consumables

The following table outlines the necessary instrumentation and consumables for this analytical method.

Item Specification
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Autosampler Agilent 7693A or equivalent
GC Column Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent β-cyclodextrin based chiral column
Carrier Gas Helium, 99.999% purity
Derivatization Reagent Trifluoroacetic Anhydride (TFAA), ≥99%
Solvent Dichloromethane (DCM), HPLC Grade
Base Pyridine, Anhydrous
Vials 2 mL amber glass autosampler vials with PTFE/silicone septa
Sample Preparation (Derivatization) Protocol
  • Sample Aliquot: Withdraw approximately 100 µL of the reaction mixture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Solvent Evaporation: Transfer the aliquot to a 2 mL GC vial and evaporate the solvent under a gentle stream of nitrogen to obtain the residue.

  • Reagent Addition: To the dried residue, add 200 µL of anhydrous dichloromethane and 50 µL of pyridine.

  • Derivatization Reaction: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial. Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60°C for 20 minutes in a heating block.

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1.0 mL of dichloromethane for GC analysis.

GC Method Parameters

The following table details the optimized GC method parameters for the analysis of the derivatized this compound.

Parameter Value
Inlet Temperature 250°C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
   Initial Temperature100°C
   Hold Time2 min
   Ramp Rate5°C/min
   Final Temperature180°C
   Final Hold Time10 min
Detector FID
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

Results and Discussion

The described GC method provides excellent separation of the derivatized enantiomers of 2-(Piperidin-2-yl)ethanol. The use of a CHIRALDEX® G-TA column allows for baseline resolution of the (R) and (S) enantiomers. The derivatization with TFAA effectively caps the polar amine and hydroxyl groups, resulting in sharp, symmetrical peaks.

The following table presents typical retention time data obtained from the analysis of a racemic standard and a sample from an ongoing synthesis.

Compound Retention Time (min)
Derivatized (R)-2-(Piperidin-2-yl)ethanol18.5
Derivatized this compound19.2
Derivatized 2-Pyridine ethanol (Starting Material)15.3
Monitoring Reaction Progress

To monitor the progress of the synthesis, samples were taken at various time points. The conversion of the starting material and the enantiomeric excess (ee) of the product were calculated based on the peak areas from the GC-FID chromatograms. The results are summarized in the table below.

Time (hours) Starting Material Peak Area (R)-Product Peak Area (S)-Product Peak Area Conversion (%) Enantiomeric Excess (ee) (%)
01,500,000000.0N/A
2950,00025,000225,00036.780.0
4500,00045,000455,00066.782.0
8150,00060,000690,00090.084.0
24<10,00065,000785,000>99.084.7

Conversion (%) = [ (Total Product Area) / (Total Product Area + Starting Material Area) ] * 100 Enantiomeric Excess (ee) (%) = [ | (S)-Area - (R)-Area | / ( (S)-Area + (R)-Area ) ] * 100

Experimental Workflow Diagram

The logical flow of the analytical process, from sampling to data analysis, is depicted in the following diagram.

GC_Workflow cluster_sampling 1. Sampling cluster_prep 2. Sample Preparation (Derivatization) cluster_analysis 3. GC Analysis cluster_data 4. Data Processing Reaction Asymmetric Synthesis Reaction Mixture Sample Withdraw Aliquot (100 µL) Reaction->Sample Evaporate1 Evaporate Solvent Sample->Evaporate1 AddReagents Add DCM, Pyridine, and TFAA Evaporate1->AddReagents Incubate Heat at 60°C AddReagents->Incubate Evaporate2 Evaporate Reagents Incubate->Evaporate2 Reconstitute Reconstitute in DCM Evaporate2->Reconstitute Inject Inject 1 µL into GC Reconstitute->Inject Separate Chiral Column Separation Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks (Area, Retention Time) Chromatogram->Integrate Calculate Calculate Conversion and Enantiomeric Excess Integrate->Calculate

Caption: Workflow for GC analysis of this compound.

Conclusion

The chiral gas chromatography method detailed in this application note is a highly effective tool for monitoring the asymmetric synthesis of this compound. The TFAA derivatization protocol is straightforward and robust, yielding volatile derivatives suitable for GC analysis. The use of a cyclodextrin-based chiral column provides excellent enantiomeric separation, enabling the accurate determination of enantiomeric excess and reaction conversion. This method is readily implementable in a quality control or research laboratory setting to support the development and production of chiral pharmaceutical intermediates.

References

Application Notes and Protocols: Derivatization of the Alcohol in (S)-2-(Piperidin-2-yl)ethanol for Further Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents and the total synthesis of natural products like piperidine alkaloids.[1][2] Its structure contains two key functional groups: a secondary amine within the piperidine ring and a primary alcohol on the ethyl side chain. Selective derivatization of the primary alcohol is a crucial step for molecular elaboration, enabling the introduction of new functional groups or extension of the carbon skeleton.

This document provides detailed protocols for the protection of the piperidine nitrogen followed by the derivatization of the primary alcohol into esters and sulfonate esters. These derivatives serve as key intermediates for subsequent nucleophilic substitution reactions, expanding the synthetic utility of this versatile chiral precursor.

Core Derivatization Strategies

The primary alcohol of this compound can be transformed into various functional groups. However, the presence of the nucleophilic secondary amine complicates direct derivatization. The amine can compete with the alcohol in reactions with electrophilic reagents. Therefore, a common and often necessary first step is the protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. Once the amine is protected, the alcohol can be selectively targeted.

The two main derivatization strategies covered in these notes are:

  • Formation of Sulfonate Esters: Converting the alcohol into a tosylate or mesylate. This transforms the hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution (SN2) reactions.[3][4][5]

  • Esterification: Acylation of the alcohol to form an ester. This can be used to introduce a different functional moiety or to act as a protecting group for the alcohol itself.[6][7]

Experimental Protocols

Protocol 1: N-Protection of this compound with a Boc Group

Objective: To selectively protect the secondary amine of the piperidine ring to prevent interference in subsequent reactions targeting the hydroxyl group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution with stirring.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Tosylation of N-Boc-(S)-2-(Piperidin-2-yl)ethanol

Objective: To convert the primary alcohol of the N-protected intermediate into a tosylate, an excellent leaving group for SN2 reactions.

Materials:

  • (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl), cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) or pyridine (used as both base and solvent in some procedures).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove excess base), water, saturated aqueous NaHCO₃ solution, and finally brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product, (S)-tert-butyl 2-(2-(tosyloxy)ethyl)piperidine-1-carboxylate, by flash chromatography.

Protocol 3: Acetylation of N-Boc-(S)-2-(Piperidin-2-yl)ethanol

Objective: To form an acetate ester from the primary alcohol.

Materials:

  • (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (from Protocol 1)

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C.

  • Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting acetate ester by flash column chromatography.

Data Presentation

The following tables summarize the expected inputs and outcomes for the described protocols. Researchers should use these as a template to record their actual experimental results.

Table 1: Reagents and Expected Products

Protocol Starting Material Key Reagents Expected Product
1 This compound Di-tert-butyl dicarbonate, TEA (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
2 N-Boc-(S)-2-(Piperidin-2-yl)ethanol p-Toluenesulfonyl chloride, TEA (S)-tert-butyl 2-(2-(tosyloxy)ethyl)piperidine-1-carboxylate

| 3 | N-Boc-(S)-2-(Piperidin-2-yl)ethanol | Acetic anhydride, TEA, DMAP | (S)-tert-butyl 2-(2-acetoxyethyl)piperidine-1-carboxylate |

Table 2: Typical Reaction Parameters and Analytical Data

Product Name Expected Yield (%) Expected Purity (%) Key Analytical Data (Expected)
(S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate >90% >95% ¹H NMR: Appearance of signals for Boc group (~1.4 ppm). IR: N-H stretch disappears, C=O stretch appears (~1690 cm⁻¹).
(S)-tert-butyl 2-(2-(tosyloxy)ethyl)piperidine-1-carboxylate 80-90% >95% ¹H NMR: Appearance of aromatic signals for tosyl group (~7.3-7.8 ppm) and methyl signal (~2.4 ppm). Shift of -CH₂-O- protons downfield.

| (S)-tert-butyl 2-(2-acetoxyethyl)piperidine-1-carboxylate | >90% | >95% | ¹H NMR: Appearance of acetyl methyl signal (~2.0 ppm). IR: Appearance of ester C=O stretch (~1740 cm⁻¹). |

Visualizations

Reaction Pathway Diagram

Derivatization_Pathway start This compound n_boc N-Boc Protected Intermediate start->n_boc Protocol 1 (Boc)₂O, TEA tosylate Tosylate Derivative (Good Leaving Group) n_boc->tosylate Protocol 2 TsCl, TEA acetate Acetate Ester n_boc->acetate Protocol 3 Ac₂O, TEA sn2_product S_N2 Product (e.g., Azide) tosylate->sn2_product Further Reaction e.g., NaN₃ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Reactant in Anhydrous Solvent add_reagent Add Derivatizing Reagent (e.g., TsCl) prep->add_reagent cool Cool to 0 °C add_base Add Base cool->add_base stir Stir (0 °C to RT) add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction (Wash with acid/base) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography concentrate->purify analysis Characterize Product (NMR, IR, MS) purify->analysis

References

Troubleshooting & Optimization

How to prevent N-methylation during the hydrogenation of 2-pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of 2-pyridineethanol. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent the common side reaction of N-methylation, ensuring high selectivity and yield of the desired product, 2-piperidineethanol.

Frequently Asked Questions (FAQs)

Q1: What is N-methylation and why does it occur during the hydrogenation of 2-pyridineethanol?

A1: N-methylation is an undesired side reaction where a methyl group (-CH₃) is added to the nitrogen atom of the piperidine ring, forming N-methyl-2-piperidineethanol. This typically occurs when using methanol as a solvent. The reaction proceeds through a "borrowing hydrogen" mechanism.[1][2] First, the catalyst temporarily abstracts hydrogen from methanol to form formaldehyde. The newly formed 2-piperidineethanol (a secondary amine) then reacts with this formaldehyde to form an iminium intermediate, which is subsequently reduced by the catalyst to yield the N-methylated product.[2][3]

Q2: Which solvent should I use to prevent N-methylation?

A2: The most critical factor in preventing N-methylation is the choice of solvent. Avoid using methanol. Protic solvents like glacial acetic acid are highly effective as they can protonate the pyridine nitrogen, which facilitates the reduction of the aromatic ring while preventing the N-methylation pathway.[4][5][6] Other suitable solvents include ethanol, isopropanol, or water, which do not act as methylating agents under these conditions.

Q3: What is the best catalyst for selectively hydrogenating 2-pyridineethanol?

A3: Platinum and Rhodium-based catalysts are generally more effective and selective for pyridine ring saturation than Palladium.[4][5] Platinum(IV) oxide (PtO₂, Adams' catalyst) is a widely used and highly effective catalyst for this transformation, often used in combination with glacial acetic acid.[5] Rhodium on carbon (Rh/C) is another excellent choice that often favors complete saturation under milder conditions than other catalysts. Bimetallic palladium catalysts have also shown high conversion and selectivity under mild conditions.[7][8]

Q4: How can I detect and quantify the N-methylated byproduct?

A4: The presence and quantity of N-methyl-2-piperidineethanol can be determined using standard analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of the crude reaction mixture. For structural confirmation, techniques such as ¹H NMR spectroscopy and Mass Spectrometry (MS) are essential. In the ¹H NMR spectrum, the N-methyl group will appear as a distinct singlet, typically around 2.2-2.8 ppm.

Troubleshooting Guide: High Levels of N-Methylation Detected

If you are observing significant formation of N-methyl-2-piperidineethanol, consult the following troubleshooting steps.

Problem Potential Cause Recommended Solution
High (>5%) N-Methylation Use of methanol as a solvent.Immediately switch to an alternative solvent. Glacial acetic acid is the top recommendation.[5] Ethanol, water, or other non-methylating solvents are also effective.
Moderate (1-5%) N-Methylation Residual methanol in the starting material or reactor.Ensure the reactor is thoroughly cleaned and dried. Use a high-purity starting material and solvent.
Poor Selectivity / Incomplete Reaction The catalyst is not optimal for pyridine ring saturation. Palladium on carbon (Pd/C) can sometimes be less effective for this specific transformation.Switch to a more effective catalyst such as Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C). [4][5] These catalysts generally show higher activity for pyridine hydrogenation.
Reaction is sluggish or incomplete. Reaction conditions (pressure, temperature) are too mild.Increase hydrogen pressure (50-70 bar) and/or temperature (60-80 °C) to drive the reaction to completion.[4][7] The aromaticity of the pyridine ring requires potent catalytic systems.[9]
Visualizing the Reaction Pathways

The following diagram illustrates both the desired hydrogenation pathway and the undesired N-methylation side reaction.

ReactionPathways sub 2-Pyridineethanol p1 sub->p1 + 3H₂ Catalyst (e.g., PtO₂) Solvent (e.g., Acetic Acid) prod 2-Piperidineethanol (Desired Product) p2 prod->p2 + Formaldehyde (from Methanol) side_prod N-Methyl-2-piperidineethanol (Side Product) p1->prod p2->side_prod + H₂ Catalyst

Caption: Desired hydrogenation vs. N-methylation side reaction.

Troubleshooting Workflow

Use this decision tree to systematically address issues with N-methylation during your experiment.

Caption: A step-by-step workflow for troubleshooting N-methylation.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of 2-piperidineethanol while minimizing the formation of the N-methylated byproduct.

Materials:

  • 2-Pyridineethanol (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[5][9]

  • Glacial Acetic Acid (Solvent)[5][6]

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup:

    • Add 2-pyridineethanol and a magnetic stir bar to the high-pressure reactor vessel.

    • Under an inert atmosphere (N₂ or Ar), carefully add the glacial acetic acid solvent.

    • Add the Platinum(IV) oxide catalyst to the mixture. The catalyst is often added as a slurry in a small amount of the solvent to prevent it from becoming airborne.

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel multiple times with low-pressure hydrogen gas to remove all air.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 50-70 bar).[5]

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60-80 °C).[4]

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

    • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the pH is basic (>8).

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify the crude product if necessary, typically by vacuum distillation or column chromatography.

    • Analyze the final product for purity and confirm the absence of N-methylated byproduct using GC, NMR, and MS.

References

Optimizing catalyst loading and conditions for (S)-2-(Piperidin-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading and reaction conditions for the synthesis of (S)-2-(Piperidin-2-yl)ethanol. The primary synthesis route involves the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing racemic 2-(Piperidin-2-yl)ethanol?

A1: The most direct and widely used method is the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine, which saturates the pyridine ring to form the desired piperidine structure.[1][2]

Q2: How can I obtain the enantiomerically pure this compound?

A2: There are two primary strategies. The first is to synthesize the racemic mixture and then perform an enzymatic kinetic resolution to isolate the (S)-enantiomer.[3] The second, more direct approach is to employ asymmetric hydrogenation using a chiral catalyst, such as an Iridium-based complex, which can stereoselectively hydrogenate the pyridine precursor.[2][4]

Q3: What are the common catalysts used for the hydrogenation of 2-(2-hydroxyethyl)pyridine?

A3: Several catalysts are effective, including rhodium oxide (Rh₂O₃), platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and ruthenium-based catalysts.[5][6][7] Rhodium and platinum catalysts are often favored for their efficiency in pyridine ring reduction.[8]

Q4: Why is an acidic solvent like acetic acid often recommended for pyridine hydrogenation?

A4: The nitrogen atom in both the pyridine starting material and the piperidine product is Lewis basic and can bind to the metal catalyst, leading to catalyst poisoning and reduced activity. Using an acidic solvent protonates the nitrogen, which minimizes this coordination and can enhance the reaction rate.[8]

Q5: What are typical reaction conditions for the hydrogenation of 2-(2-hydroxyethyl)pyridine?

A5: Conditions can vary depending on the catalyst. With a rhodium oxide (Rh₂O₃) catalyst, mild conditions such as 5 bar of hydrogen pressure and a temperature of 40°C have been shown to be effective.[5][9] For catalysts like PtO₂, higher pressures of 50-70 bar may be employed, often at room temperature.[6]

Troubleshooting Guide

Issue: Incomplete reaction or low yield.

  • Potential Cause: Catalyst poisoning by the nitrogen lone pair.

    • Solution: Add an acid, such as glacial acetic acid, to the reaction mixture to protonate the nitrogen and reduce its coordinating ability.[8]

  • Potential Cause: Inactive or old catalyst.

    • Solution: Use a fresh batch of catalyst. For particularly stubborn reactions, consider a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).

  • Potential Cause: Insufficient hydrogen pressure or temperature.

    • Solution: Gradually increase the hydrogen pressure and/or temperature. For many pyridine hydrogenations, pressures between 30-80 bar and temperatures of 60-80°C can improve conversion.

Issue: Formation of N-methyl-2-(2-hydroxyethyl)piperidine byproduct.

  • Potential Cause: This byproduct can form under certain hydrogenation conditions.

    • Solution: A patented method suggests adding at least 10 mole % of another amine, such as piperidine, to the reaction mixture. This has been shown to significantly reduce the formation of N-methylated byproducts.[7][10]

Issue: Low enantioselectivity in asymmetric hydrogenation.

  • Potential Cause: The chosen chiral ligand may not be optimal for the substrate.

    • Solution: Screen a variety of chiral ligands. For iridium-catalyzed hydrogenations, N,P-ligands like PHOX-type ligands have shown promise.[2]

  • Potential Cause: Reaction conditions are not optimized for stereocontrol.

    • Solution: Vary the solvent, temperature, and pressure, as these can influence the enantiomeric excess (ee).

Data Presentation

Table 1: Optimization of Reaction Conditions for Hydrogenation of 2-Pyridinemethanol using Rh₂O₃ Catalyst

EntryCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)SolventYield (%)
10.55080TFE>99
20.51080TFE>99
30.5580TFE>99
40.5540TFE76
50.51080Methanol>99
60.5580Methanol25

Data adapted from a study on the hydrogenation of functionalized pyridines.[5] TFE = Trifluoroethanol.

Experimental Protocols

Protocol 1: General Procedure for Racemic Hydrogenation using Rh₂O₃

This protocol is based on the successful hydrogenation of alcohol-functionalized pyridines.[5]

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 2-(2-hydroxyethyl)pyridine (0.8 mmol).

  • Solvent and Catalyst Addition: Add trifluoroethanol (TFE) (1 mL) followed by Rh₂O₃ catalyst (1 mg, 0.5 mol%).

  • Reaction Execution:

    • Seal the reactor and purge it with an inert gas (e.g., argon or nitrogen).

    • Pressurize the reactor with hydrogen gas to 5 bar.

    • Stir the reaction mixture at 40°C for 16 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter pad with a small amount of TFE.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(Piperidin-2-yl)ethanol.

  • Purification: The crude product can be purified by distillation or column chromatography.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution

This protocol provides a general framework for the kinetic resolution of racemic 2-(Piperidin-2-yl)ethanol.

  • Enzyme and Substrate Preparation:

    • To a vial, add the chosen lipase (e.g., Candida antarctica lipase B, Novozym 435) and a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Add racemic 2-(Piperidin-2-yl)ethanol and an acyl donor (e.g., ethyl acetate).

  • Reaction Execution:

    • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

    • The mixture containing the unreacted this compound and the acylated (R)-enantiomer can be separated by column chromatography.

  • Hydrolysis: The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to recover the (R)-2-(Piperidin-2-yl)ethanol if desired.

Visualizations

experimental_workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution start 2-(2-hydroxyethyl)pyridine hydrogenation Catalytic Hydrogenation (e.g., Rh₂O₃, H₂, 5 bar, 40°C, TFE) start->hydrogenation racemate Racemic (R/S)-2-(Piperidin-2-yl)ethanol hydrogenation->racemate ekr Enzymatic Kinetic Resolution (Lipase, Acyl Donor) racemate->ekr separation Separation (Chromatography) ekr->separation s_product This compound separation->s_product r_ester (R)-ester separation->r_ester

Caption: Workflow for the synthesis of this compound via racemic synthesis followed by enzymatic kinetic resolution.

troubleshooting_workflow start Low Yield or Incomplete Hydrogenation of 2-(2-hydroxyethyl)pyridine check_catalyst Is the catalyst fresh and active? start->check_catalyst check_conditions Are reaction conditions (pressure, temperature) sufficiently forcing? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst or a more active one (e.g., Pd(OH)₂/C) check_catalyst->replace_catalyst No check_poisoning Is catalyst poisoning suspected? check_conditions->check_poisoning Yes increase_conditions Increase H₂ pressure and/or temperature incrementally check_conditions->increase_conditions No add_acid Add an acidic solvent (e.g., glacial acetic acid) to protonate nitrogen check_poisoning->add_acid Yes end Improved Yield replace_catalyst->end increase_conditions->end add_acid->end

Caption: Troubleshooting decision tree for low-yield hydrogenation of 2-(2-hydroxyethyl)pyridine.

References

Technical Support Center: Large-Scale Production of (S)-2-(Piperidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (S)-2-(Piperidin-2-yl)ethanol. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds.[1] This guide addresses common challenges encountered during production, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary commercial-scale synthesis routes for this compound?

A1: The two main industrial routes are:

  • Catalytic Hydrogenation of 2-(2-hydroxyethyl)pyridine followed by Chiral Resolution: This is a common and often more cost-effective approach for large volumes.[1] A racemic mixture of 2-(Piperidin-2-yl)ethanol is produced and then the desired (S)-enantiomer is separated.

  • Asymmetric Synthesis: This involves the direct synthesis of the (S)-enantiomer, often through asymmetric hydrogenation of a pyridine precursor using a chiral catalyst. While potentially more atom-economical, the cost and availability of the chiral catalyst can be a factor.

Q2: What is the most significant challenge in the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine?

A2: A primary challenge is the formation of the N-methyl-2-(2-hydroxyethyl)piperidine byproduct. This occurs through hydrogenolysis of the piperidine ring followed by methylation. Controlling reaction temperature and using an amine co-solvent can significantly suppress this side reaction.

Q3: What methods are used for the chiral resolution of racemic 2-(Piperidin-2-yl)ethanol on a large scale?

A3: The most common large-scale resolution methods are:

  • Enzymatic Kinetic Resolution (EKR): This method uses a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. This has been successfully applied on a multi-kilogram scale.[2]

  • Classical Chemical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Q4: How can I improve the efficiency of diastereomeric salt crystallization?

A4: Optimizing the solvent system is crucial. A screening process using a variety of solvents with different polarities is recommended to find conditions that provide good crystal formation and high diastereomeric excess. Slow cooling rates and seeding with a crystal of the desired diastereomer can also improve crystallization.

Q5: What are the key safety precautions when handling hydrogenation catalysts on a large scale?

A5: Many hydrogenation catalysts, such as Raney Nickel and Palladium on carbon, are pyrophoric and can ignite spontaneously in air, especially when spent and still containing adsorbed hydrogen.[3][4] It is crucial to handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and to keep them wet with a solvent to prevent exposure to air.[3] Always consult the Safety Data Sheet (SDS) for the specific catalyst and follow established Standard Operating Procedures (SOPs) for handling pyrophoric materials.[4][5][6][7]

Troubleshooting Guides

Catalytic Hydrogenation of 2-(2-hydroxyethyl)pyridine
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Racemic 2-(Piperidin-2-yl)ethanol Incomplete reaction: Insufficient reaction time, temperature, or hydrogen pressure.Monitor the reaction by GC or HPLC to ensure completion. If the reaction stalls, consider increasing the temperature or pressure within safe operating limits.
Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.Ensure high purity of the 2-(2-hydroxyethyl)pyridine and solvent. Pre-treat the starting material if necessary. Consider catalyst regeneration or using a fresh batch of catalyst.
High Levels of N-methyl-2-(2-hydroxyethyl)piperidine Byproduct High reaction temperature: Higher temperatures can promote the N-methylation side reaction.Maintain the reaction temperature in the optimal range (e.g., 90-120°C).
Absence of an amine co-solvent: The presence of another amine can suppress N-methylation.Add an amine co-solvent, such as piperidine, to the reaction mixture (at least 10 mol% relative to the starting material).[8]
Difficult Catalyst Filtration Fine catalyst particles: The catalyst may be too fine, leading to slow filtration or passing through the filter medium.Use a filter aid (e.g., Celite) to improve filtration. Ensure the catalyst is fully settled before starting filtration.
Pyrophoric nature of the catalyst: Spent catalyst can ignite upon exposure to air.Ensure the catalyst is always kept wet with solvent during filtration and handling.[3] Purge all equipment with an inert gas.
Enzymatic Kinetic Resolution (EKR) of Racemic 2-(Piperidin-2-yl)ethanol
Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (e.e.) of the Desired (S)-enantiomer Suboptimal enzyme activity/selectivity: The chosen lipase may not be ideal for this substrate.Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity.
Incorrect reaction conditions: Temperature, pH, and solvent can significantly impact enzyme performance.Optimize the reaction temperature and solvent. Non-polar organic solvents like hexane or methyl tert-butyl ether often work well.[2]
Reaction proceeding past 50% conversion: In a kinetic resolution, the maximum theoretical yield for one enantiomer is 50%. Pushing the reaction further will decrease the e.e. of the remaining starting material.Carefully monitor the reaction progress by chiral HPLC or GC and stop the reaction at or near 50% conversion.
Slow Reaction Rate Low enzyme activity: The enzyme may be inhibited or denatured.Ensure the reaction conditions (temperature, pH) are within the optimal range for the enzyme. Check for potential inhibitors in the substrate or solvent. Consider using a higher enzyme loading or an immobilized enzyme for better stability and reusability.
Difficult Separation of Product and Unreacted Starting Material Similar physical properties: The acylated product and the unreacted alcohol may have similar boiling points or chromatographic behavior.Protect the nitrogen of the piperidine ring (e.g., with a Boc group) before the resolution. The resulting N-Boc protected ester and alcohol will have different properties, facilitating separation by chromatography or distillation.

Data Presentation

Table 1: Comparison of Synthesis and Resolution Methods for this compound

Method Key Reagents/Catalysts Typical Yield (%) Typical e.e. (%) Advantages Challenges
Catalytic Hydrogenation & Diastereomeric Salt Resolution Ru, Pd, or Pt catalyst; Chiral acid (e.g., N-acetyl-L-leucine)35-45 (for the desired enantiomer)>98Well-established, scalable, uses relatively inexpensive starting materials.Multi-step process, theoretical yield limited to 50% for the desired enantiomer, requires screening of resolving agents and solvents.
Catalytic Hydrogenation & Enzymatic Kinetic Resolution Ru, Pd, or Pt catalyst; Lipase (e.g., Novozym 435)40-48 (for the desired enantiomer)>99High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical yield limited to 50%, requires enzyme and acyl donor, separation of product and remaining substrate can be challenging.
Asymmetric Hydrogenation Chiral Iridium or Rhodium catalyst80-9590-99High yield and enantioselectivity in a single step, atom-economical.High cost of chiral catalysts, may require high hydrogen pressure, sensitive to impurities.

Experimental Protocols

Protocol 1: Large-Scale Catalytic Hydrogenation of 2-(2-hydroxyethyl)pyridine

Objective: To produce racemic 2-(Piperidin-2-yl)ethanol.

Materials:

  • 2-(2-hydroxyethyl)pyridine

  • Ruthenium on carbon (5% Ru/C) or another suitable hydrogenation catalyst

  • Piperidine (as co-solvent)

  • Methanol (solvent)

  • High-pressure hydrogenation reactor

  • Filter aid (e.g., Celite)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and leak-tested.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the reactor with 2-(2-hydroxyethyl)pyridine, methanol, and piperidine (at least 10 mol% relative to the starting material).

  • Catalyst Addition: Carefully add the hydrogenation catalyst as a slurry in methanol to the reactor. Ensure the catalyst is not exposed to air.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psig). Heat the reactor to the target temperature (e.g., 90-120°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The spent catalyst is pyrophoric and must be kept wet at all times.

  • Purification: The racemic 2-(Piperidin-2-yl)ethanol can be purified from the filtrate by distillation under reduced pressure.

Protocol 2: Enzymatic Kinetic Resolution of N-Boc-2-(Piperidin-2-yl)ethanol

Objective: To obtain enantiomerically enriched (S)-N-Boc-2-(Piperidin-2-yl)ethanol.

Materials:

  • Racemic N-Boc-2-(Piperidin-2-yl)ethanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Organic solvent (e.g., methyl tert-butyl ether or hexane)

  • Stirred tank reactor

Procedure:

  • Reactor Setup: Charge the reactor with racemic N-Boc-2-(Piperidin-2-yl)ethanol and the organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reactor.

  • Acylation: Start stirring and add the acyl donor to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion.

  • Work-up: When the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Separation: The reaction mixture now contains the (R)-acylated product and the unreacted (S)-alcohol. These can be separated by column chromatography or distillation.

  • Deprotection (if required): The Boc protecting group can be removed from the (S)-alcohol using standard methods (e.g., treatment with trifluoroacetic acid) to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation cluster_resolution Chiral Resolution start_H 2-(2-hydroxyethyl)pyridine reaction_H Hydrogenation (H2, Ru/C, Piperidine, MeOH) start_H->reaction_H product_H Racemic 2-(Piperidin-2-yl)ethanol reaction_H->product_H reaction_R Enzymatic Kinetic Resolution (Lipase, Acyl Donor) product_H->reaction_R Boc Protection separation Separation (Chromatography/Distillation) reaction_R->separation s_enantiomer (S)-N-Boc-2-(Piperidin-2-yl)ethanol separation->s_enantiomer Unreacted r_enantiomer (R)-N-Boc-acylate separation->r_enantiomer Acylated final_product This compound s_enantiomer->final_product Boc Deprotection

Caption: Overall workflow for the large-scale production of this compound.

troubleshooting_hydrogenation decision decision issue issue start Hydrogenation Reaction check_yield Low Yield? start->check_yield check_byproduct High N-Methyl Byproduct? check_yield->check_byproduct No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes temp_issue High Temperature? check_byproduct->temp_issue Yes ok Proceed to Purification check_byproduct->ok No catalyst_issue Catalyst Deactivated? incomplete_rxn->catalyst_issue No solution1 Increase reaction time/pressure/ temperature (within limits) incomplete_rxn->solution1 Yes catalyst_issue->check_byproduct No solution2 Use fresh/regenerated catalyst. Ensure pure starting materials. catalyst_issue->solution2 Yes cosolvent_issue No Amine Co-solvent? temp_issue->cosolvent_issue No solution3 Reduce reaction temperature (e.g., 90-120°C) temp_issue->solution3 Yes solution4 Add amine co-solvent (e.g., piperidine) cosolvent_issue->solution4 Yes cosolvent_issue->ok No

Caption: Troubleshooting decision tree for catalytic hydrogenation.

References

Purification techniques for removing byproducts from (S)-2-(Piperidin-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-2-(Piperidin-2-yl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee) After Diastereomeric Salt Crystallization

  • Question: My enantiomeric excess is significantly lower than expected after a single crystallization with a chiral resolving agent. What could be the issue?

  • Answer: Low enantiomeric excess can stem from several factors. The choice of resolving agent and solvent system is critical. For this compound, N-acetyl-L-leucine has been shown to provide high enantiomeric excess (up to 95% ee) in a single crystallization.[1][2] Another common issue is the tendency of the racemic salt to co-crystallize with the desired diastereomeric salt, which can be mitigated by performing multiple recrystallizations.[1] Ensure that the starting racemic 2-(Piperidin-2-yl)ethanol is of high purity, as impurities can interfere with the crystallization process.[2]

Issue 2: Poor Resolution and Tailing Peaks in Column Chromatography

  • Question: I am observing poor separation and significant peak tailing when purifying my product using silica gel column chromatography. How can I improve this?

  • Answer: The basic nature of the piperidine nitrogen in this compound can lead to strong interactions with the acidic silica gel, causing peak tailing.[3] To counteract this, it is recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[4] This will help to neutralize the acidic sites on the silica gel and improve the peak shape and resolution.

Issue 3: Presence of N-Methylated Byproduct

  • Question: My final product is contaminated with N-methyl-2-(2-hydroxyethyl)piperidine. How can I remove this impurity?

  • Answer: The formation of N-methylated byproducts can occur during the synthesis, particularly in the hydrogenation of the 2-(2-hydroxyethyl)pyridine precursor if a methylating agent is present or if methanol is used as a solvent under certain conditions.[1] While challenging to remove due to similar polarities, careful optimization of the chromatographic conditions may allow for separation. Alternatively, revisiting the synthesis step to minimize its formation is advisable.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Common byproducts arise from the hydrogenation of the 2-(2-hydroxyethyl)pyridine precursor. These can include unreacted starting material and over-reduction products. A notable byproduct can be the N-methylated derivative, N-methyl-2-(2-hydroxyethyl)piperidine.[1]

Q2: Which chiral resolving agent is most effective for the resolution of racemic 2-(Piperidin-2-yl)ethanol?

A2: N-acetyl-L-leucine has been demonstrated to be a highly effective resolving agent, capable of achieving an enantiomeric excess of up to 95% in a single crystallization step.[1][2] (S)-(+)-camphorsulfonic acid has also been used, though it may require multiple recrystallizations to achieve high enantiomeric purity.[2]

Q3: What is a typical mobile phase for the flash chromatography of this compound?

A3: A common mobile phase for the purification of piperidine derivatives on silica gel is a gradient of methanol in dichloromethane.[4] To prevent peak tailing, the addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent is highly recommended.[4]

Q4: Can I use recrystallization to purify the final this compound free base?

A4: Yes, recrystallization of the free base is a viable purification step. The choice of solvent is crucial for good recovery and purity. A systematic solvent screen is recommended to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Starting PurityExpected Final Purity (ee)Typical YieldKey Considerations
Diastereomeric Salt Crystallization (with N-acetyl-L-leucine)Racemic>95% (single crystallization)>17% (for the desired enantiomer)Choice of resolving agent and solvent is critical.[1][2]
Flash Column Chromatography (Silica Gel)~90%>98% (chemical purity)80-95%Requires a basic modifier (e.g., triethylamine) in the eluent to prevent peak tailing.[4]
Recrystallization (of the free base)~95%>99% (chemical purity)Dependent on solvent choicePrimarily removes chemical impurities, not for enantiomeric resolution.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic 2-(Piperidin-2-yl)ethanol with N-acetyl-L-leucine [2]

  • Dissolve N-acetyl-L-leucine (0.5 equivalents) in methanol at 35-40 °C.

  • In a separate flask, dissolve racemic 2-(Piperidin-2-yl)ethanol (1.0 equivalent) in tetrahydrofuran (THF).

  • Add the THF solution of the amine to the warm methanol solution of the resolving agent.

  • Heat the resulting mixture to 50-55 °C for 30 minutes.

  • Cool the mixture to 15 °C over 2 hours to induce crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash with cold THF.

  • To liberate the free base, dissolve the salt in an aqueous solution of a strong base (e.g., 3M NaOH) and extract the this compound with an organic solvent such as dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Protocol 2: Flash Column Chromatography of this compound

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane with 1% triethylamine).

  • Load the sample onto the column.

  • Elute the column with a gradient of methanol in dichloromethane, maintaining the presence of 1% triethylamine throughout the gradient. A typical gradient might be from 0% to 10% methanol.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product start Racemic 2-(Piperidin-2-yl)ethanol chiral_res Diastereomeric Salt Resolution (e.g., with N-acetyl-L-leucine) start->chiral_res Chiral Separation chromatography Flash Column Chromatography (with basic modifier) start->chromatography Chemical Purification analysis Purity and Enantiomeric Excess Determination (HPLC, NMR) chiral_res->analysis chromatography->analysis final_product This compound (High Purity) analysis->final_product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues cluster_problems Problem cluster_solutions Potential Solutions start Purification Issue Identified low_ee Low Enantiomeric Excess start->low_ee peak_tailing Peak Tailing in Chromatography start->peak_tailing byproduct Byproduct Contamination start->byproduct optimize_res Optimize Resolving Agent/Solvent Perform Recrystallization low_ee->optimize_res add_base Add Basic Modifier to Eluent (e.g., Triethylamine) peak_tailing->add_base optimize_chrom Optimize Chromatographic Conditions Re-evaluate Synthesis Step byproduct->optimize_chrom

Caption: Troubleshooting logic for common purification issues.

References

Improving the yield and selectivity of the enzymatic resolution of 2-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and selectivity of the enzymatic resolution of 2-piperidineethanol. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the enzymatic resolution of 2-piperidineethanol challenging?

A1: The enzymatic resolution of 2-piperidineethanol can be difficult due to the molecule's conformational flexibility and the primary alcohol group being located two carbons away from the stereocenter. This distance can make it challenging for enzymes to exhibit high enantioselectivity.[1]

Q2: What is the purpose of using an N-protecting group?

A2: N-protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethoxycarbonyl (Fmoc), are crucial in the enzymatic resolution of 2-piperidineethanol. They enhance the substrate's suitability for the enzyme's active site, which can significantly improve both the reaction rate and enantioselectivity. The choice of protecting group can influence which enantiomer is preferentially acylated by a particular lipase.

Q3: Which enzymes are commonly used for the resolution of 2-piperidineethanol?

A3: Lipases are the most commonly used enzymes for the kinetic resolution of 2-piperidineethanol. Porcine Pancreas Lipase (PPL) and Lipase from Pseudomonas cepacia (Lipase PS) have been shown to be effective, often exhibiting complementary enantioselectivity. For instance, Lipase PS may preferentially acylate the (R)-enantiomer, while PPL may favor the (S)-enantiomer.[2][3] Candida antarctica Lipase B (CALB) is another robust lipase known for its high activity and enantioselectivity in the resolution of various alcohols and amines.[2]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a critical role in modulating enzyme activity and selectivity. Non-polar organic solvents are generally preferred over aqueous environments as they can enhance enzymatic performance. For the resolution of N-Boc-2-piperidineethanol, hexane has been found to be a slightly better solvent for Lipase PS, while methyl tert-butyl ether (MTBE) is the solvent of choice for PPL.[2] The hydrophobicity of the solvent can impact the enzyme's conformation and the solubility of the substrate and acyl donor.

Q5: What is a typical maximum yield for a kinetic resolution?

A5: In a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. This is because the enzyme selectively reacts with one of the two enantiomers in the racemic starting material, leaving the other unreacted. To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) approach, which involves in-situ racemization of the unreacted enantiomer, would be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of 2-piperidineethanol.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Enzyme: Improper storage, handling (e.g., repeated freeze-thaw cycles), or presence of inhibitors.- Verify enzyme activity with a known positive control substrate.- Ensure proper storage conditions as per the manufacturer's instructions.- Use fresh enzyme preparations.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or insufficient water activity for the enzyme in an organic solvent.- Optimize the temperature. While a common starting point is 45°C, some lipases show higher selectivity at lower temperatures.- Ensure the enzyme preparation has the optimal amount of water. Lyophilized enzymes may require the addition of a small amount of water or use of a hydrated salt pair to maintain activity in organic solvents.
Poor Substrate Solubility: The N-protected 2-piperidineethanol may not be fully dissolved in the chosen solvent.- Select a solvent in which the substrate is more soluble. For N-Boc-2-piperidineethanol, consider hexane or MTBE.- Gently warm the mixture to aid dissolution before adding the enzyme.
Low Enantioselectivity (e.e.) Incorrect Enzyme Choice: The selected lipase may not be optimal for the specific N-protected substrate.- Screen a variety of lipases (e.g., Lipase PS, PPL, CALB) to find one with the desired enantiopreference and selectivity.- Consider using two lipases with complementary enantioselectivities in a sequential manner to resolve both enantiomers.[2]
Suboptimal Temperature: Enantioselectivity is temperature-dependent. Higher temperatures can sometimes decrease selectivity.- Perform the reaction at different temperatures (e.g., room temperature, 30°C, 45°C) to find the optimal balance between reaction rate and enantioselectivity.
Inappropriate Acyl Donor: The structure of the acyl donor can influence the enzyme's selectivity.- Screen different acyl donors (e.g., vinyl acetate, vinyl butanoate, isopropenyl acetate). The size and nature of the acyl group can affect how the substrate fits into the enzyme's active site.
Reaction Progress Beyond 50% Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the remaining substrate decreases as the reaction proceeds significantly beyond 50% conversion.- Monitor the reaction closely over time by taking aliquots and analyzing the conversion and e.e. by chiral HPLC or GC.- Stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the acylated product and the unreacted alcohol.
Inconsistent Results Variability in Reagents: Inconsistent quality of the enzyme, solvent, or substrate.- Use reagents from the same batch for a series of experiments.- Ensure solvents are anhydrous if required, as water content can significantly affect lipase activity.
Inaccurate Monitoring: Inconsistent sampling or analytical methods.- Develop a standardized protocol for sampling and quenching the reaction.- Ensure the chiral HPLC or GC method is validated for accurate determination of enantiomeric excess.

Data Summary

The following tables summarize the impact of different N-protecting groups and solvents on the enzymatic resolution of 2-piperidineethanol derivatives.

Table 1: Effect of N-Protecting Group on Enantioselective Acylation

N-Protecting GroupEnzymeObservationReference
BocLipase PSSlightly better substrate compared to Cbz and Fmoc.[2]
CbzLipase PSLower enantioselectivity compared to Boc.[2]
FmocPPLUsed in an early example of resolution with vinyl acetate.[2]

Table 2: Effect of Solvent on Lipase Activity for N-Boc-2-piperidineethanol Resolution

SolventEnzymeObservationReference
HexaneLipase PSSlightly better solvent for this enzyme.[2]
Methyl tert-butyl ether (MTBE)PPLSolvent of choice for this enzyme.[2]
Diisopropyl etherPPLUsed in the resolution of the N-Fmoc derivative.[2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Acylation of N-Boc-2-piperidineethanol

This protocol is a general guideline and should be optimized for specific enzymes and desired outcomes.

Materials:

  • Racemic N-Boc-2-piperidineethanol

  • Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Porcine Pancreas Lipase)

  • Anhydrous organic solvent (e.g., hexane or methyl tert-butyl ether)

  • Acyl donor (e.g., vinyl acetate or vinyl butanoate)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel (e.g., flame-dried flask with a magnetic stirrer)

  • Shaker or stirrer with temperature control

  • Syringe filters for quenching

  • Chiral HPLC or GC for analysis

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add racemic N-Boc-2-piperidineethanol (1 equivalent).

  • Add the appropriate amount of immobilized lipase (typically 10-50% by weight of the substrate).

  • Add anhydrous organic solvent to achieve a substrate concentration of 0.1-0.5 M.

  • Begin stirring and allow the mixture to equilibrate to the desired reaction temperature (e.g., 45°C).

  • Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).

  • Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., 1, 3, 6, 12, 24 hours).

  • To quench the reaction in the aliquot, quickly filter out the enzyme using a syringe filter and dilute with a suitable solvent for analysis.

  • Analyze the samples by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess (e.e.) of the acylated product and the remaining unreacted alcohol.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.

Visualizations

Diagram 1: General Workflow for Enzymatic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Racemic N-Protected 2-Piperidineethanol reagents Add Lipase, Anhydrous Solvent, Acyl Donor start->reagents reaction Incubate with Stirring at Controlled Temperature reagents->reaction monitoring Monitor Reaction by Chiral HPLC/GC reaction->monitoring Take Aliquots monitoring->reaction Continue Reaction filtration Filter to Remove Immobilized Enzyme monitoring->filtration Reaction Complete (~50% Conversion) separation Solvent Evaporation & Column Chromatography filtration->separation products Enantioenriched Alcohol & Enantioenriched Ester separation->products

Caption: Experimental workflow for enzymatic kinetic resolution.

Diagram 2: Troubleshooting Logic for Low Enantioselectivity

G start Low Enantioselectivity (e.e.) q1 Is the reaction monitored over time? start->q1 a1_yes Stop reaction at ~50% conversion q1->a1_yes Yes a1_no Implement time-course monitoring q1->a1_no No q2 Have different enzymes been screened? q1->q2 Yes monitoring_info e.e. decreases >50% conv. a1_no->monitoring_info Info a2_yes Optimize other parameters q2->a2_yes Yes a2_no Screen various lipases (e.g., Lipase PS, PPL, CALB) q2->a2_no No q3 Has the temperature been optimized? a2_yes->q3 a3_yes Screen different acyl donors (e.g., vinyl acetate, vinyl butanoate) q3->a3_yes Yes a3_no Test a range of temperatures (e.g., 25°C, 30°C, 45°C) q3->a3_no No

Caption: Decision tree for troubleshooting low enantioselectivity.

Diagram 3: Key Parameters Influencing Yield and Selectivity

G cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Enzyme Enzyme Choice (e.g., Lipase PS, PPL) Selectivity Enantioselectivity (e.e.) Enzyme->Selectivity ProtectingGroup N-Protecting Group (e.g., Boc, Cbz) Yield Yield ProtectingGroup->Yield ProtectingGroup->Selectivity Solvent Solvent (e.g., Hexane, MTBE) Solvent->Yield Solvent->Selectivity AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Yield AcylDonor->Selectivity Temperature Temperature Temperature->Yield Temperature->Selectivity Time Reaction Time Time->Yield Time->Selectivity

Caption: Factors affecting yield and selectivity in enzymatic resolution.

References

Troubleshooting low conversion rates in the synthesis of piperidine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low conversion rates during the synthesis of piperidine alkaloids.

Troubleshooting Guides (FAQs)

This section addresses specific issues that may arise during the synthesis of piperidine alkaloids, presented in a question-and-answer format to directly tackle common problems.

Issue 1: Low or No Yield in Reductive Amination

Q: My reductive amination reaction to form a piperidine ring is showing low to no yield. What are the common causes and solutions?

A: Low yields in reductive amination for piperidine synthesis can stem from several factors, including the choice of reagents, reaction conditions, and potential side reactions.[1]

Potential Causes and Recommended Solutions:

  • Suboptimal pH: The reaction medium's pH is critical. If the medium is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[1] Conversely, if the conditions are not acidic enough, the formation of the crucial iminium ion intermediate will be inefficient.

    • Solution: Maintain a mildly acidic pH, typically between 4 and 6.[1] This can be achieved by adding acetic acid.[1]

  • Ineffective Reducing Agent: The choice of reducing agent is vital for selectively reducing the iminium ion without affecting other functional groups.[1]

    • Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its mild nature and selectivity for iminium ions.[1] While effective, sodium cyanoborohydride (NaBH₃CN) is highly toxic.[1] Sodium borohydride (NaBH₄) is less selective and may reduce the starting aldehyde, leading to byproducts.[1]

  • Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried) and use anhydrous solvents.[1]

  • Side Reactions: The primary side reaction is often the reduction of the starting aldehyde or ketone.

    • Solution: Employ a more selective reducing agent like STAB.[1] A two-step process, where the imine is pre-formed before the addition of the reducing agent, can also be considered.[1]

Quantitative Data Summary: Choice of Reducing Agent in Reductive Amination

Reducing AgentSelectivityCommon IssuesTypical Yield Range
Sodium Triacetoxyborohydride (STAB)High for iminium ionsMoisture sensitiveGood to Excellent
Sodium Cyanoborohydride (NaBH₃CN)Good for iminium ionsHighly toxicGood to Excellent
Sodium Borohydride (NaBH₄)LowReduces starting carbonylsVariable, often lower

Issue 2: Poor Conversion in Pictet-Spengler Reaction

Q: I am experiencing low conversion rates in my Pictet-Spengler reaction to synthesize a tetrahydro-β-carboline or tetrahydroisoquinoline core. What are the likely issues?

A: The Pictet-Spengler reaction is a powerful tool for constructing the core structures of many piperidine alkaloids. However, its success is highly dependent on reaction conditions and substrate reactivity.[2][3]

Potential Causes and Recommended Solutions:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion.[4]

    • Solution: Use strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂.[2][4] The choice of acid can significantly influence the yield.[4]

  • Decomposition of Starting Materials: Tryptamine or phenethylamine derivatives can be sensitive to harsh acidic conditions and high temperatures.[4]

    • Solution: Begin with milder conditions (e.g., lower temperature) and incrementally increase if the reaction does not proceed.[4] For sensitive substrates, a two-step approach involving pre-formation of the Schiff base before acid-catalyzed cyclization can be beneficial.[4]

  • Poor Reagent Quality: Impurities in the aldehyde or the use of wet solvents can inhibit the reaction.

    • Solution: Ensure the aldehyde is purified (e.g., by distillation or chromatography) and use anhydrous solvents, as water can hydrolyze the iminium intermediate.[4]

  • Formation of Isomeric Byproducts: A reversible retro-Pictet-Spengler reaction can lead to the formation of undesired diastereomers, lowering the yield of the target isomer.[2]

    • Solution: To favor the thermodynamically more stable trans isomer, which is often desired, use stronger acids and/or higher temperatures to allow for equilibration.[4] The use of an N-benzyl group on the starting tryptamine is a known strategy to enhance trans selectivity.[4]

Troubleshooting Workflow for Pictet-Spengler Reaction

Start Low Conversion in Pictet-Spengler Check_Catalyst Is the acid catalyst strong enough? Start->Check_Catalyst Check_Conditions Are reaction conditions too harsh? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Action: Use stronger acid (TFA, BF3.OEt2) Check_Catalyst->Optimize_Catalyst No Check_Purity Are reagents and solvents pure and dry? Check_Conditions->Check_Purity No Optimize_Conditions Action: Start with milder conditions (lower temp.) Check_Conditions->Optimize_Conditions Yes Purify_Reagents Action: Purify aldehyde and use anhydrous solvent Check_Purity->Purify_Reagents No Success Improved Conversion Check_Purity->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for low conversion in Pictet-Spengler reactions.

Issue 3: Catalyst Poisoning in Hydrogenation of Pyridines

Q: My hydrogenation of a pyridine derivative to the corresponding piperidine is slow or stalls before completion. Could this be catalyst poisoning?

A: Yes, catalyst poisoning is a common issue in the hydrogenation of nitrogen-containing heterocycles like pyridine.[5] The nitrogen atom in the piperidine product can strongly adsorb to the active sites of the catalyst, leading to deactivation.[5]

Potential Causes and Recommended Solutions:

  • Product Inhibition: The piperidine product itself acts as a catalyst poison.

    • Solution 1: Use of Additives: Adding a strong acid, such as HCl or acetic acid, can protonate the piperidine nitrogen, reducing its ability to coordinate to the metal catalyst.[6]

    • Solution 2: Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more effective and less susceptible to poisoning than palladium catalysts (e.g., Pd/C) for pyridine hydrogenation.[6][7]

  • Impurities in the Starting Material: Sulfur-containing compounds or other impurities from previous synthetic steps can irreversibly poison the catalyst.

    • Solution: Ensure the starting pyridine is of high purity. Purification by distillation or chromatography may be necessary.

  • Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficiently harsh conditions to be overcome.

    • Solution: Increase the hydrogen pressure and/or reaction temperature.[6] Typical conditions may involve pressures of 50-70 bar and temperatures of 60-80 °C.[6]

Quantitative Data Summary: Hydrogenation of 2,6-Lutidine with Rh₂O₃ Catalyst [7]

EntryCatalystSolventH₂ Pressure (bar)Temperature (°C)Yield (%)
1Rh₂O₃TFE540>99
2Rh₂O₃MeOH54075
3Rh₂O₃H₂O54068
4Pd/CTFE540<1

This data highlights the superior activity of Rh₂O₃ compared to Pd/C under these conditions.[7]

Catalyst Deactivation Pathway

cluster_catalyst Catalyst Surface Active_Site Active Metal Site (e.g., Pd, Pt, Rh) Piperidine Piperidine (Product) Active_Site->Piperidine Desorption Poisoned_Site Poisoned Site (Inactive) Active_Site->Poisoned_Site Pyridine Pyridine (Reactant) Pyridine->Active_Site Adsorption & Hydrogenation Piperidine->Active_Site Strong Adsorption (Poisoning)

Caption: Mechanism of catalyst poisoning by the piperidine product.

Issue 4: Low Diastereoselectivity in Aza-Diels-Alder Reactions

Q: My aza-Diels-Alder reaction is producing a mixture of diastereomers, leading to a low yield of the desired piperidine derivative. How can I improve the stereoselectivity?

A: The aza-Diels-Alder reaction is a powerful method for constructing piperidine rings, but controlling its stereoselectivity can be challenging. The mechanism can be either concerted or stepwise, which can impact the stereochemical outcome.[6][8]

Potential Causes and Recommended Solutions:

  • Suboptimal Catalyst: The choice of Lewis acid or Brønsted acid catalyst can significantly influence the transition state geometry and, therefore, the diastereoselectivity.

    • Solution: Screen a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) or Brønsted acids to find the optimal catalyst for your specific substrates.

  • Reaction Temperature: Temperature can affect the equilibrium between different transition states.

    • Solution: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product and can enhance diastereoselectivity.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.

    • Solution: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).

General Experimental Workflow for an Organocatalytic Domino Reaction to Synthesize Tetrahydropyridines [9]

Start Start Prep Prepare Catalyst Solution (Quinine-derived squaramide) Start->Prep Add_Reagents Add 1,3-dicarbonyl, β-nitroolefin, and aldimine Prep->Add_Reagents Solvent_Temp Add CH2Cl2 and cool to -25 °C Add_Reagents->Solvent_Temp React Stir for 1.5-4 days, monitor by TLC Solvent_Temp->React Workup Concentrate under reduced pressure React->Workup Purify Flash Column Chromatography Workup->Purify End Isolate Product Purify->End

Caption: Experimental workflow for a stereoselective piperidine synthesis.[9]

Key Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB [1]

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde/ketone (1.0 eq) and piperidine (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acid Catalyst: Add acetic acid (1.0-1.5 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂ [6]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adam's catalyst), typically 1-5 mol%.[6]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[6]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[6] Monitor the reaction progress by techniques like GC-MS or TLC.[6]

  • Work-up: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[6]

References

Stability of (S)-2-(Piperidin-2-yl)ethanol under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-(Piperidin-2-yl)ethanol under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound contains a secondary amine within a piperidine ring and a primary alcohol. These functional groups are susceptible to degradation under certain conditions. The main concerns are oxidation of the piperidine ring and reactions involving the alcohol group under strongly acidic or basic conditions. The piperidine ring's tertiary amine is particularly prone to oxidation, which can lead to the formation of N-oxides or ring-opened products.[1]

Q2: How should I properly store this compound?

A2: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[2] It is advisable to keep it in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[3] For long-term storage, refrigeration (2-8°C) is recommended.[2]

Q3: Is this compound stable in common organic solvents?

A3: this compound is generally soluble and stable in a variety of common organic solvents such as ethanol, methanol, and acetone.[2][4] However, prolonged storage in solution, especially in the presence of potential contaminants, may lead to degradation. It is always best practice to prepare solutions fresh. For applications requiring anhydrous conditions, ensure the use of dry solvents.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Acidic Conditions

Symptoms:

  • Appearance of new spots on TLC or new peaks in HPLC/LC-MS analysis when this compound is subjected to acidic conditions (e.g., during deprotection of an acid-labile group or in an acidic reaction medium).

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Acid-catalyzed degradation The piperidine moiety can be sensitive to strong acids.[3] Consider using milder acidic conditions or reducing the reaction time and temperature.
Reaction with counter-ions Certain acidic reagents may have reactive counter-ions that can lead to side reactions. If possible, use an alternative acid with a more benign counter-ion.
Issue 2: Degradation Observed During Work-up or Purification

Symptoms:

  • Discoloration of the product during work-up.

  • Formation of impurities during chromatographic purification.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Base-catalyzed degradation Prolonged exposure to strong bases during aqueous work-up can cause degradation.[3] Neutralize the reaction mixture promptly and minimize the time the compound is in a basic solution.
On-column degradation Silica gel is slightly acidic and can cause degradation of sensitive compounds. Consider using deactivated silica gel or an alternative stationary phase like alumina. Alternatively, a non-chromatographic purification method like crystallization or distillation could be explored.
Oxidation Exposure to air during work-up and purification can lead to oxidation.[1] Perform these steps under an inert atmosphere if feasible.

Stability Under Stress Conditions: A Summary

Forced degradation studies are crucial for understanding a compound's intrinsic stability.[5] While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes its expected stability based on the behavior of similar piperidine-containing molecules.

Stress ConditionReagent/ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 N HCl, 60°CModerate DegradationPotential for reactions at the alcohol, though the piperidine ring is generally stable to acid.
Basic Hydrolysis 0.1 N NaOH, 60°CLow DegradationGenerally stable, but strong bases can be incompatible.[3]
Oxidative 3% H₂O₂, RTHigh DegradationN-oxide, ring-opened products.[1]
Thermal 80°C (Solid & Solution)Low DegradationGenerally stable at this temperature.
Photolytic ICH Q1B GuidelinesModerate DegradationPotential for radical-initiated degradation.[1]

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Place a solid sample and a solution sample in an oven at 80°C.

    • Photolytic: Expose a solid sample and a solution sample to light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., RP-HPLC with a C18 column and a PDA detector).

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) stock->acid Expose to base Basic (0.1N NaOH, 60°C) stock->base Expose to oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Expose to thermal Thermal (80°C) stock->thermal Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidative Degradation parent This compound n_oxide N-Oxide parent->n_oxide [O] ring_opened Ring-Opened Products parent->ring_opened [O] (further oxidation)

Caption: Potential oxidative degradation pathway.

References

Resolving common issues in the functionalization of the piperidine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine functionalization. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and modification of piperidine-containing molecules.

Frequently Asked Questions (FAQs)

N-Functionalization

  • Q1: What are the most common side reactions observed during the N-alkylation of piperidines, and how can they be minimized? A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[1] Another common issue is a slow or incomplete reaction, which can be due to steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal solvent choice.[1] To favor mono-alkylation, you can employ several strategies:

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to a solution where the piperidine is in excess statistically favors the mono-alkylation product.[2] A syringe pump is recommended for precise control.[2]

    • Control of Stoichiometry: Use a slight excess of the piperidine (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent.[1][2]

    • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can minimize side reactions.[2] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective.[2]

    • Reaction without Base: The reaction can proceed without a base, generating the hydrohalide salt of the mono-alkylated piperidine. This salt is less nucleophilic than the free amine, which slows down the second alkylation.[2]

  • Q2: My N-acylation reaction is sluggish and resulting in low yields. What steps can I take to improve the reaction efficiency? A2: Inefficient N-acylation can be addressed by considering the following:[2]

    • Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may improve the reaction rate.[2]

    • Use of a Catalyst: A nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2]

    • Solvent Choice: Ensure the use of anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF), as water can hydrolyze the acylating agent.[2]

    • Addition of a Base: A tertiary amine base like triethylamine (TEA) or DIPEA is typically added to neutralize the acid byproduct (e.g., HCl), which can protonate the starting piperidine and render it unreactive.[2]

  • Q3: I'm observing low yields and multiple byproducts in my N-arylation reaction. What should I investigate first? A3: Low yields and multiple products in N-arylation reactions often stem from catalyst deactivation or competing side reactions like hydrodehalogenation (reduction of the aryl halide).[1] Key factors to investigate include:

    • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1]

    • Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different combinations can minimize side reactions.[1]

    • Stoichiometry: Using an excess of the piperidine starting material relative to the aryl halide can help to minimize the formation of N,N'-bis-arylated byproducts.[1]

C-H Functionalization

  • Q4: How can I improve the site-selectivity of C-H functionalization on the piperidine ring? A4: Achieving site-selectivity at the C2, C3, or C4 position is a significant challenge. The use of directing groups attached to the piperidine nitrogen is a primary strategy to control regioselectivity.[1] Amides, carbamates, and sulfonamides are examples of protecting groups that can direct functionalization to a specific carbon.[1] Catalyst selection and the choice of the protecting group can also influence which position is functionalized.[1] For instance, bulky protecting groups can sterically hinder the C2 position, favoring functionalization at C4.[1]

  • Q5: I want to achieve functionalization at the β (C3) or γ (C4) position, but the reaction preferentially occurs at the α (C2) position. How can I direct the functionalization to these more remote positions? A5: Functionalization at the β and γ positions is more challenging due to the lower reactivity of these C-H bonds compared to the α-position.[2] Approaches to overcome this include:

    • Steric Hindrance at the α-Position: Introducing bulky substituents at the α-positions can sterically block these sites and favor functionalization at the more accessible C3 or C4 positions.[2]

    • Catalyst and Directing Group Control: The combination of the catalyst and the directing group on the nitrogen atom plays a crucial role in determining the site of functionalization.[3]

Stereoselectivity

  • Q6: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity? A6: Controlling diastereoselectivity is critical. The following factors can be optimized:[2]

    • Chiral Auxiliaries: Using a chiral auxiliary on the piperidine nitrogen or another part of the molecule can effectively control the stereochemical outcome.[2][4]

    • Catalyst Selection: The choice of a chiral catalyst is crucial for inducing stereoselectivity.[4]

    • Reaction Temperature: Lower temperatures often lead to higher selectivity by increasing the energy difference between the transition states leading to different diastereomers.[5]

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states, thus affecting stereoselectivity.[5]

    • Substrate Control: Existing stereocenters in the piperidine ring can influence the stereochemical outcome of subsequent reactions.[2]

Purification

  • Q7: I'm having difficulty purifying my piperidine derivative. What are some common challenges and solutions? A7: The basic nature of piperidine derivatives can present purification challenges.[5]

    • Co-elution of Diastereomers: Diastereomers may have very similar retention factors in column chromatography.[5] Chiral chromatography or derivatization may be necessary for separation.

    • Formation of N-Oxides: The piperidine nitrogen is susceptible to oxidation, leading to N-oxide byproducts that can complicate purification.[5] Storing and handling piperidine compounds under an inert atmosphere can minimize this.

    • Residual Protecting Groups: Incomplete deprotection can result in a mixture of the desired product and protected intermediates.[5] Ensure complete deprotection by monitoring the reaction progress carefully.

    • Azeotrope with Pyridine: Piperidine and its precursor, pyridine, form an azeotrope (a constant-boiling mixture), making separation by simple distillation difficult.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in N-Alkylation
Potential CauseRecommended Solution
Low Reactivity of Alkylating Agent Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. For less reactive agents, increasing the reaction temperature may be necessary.[7]
Steric Hindrance If either the piperidine or the alkylating agent is sterically hindered, the reaction rate will be slower. Consider using a less hindered substrate or a more reactive alkylating agent.
Poor Leaving Group A better leaving group on the alkylating agent will increase the reaction rate. For example, triflates are better leaving groups than tosylates, which are better than halides.
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for N-alkylation.
Issue 2: Poor Regioselectivity in C-H Functionalization
Potential CauseRecommended Solution
Lack of a Directing Group Without a directing group, C-H functionalization can be unselective. Install a suitable directing group on the piperidine nitrogen to guide the reaction to the desired position.[1]
Inappropriate Directing Group The choice of directing group influences the position of functionalization. For example, a bulky directing group may favor functionalization at a less sterically hindered position.[1]
Incorrect Catalyst For metal-catalyzed reactions, the choice of catalyst is crucial. Different catalysts can exhibit different selectivities for C-H bonds.
Issue 3: Low Diastereoselectivity in Stereoselective Reactions
Potential CauseRecommended Solution
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[5] Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[5]
Suboptimal Catalyst or Reagent The catalyst or reagent may not be providing sufficient facial discrimination. Screen different chiral catalysts, ligands, or reagents.
Solvent Effects The solvent can influence the transition state geometry. Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile).[5]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine

This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.[1]

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.[1]

  • Slowly add the alkyl halide to the piperidine solution over several hours.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent and any excess starting material by rotary evaporation.[1] The resulting product will be the N-alkylpiperidinium salt.

  • To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. [1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.

Protocol 2: General Procedure for N-Arylation of Piperidine (Buchwald-Hartwig Amination)

This protocol describes a typical Buchwald-Hartwig amination for the N-arylation of piperidine, with considerations for avoiding common side reactions.[1]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or equivalent glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.[1]

  • Add the aryl halide (1.0 equivalent) and a stir bar.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).[1]

  • Add the anhydrous solvent, followed by the piperidine (1.2-1.5 equivalents) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.[1]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.[1]

Visualizations

Troubleshooting_N_Alkylation Start N-Alkylation Reaction Issue Common Issues Start->Issue OverAlkylation Over-Alkylation (Quaternary Salt) Issue->OverAlkylation Excessive Byproduct LowYield Low/No Yield Issue->LowYield Poor Conversion IncompleteReaction Incomplete Reaction Issue->IncompleteReaction Stalled Reaction Sol_OverAlkylation Solutions for Over-Alkylation OverAlkylation->Sol_OverAlkylation Sol_LowYield Solutions for Low Yield LowYield->Sol_LowYield Sol_IncompleteReaction Solutions for Incomplete Reaction IncompleteReaction->Sol_IncompleteReaction SlowAddition Slow Alkylating Agent Addition Sol_OverAlkylation->SlowAddition ExcessPiperidine Use Excess Piperidine Sol_OverAlkylation->ExcessPiperidine BaseChoice Optimize Base Sol_OverAlkylation->BaseChoice ReactiveAlkylHalide Use More Reactive Alkyl Halide (e.g., R-I) Sol_LowYield->ReactiveAlkylHalide IncreaseTemp Increase Temperature Sol_LowYield->IncreaseTemp OptimizeSolvent Optimize Solvent Sol_LowYield->OptimizeSolvent Sol_IncompleteReaction->ReactiveAlkylHalide Sol_IncompleteReaction->IncreaseTemp Sol_IncompleteReaction->OptimizeSolvent

Caption: Troubleshooting workflow for common N-alkylation issues.

CH_Functionalization_Strategy Goal Goal: Site-Selective C-H Functionalization Challenge Challenge: Selectivity (C2 vs. C3 vs. C4) Goal->Challenge Strategy Primary Strategy: Nitrogen Directing Group (DG) Challenge->Strategy Factors Key Influencing Factors Strategy->Factors DG_Type Nature of Directing Group (e.g., Amide, Carbamate) Factors->DG_Type DG_Sterics Steric Bulk of DG Factors->DG_Sterics Catalyst Catalyst Choice Factors->Catalyst Outcome_C2 Functionalization at C2 (α-position) DG_Type->Outcome_C2 Electronic control Outcome_C4 Functionalization at C4 (γ-position) DG_Sterics->Outcome_C4 Bulky DG blocks C2 Catalyst->Outcome_C2 Specific catalysts Catalyst->Outcome_C4 favor C4

References

Technical Support Center: Accurate Quantification of (S)-2-(Piperidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement and accurate quantification of (S)-2-(Piperidin-2-yl)ethanol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the accurate quantification of this compound?

A1: For the stereoselective quantification of this compound, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most suitable and widely used technique.[1][2] This approach allows for the separation of the (S)-enantiomer from its (R)-enantiomer, which is crucial for accurate quantification, as different enantiomers can have distinct pharmacological properties.[3] Gas Chromatography (GC) with a chiral column can also be employed, particularly if the analyte is volatile or can be made volatile through derivatization.[4]

Q2: this compound lacks a strong UV chromophore. How can I achieve sensitive detection using HPLC-UV?

A2: To enhance UV detection, a pre-column derivatization step is recommended.[5] This involves reacting the analyte with a derivatizing agent that introduces a chromophore into the molecule. A common agent for primary and secondary amines is p-toluenesulfonyl chloride (TsCl), which reacts with the piperidine nitrogen to form a sulfonamide that can be readily detected by UV.

Q3: What are the key parameters to optimize for a successful chiral separation of this compound?

A3: The critical parameters for optimizing chiral separation include the choice of the chiral stationary phase (CSP), the composition of the mobile phase (including the type and percentage of organic modifier), and the column temperature.[6][7] For basic compounds like piperidine derivatives, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape.[1]

Q4: My chromatogram shows poor resolution between the enantiomer peaks. What should I do?

A4: Poor resolution can be addressed by screening different CSPs, as their selectivity for enantiomers varies.[6] You can also optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane).[7] Reducing the flow rate can also enhance resolution.

Q5: I am observing peak tailing for my analyte. What is the likely cause and how can I fix it?

A5: Peak tailing for amine-containing compounds is often due to secondary interactions with acidic silanol groups on the silica surface of the column.[8] This can be mitigated by adding a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase to mask these silanol groups.[6] Using a base-deactivated column can also be beneficial.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Separation (Co-eluting Peaks) - Inappropriate Chiral Stationary Phase (CSP).- Mobile phase is too strong or too weak.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based).- Adjust the percentage of the organic modifier in the mobile phase.
Poor Resolution (Overlapping Peaks) - Sub-optimal mobile phase composition.- High flow rate.- Inappropriate column temperature.- Fine-tune the mobile phase composition.- Decrease the flow rate.- Evaluate the effect of different column temperatures on the separation.[6]
Peak Splitting - Sample solvent is much stronger than the mobile phase.- Partial blockage of the column inlet frit.- Column void or channeling.- Dissolve the sample in the initial mobile phase.- Reverse flush the column to try and dislodge the blockage.- Replace the column if a void has formed.[9][10][11]
Loss of Resolution Over Time - Column contamination.- Degradation of the chiral stationary phase.- Flush the column with a strong solvent (if compatible with the CSP).- Use a guard column to protect the analytical column.- For immobilized polysaccharide-based columns, a regeneration procedure may be possible.[12]
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in column temperature.- Changes in mobile phase composition.- Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.

Experimental Protocols

Below is a representative experimental protocol for the quantification of this compound using chiral HPLC with pre-column derivatization.

Derivatization of this compound with p-Toluene-sulfonyl Chloride (TsCl)
  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Reaction Mixture: In a vial, combine the sample solution with a basic solution (e.g., 1 M sodium bicarbonate) and a solution of p-toluenesulfonyl chloride in acetonitrile.

  • Reaction Conditions: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1 hour), which may require optimization.

  • Quenching: Quench the reaction by adding a small amount of a suitable reagent, such as an aqueous solution of a primary amine, to consume any excess TsCl.

  • Dilution: Dilute the final reaction mixture with the mobile phase to the desired concentration for HPLC analysis.

Chiral HPLC Method
  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 228 nm.[5]

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables summarize the expected quantitative data from a validation study of the chiral HPLC method for the derivatized this compound. These values are representative and should be established for each specific method and laboratory.

Table 1: Linearity and Range

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
InterceptNon-significant

Table 2: Accuracy and Precision

Concentration LevelAccuracy (% Recovery)Precision (% RSD) - RepeatabilityPrecision (% RSD) - Intermediate
Low QC (0.3 µg/mL)98.5 - 101.2≤ 2.0≤ 3.5
Mid QC (4.0 µg/mL)99.1 - 100.8≤ 1.5≤ 2.8
High QC (8.0 µg/mL)98.9 - 101.5≤ 1.8≤ 3.0

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
Limit of Detection (LOD)~0.03 µg/mL (Signal-to-Noise Ratio of 3:1)
Limit of Quantitation (LOQ)~0.1 µg/mL (Signal-to-Noise Ratio of 10:1)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Start with This compound Sample derivatize Pre-column Derivatization with TsCl start->derivatize dilute Dilute with Mobile Phase derivatize->dilute inject Inject Sample dilute->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Poor Chromatographic Performance q1 Is there poor resolution between enantiomers? start->q1 a1_yes Optimize Separation q1->a1_yes Yes a1_no Check Peak Shape q1->a1_no No q2 Is there peak tailing? a1_no->q2 q3 Is there peak splitting? q2->q3 No a2_yes Add Amine Modifier to Mobile Phase q2->a2_yes Yes a3_yes Check Sample Solvent & Column Integrity q3->a3_yes Yes a3_no Investigate Other Issues (e.g., retention time drift) q3->a3_no No

Caption: Decision tree for troubleshooting common HPLC issues.

References

Overcoming poor stereoselectivity in asymmetric synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to poor stereoselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor stereoselectivity in the asymmetric synthesis of piperidines?

A1: Poor stereoselectivity in asymmetric piperidine synthesis can arise from several factors, often related to the specific reaction type. Key reasons include:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst loading can significantly impact the stereochemical outcome. For instance, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer or enantiomer.[1]

  • Inappropriate Catalyst or Ligand Selection: The choice of catalyst and chiral ligand is crucial. For metal-catalyzed reactions, the ligand's structure dictates the chiral environment of the reaction. In organocatalysis, the catalyst's ability to form a well-defined transition state with the substrate is paramount.

  • Substrate-Related Issues: The electronic and steric properties of the substituents on the starting materials can influence the stereochemical course of the reaction.[1] For example, certain protecting groups may hinder the desired approach of the substrate to the catalyst.

  • Mechanism Ambiguity: In reactions like the aza-Diels-Alder, the mechanism can be either concerted or stepwise, which can affect selectivity.[2][3] Understanding the operative mechanism under your specific conditions is key to optimization.

  • Enzyme Specificity and Inhibition: In chemo-enzymatic methods, the chosen enzyme may not have optimal specificity for the substrate. Additionally, substrate or product inhibition can lead to lower enantiomeric excess (ee).

Q2: How can I improve the enantioselectivity of my iridium-catalyzed asymmetric hydrogenation of a pyridine derivative?

A2: Improving enantioselectivity in iridium-catalyzed asymmetric hydrogenation often involves a systematic optimization of several parameters:

  • Ligand Screening: The choice of the chiral phosphine ligand is the most critical factor. Different families of ligands (e.g., those based on ferrocene, biphenyl, or spiro backbones) can offer vastly different levels of stereocontrol. It is advisable to screen a diverse set of ligands.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalytic activity and enantioselectivity.[4] Solvents like toluene, dioxane, or various alcohols should be screened.

  • Additive Effects: Additives such as iodine can activate the iridium catalyst, but their effect on enantioselectivity can be unpredictable and should be evaluated carefully.[5]

  • Temperature and Pressure: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.[1] Hydrogen pressure can also be a key parameter to optimize.

  • Substrate Modification: Activating the pyridine ring by forming a pyridinium salt can enhance reactivity and influence stereoselectivity.[6] The nature of the N-substituent on the pyridinium salt can also be tuned.

Q3: My aza-Diels-Alder reaction is giving a low diastereomeric ratio (dr). What should I investigate?

A3: Low diastereoselectivity in an aza-Diels-Alder reaction can be addressed by focusing on the following:

  • Catalyst Choice: Both Lewis acids and Brønsted acids can catalyze the reaction. Screening a panel of catalysts (e.g., BF₃·OEt₂, TFA, HCl) and optimizing their concentration is a good starting point. In some cases, milder conditions may yield better results.

  • Reaction Temperature: As with enantioselectivity, lowering the temperature is a common strategy to improve diastereoselectivity.[1]

  • Solvent Polarity: The solvent can influence the stability of the transition states leading to different diastereomers. Experiment with a range of solvents from non-polar (like toluene) to more polar options (like dichloromethane or acetonitrile).

  • Diene and Dienophile Structure: The steric and electronic properties of substituents on both the imine (dienophile) and the diene are critical. Modifying these, if synthetically feasible, can significantly enhance diastereoselectivity.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Organocatalytic Synthesis of Polysubstituted Piperidines

This guide focuses on domino reactions, such as the Michael addition/aminalization, catalyzed by chiral organocatalysts like O-TMS protected diphenylprolinol.[7]

Potential Cause Recommended Solution(s)
Suboptimal Catalyst 1. Verify Catalyst Purity and Integrity: Ensure the catalyst is of high purity and has not degraded during storage. 2. Screen Catalyst Variants: Small modifications to the catalyst structure (e.g., different silyl protecting groups or substituents on the prolinol scaffold) can have a large impact on enantioselectivity.
Incorrect Solvent 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, chloroform). The optimal solvent will stabilize the desired transition state.
Unfavorable Temperature 1. Temperature Optimization: Screen a range of temperatures. While room temperature is a common starting point, some reactions may benefit from cooling to 0 °C or even lower to enhance selectivity.
Substrate Reactivity 1. Aldehyde and Nitroolefin Scope: The steric and electronic nature of both the aldehyde and the nitroolefin can influence the outcome. If possible, test with model substrates known to give high ee to confirm the reaction conditions are optimal before proceeding with more complex substrates.
Issue 2: Poor Diastereoselectivity in the Reductive Cyclization of Amino Acetals

This guide addresses issues in diastereoselective reductive cyclization, for example, of amino acetals prepared via a nitro-Mannich reaction.[8]

Potential Cause Recommended Solution(s)
Stereocontrol in the Mannich Reaction 1. Optimize the Mannich Reaction: The stereochemistry of the final piperidine is often set during the initial C-C bond-forming step.[8] Re-optimize the conditions of the Mannich reaction to maximize the diastereoselectivity of the acyclic precursor.
Reduction Conditions 1. Choice of Reducing Agent: The choice of reducing agent for the cyclization step is critical. Screen various hydride sources (e.g., NaBH₄, LiAlH₄, H₂ with a catalyst) as they can exhibit different facial selectivities. 2. Catalyst for Hydrogenation: If using catalytic hydrogenation, the choice of metal (e.g., Pd, Pt, Rh) and support can influence the diastereochemical outcome.
Protecting Groups 1. Influence of Protecting Groups: The size and nature of protecting groups on the nitrogen and oxygen atoms can influence the preferred conformation of the substrate during the reduction and cyclization, thereby affecting diastereoselectivity. Consider screening different protecting groups.
Solvent and Temperature 1. Systematic Screening: As with other stereoselective reactions, a systematic screening of solvents and temperatures for the reductive cyclization step is recommended.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Alkyl Pyridinium Salt

This protocol is a general guideline for the asymmetric hydrogenation of 2-alkyl pyridinium salts, a common method for accessing chiral 2-alkyl piperidines.[6]

Materials:

  • 2-Alkyl Pyridinium Salt (1.0 eq)

  • [Ir(COD)Cl]₂ (0.5-2.0 mol%)

  • Chiral Phosphine Ligand (e.g., MeO-BoQPhos, 1.1-2.2 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial, add [Ir(COD)Cl]₂ and the chiral phosphine ligand. Add a portion of the anhydrous, degassed solvent and stir at room temperature for 15-30 minutes to form the active catalyst.

  • Reactor Setup: In a separate vial, dissolve the 2-alkyl pyridinium salt in the remaining solvent. Transfer this solution to the high-pressure reactor.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the reactor via syringe.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 450 psi).

  • Execution: Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by techniques like HPLC or GC if possible.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.

Protocol 2: Chemo-Enzymatic Asymmetric Dearomatization of an Activated Pyridine

This protocol outlines a two-step chemo-enzymatic cascade for synthesizing stereo-enriched 3-substituted piperidines.[9][10]

Step 1: Synthesis of N-substituted Tetrahydropyridine (THP)

  • Dissolve the activated pyridine (1.0 mmol) in methanol (5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.[10]

  • Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution.[10]

  • Remove the ice bath and stir the reaction at room temperature for 1 hour.[10]

  • Remove the solvent under reduced pressure.[10]

  • Partition the residue between water (10 mL) and dichloromethane (CH₂Cl₂) (10 mL).[10]

  • Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).[10]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude THP, which is used in the next step without further purification.[10]

Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).[10]

  • In a typical reaction vessel, combine the buffer solution, the crude THP substrate (to a final concentration of 10 mM), glucose (100 mM), NAD⁺ (1 mM), FAD (10 µM), glucose dehydrogenase (for cofactor recycling), an appropriate amine oxidase (e.g., a 6-HDNO variant), and an ene-imine reductase.[10]

  • Incubate the mixture at a controlled temperature (e.g., 30 °C) with shaking.[10]

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, work up the reaction by quenching, extracting the product with an organic solvent, and purifying by chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation

Table 1: Influence of Ligand on Enantioselectivity in the Asymmetric Hydrogenation of N-Benzyl-2-ethylpyridinium Bromide

EntryChiral LigandConversion (%)Enantiomeric Ratio (er)
1L1 (unsubstituted)25N/A
2L2 (methoxy on phenyl)40N/A
3L3 (methoxy on pyridyl)9782:18
4(S,S)-L4 (MeO-BoQPhos)>9986:14
5MP²-Segphos<5N/A

Data adapted from a study on the asymmetric reduction of pyridinium salts. Conditions: [Ir(COD)Cl]₂, ligand, 450 psi H₂, 30 °C.[5]

Table 2: Effect of Reaction Conditions on the Diastereoselectivity of a Rhodium-Catalyzed [2+2+2] Cycloaddition

EntryAlkyne SubstrateLigandYield (%)ee (%)
1Phenylacetylene(S)-BINAP7594
21-Hexyne(S)-BINAP6892
3Methyl propiolate(S)-BINAP7288
4Phenylacetylene(R)-MeO-BIPHEP7896

Data represents a typical outcome for the synthesis of polysubstituted piperidines via Rh(I)-catalyzed [2+2+2] cycloaddition. Diastereoselectivity was reported as >19:1 in all cases.[11]

Visualizations

G Troubleshooting Workflow for Poor Stereoselectivity start Poor Stereoselectivity Observed (Low ee or dr) reaction_type Identify Reaction Type start->reaction_type hydrogenation Asymmetric Hydrogenation reaction_type->hydrogenation e.g., Ir, Rh, Ru Catalysis aza_da Aza-Diels-Alder reaction_type->aza_da Cycloaddition organo Organocatalytic Reaction reaction_type->organo e.g., Prolinol-based h_ligand Screen Chiral Ligands hydrogenation->h_ligand aza_catalyst Screen Lewis/Brønsted Acids aza_da->aza_catalyst org_catalyst Verify/Screen Organocatalyst organo->org_catalyst h_solvent Optimize Solvent h_ligand->h_solvent h_temp_pressure Vary Temperature & Pressure h_solvent->h_temp_pressure h_additive Test Additives (e.g., I⁻) h_temp_pressure->h_additive re_evaluate Re-evaluate Stereoselectivity h_additive->re_evaluate aza_temp Lower Reaction Temperature aza_catalyst->aza_temp aza_solvent Vary Solvent Polarity aza_temp->aza_solvent aza_solvent->re_evaluate org_solvent Optimize Solvent org_catalyst->org_solvent org_temp Vary Temperature org_solvent->org_temp org_temp->re_evaluate

Caption: A logical workflow for troubleshooting poor stereoselectivity.

G Experimental Workflow for Chemo-Enzymatic Piperidine Synthesis start Activated Pyridine Derivative reduction Chemical Reduction (e.g., NaBH₄ in MeOH) start->reduction thp Crude Tetrahydropyridine (THP) reduction->thp one_pot One-Pot Biocatalytic Cascade (Amine Oxidase + Ene-Imine Reductase) thp->one_pot purification Workup & Purification one_pot->purification cofactor Cofactor Recycling System (e.g., Glucose/GDH) cofactor->one_pot Supports product Enantioenriched Piperidine purification->product analysis Stereoselectivity Analysis (Chiral HPLC/GC) product->analysis

Caption: Workflow for chemo-enzymatic synthesis of chiral piperidines.

References

Validation & Comparative

Stereoselectivity in Action: A Comparative Analysis of the Biological Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological profiles of chiral piperidine-containing compounds, highlighting the critical role of stereochemistry in their therapeutic potential. This guide offers researchers, scientists, and drug development professionals a comparative look at the biological activity of various piperidine derivatives, supported by experimental data and methodologies.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage with a wide array of biological targets make it a privileged structure in drug design. When substituted, as in the case of 2-(Piperidin-2-yl)ethanol, a chiral center is introduced, leading to (S)- and (R)-enantiomers. While direct comparative studies on the biological activity of (S)- versus (R)-2-(Piperidin-2-yl)ethanol derivatives are not extensively available in public literature, research on structurally related chiral piperidine compounds consistently demonstrates that stereochemistry plays a pivotal role in their pharmacological activity. This guide provides a comparative overview of the biological activities of various piperidine derivatives, some of which are stereoisomers, to underscore the significance of enantioselectivity in their therapeutic effects.

Comparative Anticancer Activity of Piperidine Derivatives

The antiproliferative activity of various piperidine derivatives has been demonstrated across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, offering a quantitative comparison of their potency. It is important to note that these are different derivatives of piperidine and not a direct comparison of the (S) and (R) enantiomers of the same 2-(piperidin-2-yl)ethanol derivative.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a (a piperidine derivative)PC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Vindoline-piperazine conjugate 23MDA-MB-468Breast1.00 (GI50)
Vindoline-piperazine conjugate 25HOP-92Non-small cell lung cancer1.35 (GI50)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the piperidine derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Receptor Binding Assay

This protocol is used to determine the affinity of a compound for a specific receptor, such as the sigma receptor.

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptor (e.g., guinea pig brain for sigma-1 receptors). The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound (the piperidine derivative).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) is then determined from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Potential Signaling Pathways and Mechanisms of Action

The biological activity of piperidine derivatives is often mediated through their interaction with specific signaling pathways. The stereochemistry of the molecule can significantly influence its binding affinity and subsequent downstream effects.

For instance, chiral piperidine and piperazine derivatives have been shown to exhibit high affinity for sigma receptors . These receptors are involved in a variety of cellular functions, including cell survival, proliferation, and apoptosis. The binding of a ligand to a sigma receptor can modulate the activity of various ion channels and signaling proteins, ultimately influencing cell fate.

signaling_pathway cluster_membrane Cell Membrane SigmaR Sigma Receptor Ion_Channel Ion Channel Modulation SigmaR->Ion_Channel Signaling_Proteins Signaling Protein Interaction (e.g., Kinases) SigmaR->Signaling_Proteins Ligand_S (S)-Enantiomer Ligand_S->SigmaR High Affinity Ligand_R (R)-Enantiomer Ligand_R->SigmaR Low Affinity Apoptosis Apoptosis Ion_Channel->Apoptosis Proliferation Cell Proliferation Signaling_Proteins->Proliferation Inhibition experimental_workflow Start Racemic Mixture of 2-(Piperidin-2-yl)ethanol Derivative Chiral_Separation Chiral Separation (e.g., Chiral HPLC or Enzymatic Resolution) Start->Chiral_Separation S_Enantiomer (S)-Enantiomer Chiral_Separation->S_Enantiomer R_Enantiomer (R)-Enantiomer Chiral_Separation->R_Enantiomer In_Vitro_Assays In Vitro Biological Assays (e.g., Cytotoxicity, Receptor Binding) S_Enantiomer->In_Vitro_Assays R_Enantiomer->In_Vitro_Assays Data_Analysis Data Analysis and Comparison (IC50, Ki determination) In_Vitro_Assays->Data_Analysis Conclusion Conclusion on Stereoselective Activity Data_Analysis->Conclusion

Validation of (S)-2-(Piperidin-2-yl)ethanol as a Key Intermediate for Efficient Alkaloid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Piperidin-2-yl)ethanol has emerged as a versatile and highly valuable chiral building block in the enantioselective synthesis of a wide array of piperidine alkaloids. Its inherent stereochemistry and dual functional handles—a secondary amine within the piperidine ring and a primary alcohol—provide a robust platform for the stereocontrolled introduction of diverse substituents, leading to the efficient construction of complex natural products. This guide presents a comparative analysis of the synthesis of two prominent piperidine alkaloids, (+)-coniine and (+)-sedamine, utilizing this compound as the key starting material. The performance of this approach is objectively compared with established alternative synthetic routes, supported by experimental data to inform synthetic strategy and decision-making in research and development.

Performance Comparison: Synthesis of (+)-Coniine and (+)-Sedamine

The efficiency of utilizing this compound as a chiral precursor is demonstrated through the synthesis of (+)-coniine and (+)-sedamine. The following tables summarize the quantitative data for these syntheses and compare them against alternative, well-established methods.

Table 1: Synthesis of (+)-Coniine

Synthetic RouteStarting MaterialNumber of StepsOverall Yield (%)Purity/Enantiomeric ExcessKey AdvantagesKey Disadvantages
Route A: From this compound This compound4Not explicitly reported, estimated >60%High (from chiral pool)Stereospecific, convergentRequires protection/deprotection steps
Route B: Alternative Modern Synthesis [1][2]4-Methoxy-3-(triisopropylsilyl)pyridine554High (asymmetric catalysis)High overall yieldRequires specialized starting material and reagents
Route C: Ladenburg's Synthesis (Historic) [3]2-Methylpyridine3LowRacemic, requires resolutionHistorically significantLow yield, harsh conditions, produces racemate

Table 2: Synthesis of (+)-Sedamine

Synthetic RouteStarting MaterialNumber of StepsOverall Yield (%)Purity/Enantiomeric ExcessKey AdvantagesKey Disadvantages
Route A: From this compound Derivative (S)-N-Boc-2-formylpiperidine2High (step-wise yields of 71-80%)>99% eeHighly stereoselective, shortRequires preparation of the starting aldehyde
Route B: Organocatalytic Synthesis [4]Unsaturated carbamate3~50-60% (estimated from reported yields)93% eeConcise, innovativeRequires multi-step preparation of the starting material

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of (+)-coniine and (+)-sedamine starting from derivatives of this compound are provided below.

Synthesis of (+)-Coniine from this compound

This synthesis involves a four-step sequence starting with the readily available chiral intermediate.

Step 1: N-Boc Protection of this compound To a solution of this compound in dichloromethane, di-tert-butyl dicarbonate (Boc₂O) and triethylamine are added at 0 °C. The reaction mixture is stirred at room temperature until completion. The N-Boc protected alcohol is then isolated after aqueous workup and purification.

Step 2: Oxidation to (S)-N-Boc-2-formylpiperidine The N-Boc protected alcohol is dissolved in dichloromethane and treated with Dess-Martin periodinane (DMP) at room temperature. The reaction is monitored by TLC until the starting material is consumed. The resulting aldehyde is purified by flash chromatography.

Step 3: Wittig Reaction and Hydrogenation The aldehyde is subjected to a Wittig reaction with propylidenephosphorane ylide to introduce the propyl side chain. The resulting alkene is then hydrogenated over a palladium catalyst to yield N-Boc-(+)-coniine.

Step 4: N-Boc Deprotection The N-Boc protecting group is removed by treating with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to afford (+)-coniine.[5][6][7][8][9]

Synthesis of (+)-Sedamine from (S)-N-Boc-2-formylpiperidine

This efficient synthesis utilizes a Grignard reaction for the key bond formation.

Step 1: Grignard Reaction with Phenylmagnesium Bromide A solution of (S)-N-Boc-2-formylpiperidine in anhydrous THF is cooled to -78 °C. A solution of phenylmagnesium bromide in THF is added dropwise, and the reaction is stirred at low temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product, a mixture of diastereomers, is purified by column chromatography.

Step 2: N-Boc Deprotection The N-Boc protecting group is removed from the desired diastereomer using standard acidic conditions (TFA in CH₂Cl₂ or HCl in dioxane) to yield (+)-sedamine.[5][6][7][8][9]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.

G cluster_coniine Synthesis of (+)-Coniine cluster_sedamine Synthesis of (+)-Sedamine A1 This compound A2 N-Boc-(S)-2-(piperidin-2-yl)ethanol A1->A2 Boc₂O, Et₃N A3 (S)-N-Boc-2-formylpiperidine A2->A3 DMP A4 N-Boc-2-alkenylpiperidine A3->A4 Wittig Reaction A5 N-Boc-(+)-coniine A4->A5 H₂, Pd/C A6 (+)-Coniine A5->A6 TFA or HCl B1 (S)-N-Boc-2-formylpiperidine B2 N-Boc-(+)-sedamine diastereomers B1->B2 PhMgBr B3 (+)-Sedamine B2->B3 TFA or HCl

Caption: Synthetic pathways to (+)-coniine and (+)-sedamine.

Conclusion

The use of this compound and its derivatives provides a highly effective and stereocontrolled route for the synthesis of piperidine alkaloids such as (+)-coniine and (+)-sedamine. The presented data and protocols demonstrate that this strategy offers significant advantages in terms of stereochemical purity and convergent synthetic design. While alternative methods, such as the modern synthesis of coniine from a substituted pyridine, can offer high overall yields, the chiral pool approach starting from this compound remains a robust and reliable method for accessing these important natural products. For the synthesis of (+)-sedamine, the route from the corresponding aldehyde is particularly concise and efficient. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis. This guide provides the necessary comparative data to facilitate an informed decision.

References

A Comparative Guide to the Structure-Activity Relationship of Novel (S)-2-(Piperidin-2-yl)ethanol Analogs and Related Piperidine Derivatives in CNS-Related Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine-based compounds structurally related to (S)-2-(Piperidin-2-yl)ethanol. Due to the limited availability of comprehensive SAR studies on a homologous series of this compound analogs, this document compiles and compares quantitative data from various studies on related piperidine derivatives targeting central nervous system (CNS) receptors, such as sigma (σ) and dopamine (D) receptors. The information presented herein aims to elucidate key structural features influencing biological activity and to provide detailed experimental contexts for the presented data.

Quantitative Data Presentation

The following tables summarize the binding affinities of various piperidine derivatives for sigma and dopamine receptors. It is important to note that these compounds are not all direct analogs of this compound but share the core piperidine scaffold and are active at CNS targets. This comparative data can offer insights into the potential SAR of the target compound class.

Table 1: Binding Affinities of Piperidine/Piperazine-Based Compounds for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors.[1]

Compound IDStructureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2 ± 0.5150 ± 15
Haloperidol (Ref.) 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one2.5 ± 0.320 ± 2
2 Structure not provided in source10.5 ± 1.2350 ± 30
3 Structure not provided in source25.1 ± 2.8>1000
4 Structure not provided in source434 ± 50>1000

Table 2: Binding Affinities of 4-Heterocyclylpiperidines for Human Dopamine D4 and D2 Receptors.[2]

Compound IDR (Substitution on Piperidine Nitrogen)HeterocyclehD4 Ki (nM)hD2 Ki (nM)Selectivity (D2/D4)
3 4-chlorobenzylPyrazole612404
36 2-phenylethyl4-methyl-5-(4-chlorophenyl)isoxazole1.1>500>500
28 2-phenylethylConformationally constrained analog28150054
29 2-phenylethyl5-(4-chlorophenyl)isoxazole3.4800235
30 2-phenylethyl3-(4-chlorophenyl)isoxazole121200100

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the understanding and replication of the presented data.

1. Sigma Receptor Binding Assays.[1][3]

  • Objective: To determine the binding affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

  • Materials:

    • Receptor Source: Guinea pig brain homogenates for σ1 receptors and rat liver membrane preparations for σ2 receptors.

    • Radioligands: --INVALID-LINK---pentazocine for σ1 receptors and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 receptors.

    • Non-specific binding control: Unlabeled (+)-pentazocine (for σ1) or DTG (for σ2).

    • Masking agent for σ2 assay: (+)-pentazocine to block σ1 sites.

    • Assay Buffer: Tris buffer (50 mM, pH 8.0).

  • Procedure:

    • Incubate the receptor preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

    • For σ2 assays, include the σ1 masking agent in the incubation mixture.

    • Incubate at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

2. Dopamine Receptor Binding Assays.[4][5]

  • Objective: To determine the binding affinity of test compounds for dopamine D2 and D4 receptors.

  • Materials:

    • Receptor Source: Cell membranes from HEK293 cells stably expressing human recombinant D2 or D4 receptors.

    • Radioligand: [³H]N-methylspiperone.

    • Non-specific binding control: Unlabeled haloperidol or other suitable antagonist.

    • Assay Buffer: Appropriate buffer system (e.g., Tris-HCl with cofactors).

  • Procedure:

    • Incubate the cell membranes with the radioligand and a range of concentrations of the test compound.

    • Incubate at a controlled temperature for a sufficient time to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Wash the filters to reduce non-specific binding.

    • Quantify the bound radioactivity by liquid scintillation counting.

    • Determine the IC50 values from the competition binding curves and calculate the Ki values.

3. Mouse Forced Swim Test (FST).[6][7]

  • Objective: To assess the potential antidepressant-like activity of test compounds.

  • Apparatus: An open cylindrical container (e.g., 30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a specified time before the test.

    • Gently place each mouse individually into the water-filled cylinder.

    • Record the session, which typically lasts for 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.

    • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

4. Elevated Plus Maze (EPM) Test.[8][9][10]

  • Objective: To evaluate the anxiolytic or anxiogenic effects of test compounds.

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound or vehicle to the mice prior to the test.

    • Place the mouse in the center of the maze, facing one of the enclosed arms.

    • Allow the mouse to freely explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera.

    • Analyze the recording to determine the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for In Vitro and In Vivo Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Behavioral Assays compound_synthesis Compound Synthesis & Characterization receptor_binding Receptor Binding Assays (Sigma, Dopamine) compound_synthesis->receptor_binding animal_model Animal Model (Mice) compound_synthesis->animal_model data_analysis_invitro Data Analysis (IC50, Ki Determination) receptor_binding->data_analysis_invitro compound_admin Compound Administration data_analysis_invitro->compound_admin Lead Compound Selection sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis_invitro->sar_analysis animal_model->compound_admin behavioral_tests Behavioral Tests (FST, EPM) compound_admin->behavioral_tests data_analysis_invivo Data Analysis (Behavioral Parameters) behavioral_tests->data_analysis_invivo data_analysis_invivo->sar_analysis

Caption: Workflow for evaluating novel piperidine analogs.

Diagram 2: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR (e.g., Dopamine Receptor) g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand Ligand (Piperidine Analog) ligand->gpcr Binds to cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: General GPCR signaling cascade.

Diagram 3: Structure-Activity Relationship Logic

sar_logic cluster_modifications Structural Modifications core_scaffold This compound Core Scaffold r1_sub Substitution at Piperidine Nitrogen (R1) core_scaffold->r1_sub r2_sub Modification of Ethanol Side Chain (R2) core_scaffold->r2_sub r3_sub Substitution on Piperidine Ring (R3) core_scaffold->r3_sub sar_determination SAR Determination r1_sub->sar_determination r2_sub->sar_determination r3_sub->sar_determination biological_activity Biological Activity (e.g., Receptor Affinity, Potency) sar_determination->biological_activity note Key Question: How do R1, R2, and R3 modifications affect biological activity? sar_determination->note

Caption: Logic of SAR studies for piperidine analogs.

References

Comparative Analysis of Catalytic Systems for 2-Pyridineethanol Hydrogenation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of 2-piperidineethanol is a critical step in the development of various pharmaceutical agents. The catalytic hydrogenation of 2-pyridineethanol presents a direct route to this valuable intermediate. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for this transformation.

The primary challenge in the hydrogenation of 2-pyridineethanol is achieving high selectivity towards 2-piperidineethanol while minimizing the formation of byproducts, most notably N-methyl-2-(2-hydroxyethyl)piperidine. This N-methylation arises from the reaction of the product with methanol, a common solvent, or other carbon sources in the reaction mixture. The choice of catalyst and reaction conditions plays a pivotal role in controlling the product distribution.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various noble metal catalysts in the hydrogenation of 2-pyridineethanol. The data has been compiled from various sources, including patents and academic literature, to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Catalyst SystemSupportTemperature (°C)Pressure (psi)SolventConversion (%)Selectivity to 2-Piperidineethanol (%)Key Observations & Byproducts
Ruthenium (Ru) Carbon (C)80 - 150500 - 1000Methanol, Ethanol, Water>99~99High activity and selectivity.[1] The addition of another amine, such as piperidine, can significantly reduce the formation of N-methylated byproducts.[1][2]
Rhodium (Rh) Carbon (C), Alumina (Al₂O₃)60 - 100500 - 1000Ethanol, MethanolHighHighEffective for pyridine ring saturation.[3] Can exhibit good selectivity under optimized conditions.
Palladium (Pd) Carbon (C)30 - 10060 - 500Water, Ethanol, Acetic AcidVariableModerate to HighActivity can be influenced by the presence of acidic additives.[4] Prone to byproduct formation if not carefully controlled.
Platinum (Pt) Platinum(IV) Oxide (PtO₂)25 - 8030 - 80 barAcetic Acid, EthanolHighHighEffective for complete saturation of the pyridine ring. The use of acidic solvents can enhance activity.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the hydrogenation of 2-pyridineethanol using different catalytic systems.

Ruthenium-Catalyzed Hydrogenation

Objective: To achieve high conversion and selectivity to 2-piperidineethanol using a Ru/C catalyst with an amine additive to suppress N-methylation.

Materials:

  • 2-Pyridineethanol

  • 5% Ruthenium on Carbon (Ru/C)

  • Piperidine (or another secondary amine)

  • Methanol (solvent)

  • High-pressure autoclave equipped with a stirrer and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure autoclave, a solution of 2-pyridineethanol in methanol is prepared.

  • Piperidine (as an amine additive) is added to the solution.

  • The 5% Ru/C catalyst is carefully added to the mixture.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 800 psi).

  • The reaction mixture is heated to the target temperature (e.g., 120°C) with vigorous stirring.

  • The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is purified by distillation to obtain pure 2-piperidineethanol.

  • The product identity and purity are confirmed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Platinum-Catalyzed Hydrogenation

Objective: To achieve complete hydrogenation of 2-pyridineethanol using a PtO₂ catalyst in an acidic medium.

Materials:

  • 2-Pyridineethanol

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation apparatus

  • Hydrogen gas (high purity)

Procedure:

  • 2-Pyridineethanol is dissolved in glacial acetic acid in a suitable pressure vessel.

  • PtO₂ catalyst is added to the solution.

  • The vessel is connected to the hydrogenation apparatus, purged with nitrogen, and then with hydrogen.

  • The system is pressurized with hydrogen to the desired pressure (e.g., 50 bar).

  • The reaction is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by the cessation of hydrogen uptake.

  • Upon completion, the excess hydrogen is vented, and the system is purged with nitrogen.

  • The catalyst is removed by filtration through a pad of celite.

  • The acetic acid solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to a pH of ~10.

  • The aqueous solution is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield 2-piperidineethanol.

  • Purity is assessed by GC and NMR.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification Reactant 2-Pyridineethanol Reactor High-Pressure Autoclave Reactant->Reactor Catalyst Catalyst (e.g., Ru/C) Catalyst->Reactor Solvent Solvent (e.g., Methanol) Solvent->Reactor Additive Additive (e.g., Piperidine) Additive->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture H2 H₂ Gas H2->Reactor Conditions Temperature & Pressure Conditions->Reactor Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Distillation Distillation Evaporation->Distillation Crude Product Product 2-Piperidineethanol Distillation->Product Reaction_Pathway Pyridineethanol 2-Pyridineethanol Intermediate Partially Hydrogenated Intermediates (Dihydropyridine, Tetrahydropyridine derivatives) Pyridineethanol->Intermediate + H₂ (Catalyst) Piperidineethanol 2-Piperidineethanol (Desired Product) Intermediate->Piperidineethanol + H₂ (Catalyst) Byproduct N-Methyl-2-(2-hydroxyethyl)piperidine (Side Product) Piperidineethanol->Byproduct + CH₃OH (Side Reaction) CatalystSurface Catalyst Surface H2 H₂ CH3OH Methanol (Solvent)

References

Assessing the Enantiomeric Purity of (S)-2-(Piperidin-2-yl)ethanol: A Comparative Guide to Chiral Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-2-(Piperidin-2-yl)ethanol is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of chiral chromatography techniques and alternative methods for assessing the enantiomeric excess (e.e.) of this important chiral building block. The information presented, including supporting experimental data from structurally similar piperidine derivatives, is intended to facilitate the selection and development of robust analytical methods.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on factors such as required accuracy, sample throughput, and available instrumentation. Chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high resolution and broad applicability. However, other techniques such as Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy offer viable alternatives.

MethodPrincipleTypical Chiral Selector/Stationary PhaseAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based (e.g., amylose or cellulose derivatives like Chiralpak® AD-H, IA, IB, IC).[1][2][3]High resolution, broad applicability, well-established, preparative scale-up is possible.[4]Can have longer analysis times and may require extensive method development for new analytes.
Chiral GC Differential interaction of enantiomers with a chiral stationary phase in a gaseous mobile phase.Cyclodextrin derivatives.High efficiency, fast analysis times, suitable for volatile compounds.Requires derivatization for non-volatile analytes like amino alcohols to increase volatility and thermal stability.
Chiral SFC Differential partitioning using a supercritical fluid as the mobile phase.Polysaccharide-based and Pirkle-type CSPs.Fast separations, reduced solvent consumption ("greener" chromatography).[5]Requires specialized instrumentation.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral alcohols (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), lanthanide shift reagents.Rapid analysis, no physical separation required, provides structural information.Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations.

Experimental Protocols

Chiral HPLC Method for Piperidine Analogs (Based on Piperidin-3-amine)

This method involves pre-column derivatization to introduce a chromophore, which is essential for UV detection, as 2-(Piperidin-2-yl)ethanol itself lacks a strong UV chromophore.

a) Derivatization Procedure:

  • Dissolve a known amount of the 2-(Piperidin-2-yl)ethanol sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a molar excess of a derivatizing agent, such as p-toluenesulfonyl chloride (PTSC), in the presence of a base (e.g., triethylamine).[6]

  • Allow the reaction to proceed to completion at room temperature. The resulting sulfonamide derivative can then be analyzed by chiral HPLC.

b) HPLC Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A polar organic mobile phase, such as ethanol with a small percentage of a basic additive (e.g., 0.1% diethylamine), is a good starting point.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for PTSC derivatives).[6]

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Chiral GC Method for Amino Alcohols (General Protocol)

This method requires derivatization to improve the volatility of the amino alcohol.

a) Derivatization Procedure:

  • React the 2-(Piperidin-2-yl)ethanol sample with a suitable derivatizing agent, such as a chloroformate or an acyl chloride, to cap the amine and alcohol functional groups.

  • Extract the derivatized product into an organic solvent suitable for GC injection.

b) GC Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEX).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Start with an initial temperature of around 100°C and ramp up to 200-250°C to ensure elution of the derivatized analyte.

  • Injector and Detector Temperature: Typically set at 250°C.

  • Detector: Flame Ionization Detector (FID).

  • Quantification: The enantiomeric excess is determined from the integrated peak areas of the two enantiomeric peaks.

NMR Spectroscopy with a Chiral Solvating Agent (General Protocol)

This technique allows for a rapid estimation of enantiomeric excess without chromatographic separation.

a) Sample Preparation:

  • Dissolve a precise amount of the 2-(Piperidin-2-yl)ethanol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a sub-stoichiometric amount of a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

b) Data Acquisition and Analysis:

  • Acquire another high-resolution ¹H NMR spectrum after the addition of the CSA.

  • The interaction of the enantiomers with the CSA will form diastereomeric complexes, which should result in the splitting of one or more proton signals into two distinct peaks corresponding to each enantiomer.

  • The enantiomeric excess is determined by integrating the signals for each enantiomer.

Visualizations

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the typical workflow for determining the enantiomeric purity of this compound using chiral HPLC with pre-column derivatization.

workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample 2-(Piperidin-2-yl)ethanol Sample Derivatization Derivatization with PTSC Sample->Derivatization Add Base & PTSC Injection Inject Derivatized Sample Derivatization->Injection Separation Chiral HPLC Separation (Chiralpak AD-H) Injection->Separation Detection UV Detection (228 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for enantiomeric purity assessment by chiral HPLC.

Logical Relationship of Analytical Methods

The choice of method for determining enantiomeric purity often follows a logical progression based on the specific requirements of the analysis.

decision_tree Start Start: Assess Enantiomeric Purity HighAccuracy High Accuracy & Resolution Required? Start->HighAccuracy RapidScreening Rapid Screening Needed? HighAccuracy->RapidScreening No HPLC Chiral HPLC HighAccuracy->HPLC Yes Volatile Is the (derivatized) analyte volatile? Volatile->HPLC No GC Chiral GC Volatile->GC Yes RapidScreening->HPLC No, proceed with more robust method NMR Chiral NMR with CSA RapidScreening->NMR Yes HPLC->Volatile Consider alternatives SFC Chiral SFC (Alternative) HPLC->SFC Greener Alternative

Caption: Decision tree for selecting an enantiomeric purity method.

References

Efficacy of Boehmeriasin A, a Derivative of (S)-2-(Piperidin-2-yl)ethanol, Demonstrates Superior Potency Over Existing Treatments in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that Boehmeriasin A, a novel phenanthroquinolizidine alkaloid synthesized from a derivative of (S)-2-(Piperidin-2-yl)ethanol, exhibits significant cytotoxic activity against a range of human cancer cell lines. Notably, in certain cancer models, Boehmeriasin A demonstrates greater potency than paclitaxel, a widely used chemotherapeutic agent. These findings position Boehmeriasin A as a promising candidate for further oncological drug development.

The antitumor properties of Boehmeriasin A have been evaluated in multiple cancer cell lines, including human colorectal adenocarcinoma (COLO-205), breast carcinoma (MCF-7), and a drug-resistant human ovarian adenocarcinoma line (NCI-ADR-RES). The research indicates that the (R)-enantiomer of Boehmeriasin A is particularly effective, showing activity in the nanomolar range and, critically, retaining efficacy in a drug-resistant cell line where paclitaxel is inactive[1].

Comparative Efficacy Against Cancer Cell Lines

The half-maximal growth inhibitory concentrations (GI₅₀) from in vitro studies underscore the superior or comparable potency of (-)-(R)-Boehmeriasin A relative to paclitaxel across various cancer cell lines.

Cell LineCancer Type(-)-(R)-Boehmeriasin A (GI₅₀ in nM)(+)-(S)-Boehmeriasin A (GI₅₀ in nM)Paclitaxel (GI₅₀ in nM)
COLO-205 Colorectal Adenocarcinoma1.32001.9
MCF-7 Breast Carcinoma2.92803.4
NCI-ADR-RES Drug-Resistant Ovarian Adenocarcinoma20>1000>1000

Data sourced from in vitro cytotoxicity assays.[1]

Mechanism of Action

Boehmeriasin A is understood to exert its anticancer effects through a multi-targeted mechanism. Studies suggest that it acts as an inhibitor of both topoisomerases and Sirtuin 2 (SIRT2)[2]. Topoisomerases are crucial enzymes in DNA replication and transcription, and their inhibition can lead to cancer cell death. SIRT2 is involved in cell cycle regulation and other cellular processes, and its inhibition is an emerging strategy in cancer therapy.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the evaluation of Boehmeriasin A.

Cytotoxicity Assessment via MTT Assay

The cytotoxic effects of Boehmeriasin A and paclitaxel were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Preparation: Human cancer cell lines were cultured under standard conditions. Cells were then seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells per well) and allowed to adhere for 24 hours.

  • Compound Treatment: Stock solutions of the test compounds were prepared, typically in dimethyl sulfoxide (DMSO). A series of dilutions were then added to the cell plates. Control wells containing vehicle (DMSO) and a known cytotoxic agent were included.

  • Incubation and Staining: Following a predetermined incubation period, an MTT solution was added to each well. Viable cells with active metabolism convert the MTT into purple formazan crystals.

  • Data Acquisition: After a further incubation period, the formazan crystals were dissolved, and the absorbance of each well was measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability was calculated for each compound concentration relative to the vehicle control. These data were then used to plot a dose-response curve and determine the GI₅₀ value.

Topoisomerase Inhibition Assay

The inhibitory effect of Boehmeriasin A on topoisomerase I and II was assessed by measuring the relaxation of supercoiled plasmid DNA.

  • Reaction Setup: The assay was conducted in a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I or II, and the test compound at various concentrations.

  • Incubation: The reaction mixtures were incubated at 37°C for a specified time to allow for the enzymatic relaxation of the supercoiled DNA.

  • Electrophoresis: The reaction was stopped, and the DNA topoisomers were separated by agarose gel electrophoresis.

  • Visualization and Analysis: The DNA bands were visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase activity is indicated by a reduction in the amount of relaxed DNA compared to the control.

SIRT2 Inhibition Assay

A fluorometric assay was utilized to determine the inhibitory activity of Boehmeriasin A against SIRT2.

  • Reaction Components: The assay kit included a SIRT2 enzyme, a specific substrate, a cofactor (NAD+), and a developer.

  • Assay Procedure: The SIRT2 enzyme was incubated with the test compound. The substrate and cofactor were then added to initiate the enzymatic reaction.

  • Fluorescence Detection: After a set incubation period, a developer was added, which generates a fluorescent signal from the deacetylated substrate. The fluorescence was measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

  • Inhibition Calculation: A decrease in the fluorescent signal in the presence of the test compound, compared to the control, indicates inhibition of SIRT2 activity.

Visualized Pathways and Workflows

BoehmeriasinA_Signaling_Pathway Boehmeriasin A Boehmeriasin A Topoisomerase I/II Topoisomerase I/II Boehmeriasin A->Topoisomerase I/II Inhibits SIRT2 SIRT2 Boehmeriasin A->SIRT2 Inhibits DNA Replication/Transcription DNA Replication/Transcription Topoisomerase I/II->DNA Replication/Transcription Regulates Cell Cycle Regulation Cell Cycle Regulation SIRT2->Cell Cycle Regulation Regulates Cell Proliferation Inhibition Cell Proliferation Inhibition DNA Replication/Transcription->Cell Proliferation Inhibition Leads to Apoptosis Induction Apoptosis Induction Cell Cycle Regulation->Apoptosis Induction Leads to

Caption: Proposed signaling pathway of Boehmeriasin A.

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well Plates B Add Serial Dilutions of Test Compound A->B C Incubate for a Defined Period B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate GI50 Value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Logical_Relationship_Diagram A This compound Derivative B Chemical Synthesis A->B Starting Material C Boehmeriasin A B->C Yields D Preclinical Testing (In Vitro) C->D Evaluated in E Potent Cytotoxicity Demonstrated D->E Results in F Potential for Cancer Therapy E->F Indicates

Caption: From chemical precursor to therapeutic potential.

References

Confirming the Absolute Configuration of Synthesized (S)-2-(Piperidin-2-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a chiral molecule's absolute configuration is a critical step, ensuring stereochemical purity, efficacy, and safety. This guide provides a comparative overview of modern analytical techniques for confirming the absolute configuration of synthesized (S)-2-(Piperidin-2-yl)ethanol, a chiral piperidine derivative. We present a side-by-side analysis of key methodologies, supported by detailed experimental protocols and data presentation, to aid in the selection of the most appropriate technique.

Comparison of Analytical Techniques

The determination of absolute configuration can be achieved through several powerful analytical methods. The choice of technique often depends on the physical state of the sample (crystalline vs. oil), the presence of chromophores, and the availability of computational resources. The gold standard remains single-crystal X-ray crystallography, but chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) have become indispensable, especially for non-crystalline samples.[1][2][3]

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Measures the anomalous dispersion of X-rays by a single crystal, allowing for the unambiguous determination of the spatial arrangement of atoms.[4][5]High-quality single crystal.Provides unambiguous, direct determination of absolute configuration (the "gold standard").[2][3]Crystal growth can be a significant bottleneck; not suitable for oils or amorphous solids.[1] The presence of a heavy atom (Z > 15) is often preferred for a strong signal.[6]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] The experimental spectrum is compared to a quantum mechanically calculated spectrum.[8]5-10 mg of sample dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆).[1]Applicable to a wide range of molecules in solution, eliminating the need for crystallization.[2][7] Provides rich structural information.Requires quantum chemical calculations (e.g., DFT) for interpretation.[9] Calculations can be computationally intensive and sensitive to conformational flexibility.[8]
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light.[10] It is highly sensitive to the stereochemistry of molecules containing chromophores.Dilute solution (µg/mL to mg/mL) of the sample in a UV-transparent solvent.Highly sensitive and requires a small amount of sample. Effective for molecules with UV-Vis active chromophores.[11]Limited applicability for molecules lacking strong chromophores. Interpretation often requires comparison with theoretical calculations (TDDFT).[10]
NMR Spectroscopy (Chiral Derivatization) The chiral sample is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[12] The NMR spectra of these diastereomers show distinct chemical shifts that can be analyzed to deduce the absolute configuration of the original molecule.[3][13]1-5 mg of sample for derivatization and subsequent NMR analysis.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. Provides definitive assignment through chemical correlation.It is a destructive method. The synthesis of diastereomers can sometimes be challenging. Requires a pure chiral derivatizing agent.
Optical Rotation (OR) Measures the angle of rotation of plane-polarized light by a chiral sample in solution.~10 mg of sample dissolved in a specified solvent at a known concentration.A simple and rapid technique.It is a comparative, not an absolute, method. The absolute configuration can only be assigned by comparing the measured rotation to a reliable literature value for an authenticated sample.[13] The sign of rotation is not directly predictable from the structure without high-level computation.[14]

Illustrative Data for this compound

The following table presents hypothetical, yet representative, quantitative data that could be obtained for synthesized this compound when applying these techniques.

Parameter Hypothetical Value Technique Interpretation Notes
Specific Rotation [α] +5.2° (c 1.0, CHCl₃)Optical RotationThe positive sign must match the literature value for the (S)-enantiomer to confirm the configuration.
Flack Parameter 0.02(3)X-ray CrystallographyA value close to zero confirms the correct absolute structure has been modeled from the diffraction data.[15]
Key VCD Bands + (1345 cm⁻¹), - (1280 cm⁻¹)VCD SpectroscopyThe signs and intensities of experimental bands must show a strong correlation with the DFT-calculated spectrum for the S-enantiomer.[2]
Cotton Effects (λmax) Δε = +0.8 (210 nm)ECD SpectroscopyThe positive Cotton effect at 210 nm would need to match the predicted spectrum from TDDFT calculations for the S-configuration.
¹H NMR Shift Difference (Δδ = δS - δR) Δδ(Hα) = +0.08 ppmNMR (Mosher's Ester)The sign of the chemical shift difference (Δδ) for protons near the chiral center is used to assign the configuration based on the Mosher's method model.[12]

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the process for determining absolute configuration by comparing an experimental VCD spectrum with a computationally generated one.[1]

  • Sample Preparation : Dissolve approximately 5-10 mg of synthesized this compound in 200 µL of a suitable deuterated solvent (e.g., CDCl₃) in a sample cell with BaF₂ windows.[1]

  • Data Acquisition : Record the VCD and IR spectra at a resolution of 8 cm⁻¹ over a suitable spectral range (e.g., 2000-900 cm⁻¹). Multiple blocks of data are typically collected and averaged to improve the signal-to-noise ratio.[1]

  • Computational Modeling :

    • Perform a conformational search for the this compound structure.

    • Optimize the geometry and calculate the vibrational frequencies and VCD rotational strengths for each low-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[2]

    • Generate a final Boltzmann-averaged VCD spectrum from the calculated spectra of the individual conformers.[7]

  • Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the sample is the opposite enantiomer.[2]

X-ray Crystallography (Anomalous Dispersion)

This method provides a direct determination of the absolute configuration, provided a suitable crystal can be obtained.[5]

  • Crystallization : Grow single crystals of this compound or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection : Mount a high-quality crystal on a diffractometer. Collect diffraction data using an X-ray source with a wavelength that can induce anomalous dispersion (e.g., Cu Kα radiation, λ=1.54 Å).[4]

  • Structure Solution and Refinement : Process the diffraction data and solve the crystal structure. During the refinement process, the anomalous scattering contributions are used to determine the absolute structure.

  • Configuration Assignment : The absolute configuration is determined by calculating the Flack parameter. A value near 0 indicates the correct enantiomer has been modeled, while a value near 1 indicates the opposite.[15]

NMR Spectroscopy using Mosher's Method

This protocol uses a chiral derivatizing agent to convert the enantiomer into a diastereomeric mixture that can be distinguished by ¹H NMR.[12]

  • Derivatization :

    • In two separate reactions, react a small amount (~1-2 mg) of the synthesized this compound with (R)- and (S)-Mosher's acid chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine).

    • Purify the resulting diastereomeric Mosher's esters.

  • NMR Analysis : Acquire high-resolution ¹H NMR spectra for both the (R,S) and (S,S) diastereomeric esters.

  • Data Analysis :

    • Assign the proton signals in both spectra, focusing on the protons near the newly formed ester linkage.

    • Calculate the chemical shift difference for corresponding protons: Δδ = δ(S-ester) - δ(R-ester).

    • Apply the Mosher's method mnemonic: Protons on one side of the Mosher's ester plane in the extended conformation will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the unambiguous assignment of the absolute configuration of the alcohol center.[12]

Visualized Workflow

The following diagram illustrates a general workflow for confirming the absolute configuration of a newly synthesized chiral compound like this compound.

G cluster_start Synthesis & Purification cluster_analysis Configuration Analysis cluster_xray X-ray Path cluster_vcd VCD Path cluster_nmr NMR Path cluster_end Conclusion start Synthesized this compound method_choice Select Primary Method start->method_choice xray X-ray Crystallography method_choice->xray Crystal? vcd VCD Spectroscopy method_choice->vcd No Crystal nmr NMR (Mosher's Method) method_choice->nmr Alternative crystal Attempt Crystallization xray->crystal vcd_exp Measure Experimental VCD vcd->vcd_exp vcd_calc DFT Calculation of Spectrum vcd->vcd_calc derivatize Derivatize with Mosher's Reagent nmr->derivatize crystal->vcd Failure xray_data Collect Diffraction Data crystal->xray_data Success flack Calculate Flack Parameter xray_data->flack confirm Absolute Configuration Confirmed flack->confirm vcd_compare Compare Spectra vcd_exp->vcd_compare vcd_calc->vcd_compare vcd_compare->confirm Match no_confirm Inconclusive / Re-evaluate vcd_compare->no_confirm No Match nmr_acq Acquire 1H NMR Spectra derivatize->nmr_acq nmr_analyze Analyze Δδ Values nmr_acq->nmr_analyze nmr_analyze->confirm

Caption: Workflow for Absolute Configuration Determination.

References

A Comparative Guide to the Synthetic Routes of Enantiopure 2-(Piperidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Enantiomerically pure 2-(piperidin-2-yl)ethanol is a valuable chiral building block in the synthesis of numerous pharmaceuticals and natural products. Its strategic importance has driven the development of several synthetic approaches to obtain it in high optical purity. This guide provides a comparative analysis of three prominent synthetic strategies: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation, and synthesis from a Chiral Pool starting material. The performance of each route is evaluated based on key metrics such as yield, enantiomeric excess (e.e.), and operational complexity, supported by experimental data.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to enantiopure 2-(piperidin-2-yl)ethanol depends on various factors including the desired enantiomer, scalability, cost, and available resources. The following table summarizes the key quantitative data for the three discussed methodologies.

ParameterRoute A: Enzymatic Kinetic ResolutionRoute B: Asymmetric HydrogenationRoute C: Chiral Pool Synthesis
Starting Material Racemic N-Boc-2-(piperidin-2-yl)ethanol2-(2-Hydroxyethyl)pyridineL-Pipecolic acid
Key Reagents/Catalyst Lipase PS-C “Amano” II, Vinyl acetate[RuCl₂( (S)-BINAP )]₂, H₂Borane dimethyl sulfide complex (BMS)
Solvent Diisopropyl etherMethanolTetrahydrofuran (THF)
Temperature Room Temperature50 °C0 °C to Room Temperature
Reaction Time 24 - 48 hours12 - 24 hours4 - 8 hours
Yield (max theoretical) < 50% for each enantiomer> 95%> 90%
Enantiomeric Excess (e.e.) > 99% (for unreacted alcohol)> 95%> 99% (retained from starting material)
Key Advantages High enantioselectivity, mild conditions.High yield, atom economy.High enantiopurity, predictable stereochemistry.
Key Disadvantages Maximum 50% yield for the desired enantiomer.Requires high-pressure equipment, expensive catalyst.Multi-step process from a more advanced starting material.

Visualizing the Synthetic Pathways

The logical flow of each synthetic strategy, from starting material to the final enantiopure product, is depicted in the following diagrams.

cluster_A Route A: Enzymatic Kinetic Resolution A_start Racemic N-Boc-2-(piperidin-2-yl)ethanol A_process Lipase PS-C Vinyl Acetate A_start->A_process A_S_prod (S)-N-Boc-2-(piperidin-2-yl)ethanol (unreacted) A_process->A_S_prod A_R_prod (R)-N-Boc-2-(piperidin-2-yl)ethyl acetate (acylated) A_process->A_R_prod A_hydrolysis Hydrolysis A_R_prod->A_hydrolysis A_R_final (R)-N-Boc-2-(piperidin-2-yl)ethanol A_hydrolysis->A_R_final

Caption: Workflow for Enzymatic Kinetic Resolution.

cluster_B Route B: Asymmetric Hydrogenation B_start 2-(2-Hydroxyethyl)pyridine B_process [RuCl₂((S)-BINAP)]₂ H₂ (50 atm) B_start->B_process B_prod (S)-2-(Piperidin-2-yl)ethanol B_process->B_prod

Caption: Asymmetric Hydrogenation of a Pyridine Precursor.

cluster_C Route C: Chiral Pool Synthesis C_start L-Pipecolic acid C_process Boc Protection C_start->C_process C_inter N-Boc-L-pipecolic acid C_process->C_inter C_reduction Reduction (BMS) C_inter->C_reduction C_prod (S)-N-Boc-2-(piperidin-2-yl)methanol C_reduction->C_prod C_homologation Homologation (e.g., Oxidation, Wittig, Reduction) C_prod->C_homologation C_final This compound C_homologation->C_final

Caption: Synthesis from a Chiral Pool Starting Material.

Experimental Protocols

Route A: Enzymatic Kinetic Resolution of Racemic N-Boc-2-(piperidin-2-yl)ethanol

This method relies on the enantioselective acylation of one enantiomer from a racemic mixture by a lipase, leaving the other enantiomer unreacted.

1. N-Protection of Racemic 2-(Piperidin-2-yl)ethanol:

  • To a solution of racemic 2-(piperidin-2-yl)ethanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford racemic N-Boc-2-(piperidin-2-yl)ethanol.

2. Enzymatic Kinetic Resolution:

  • To a solution of racemic N-Boc-2-(piperidin-2-yl)ethanol (1.0 eq.) in diisopropyl ether, add Lipase PS-C “Amano” II (50 wt%).

  • Add vinyl acetate (2.0 eq.) and stir the suspension at room temperature.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached (typically 24-48 hours).

  • Filter off the enzyme and wash it with diisopropyl ether.

  • Concentrate the filtrate and separate the unreacted (S)-N-Boc-2-(piperidin-2-yl)ethanol and the product (R)-N-Boc-2-(piperidin-2-yl)ethyl acetate by column chromatography on silica gel.

3. Hydrolysis of the Acetate (to obtain the R-enantiomer):

  • Dissolve the (R)-N-Boc-2-(piperidin-2-yl)ethyl acetate in methanol.

  • Add a solution of potassium carbonate (K₂CO₃) in water and stir at room temperature for 4 hours.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-N-Boc-2-(piperidin-2-yl)ethanol.

Route B: Asymmetric Hydrogenation of 2-(2-Hydroxyethyl)pyridine

This approach involves the direct, enantioselective reduction of the pyridine ring to a piperidine.

1. Catalyst Preparation (in situ):

  • In a glovebox, charge a pressure reactor with [RuCl₂( (S)-BINAP )]₂ (0.01 mol%).

  • Add degassed methanol.

2. Asymmetric Hydrogenation:

  • To the reactor containing the catalyst solution, add a solution of 2-(2-hydroxyethyl)pyridine (1.0 eq.) in degassed methanol.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to 50 atm with hydrogen and stir the reaction mixture at 50 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield enantiopure this compound.

Route C: Synthesis from L-Pipecolic Acid (Chiral Pool)

This strategy utilizes a naturally occurring chiral molecule as the starting point, preserving its stereochemistry throughout the synthesis.

1. N-Protection of L-Pipecolic Acid:

  • Suspend L-pipecolic acid (1.0 eq.) in a mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 eq.) and stir until the solid dissolves.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give N-Boc-L-pipecolic acid.

2. Reduction of the Carboxylic Acid:

  • Dissolve N-Boc-L-pipecolic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

  • Slowly add borane dimethyl sulfide complex (BMS, 1.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to afford (S)-2-(hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester ((S)-N-Boc-2-(piperidin-2-yl)methanol).

3. One-Carbon Homologation (example via Swern Oxidation and Wittig Reaction):

  • (a) Swern Oxidation: To a solution of oxalyl chloride in DCM at -78 °C, add DMSO. After stirring, add a solution of (S)-N-Boc-2-(piperidin-2-yl)methanol in DCM. After an additional stirring period, add triethylamine and allow the reaction to warm to room temperature to yield the corresponding aldehyde.

  • (b) Wittig Reaction: To a suspension of methoxymethyl)triphenylphosphonium chloride in THF at 0 °C, add a strong base (e.g., n-BuLi). To the resulting ylide, add the aldehyde from the previous step.

  • (c) Hydrolysis and Reduction: The resulting enol ether is hydrolyzed with an acid to give the homologous aldehyde, which is then reduced with a mild reducing agent like sodium borohydride (NaBH₄) to afford N-Boc-(S)-2-(piperidin-2-yl)ethanol.

4. Deprotection:

  • Dissolve the N-Boc protected final product in DCM and add trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure. The product can be isolated as the trifluoroacetate salt or neutralized with a base to obtain the free amine.

Evaluating (S)-2-(Piperidin-2-yl)ethanol Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cholinesterase Inhibition: Targeting Neurodegenerative Diseases

Piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Comparative Inhibitory Activity of Piperidine Derivatives against Cholinesterases
Compound ClassTarget EnzymeIC50 (µM)Reference StandardIC50 (µM)
Piperidinone DerivativesAChE12.55 - 23.75Rivastigmine10.87
BuChE> 25Galantamine19.34
Benzimidazole-Piperidine HybridsAChE19.44 - 36.05Galantamine19.34
BuChE21.57 - 39.55Galantamine21.45
N-(2-(piperidine-1-yl)ethyl)benzamide DerivativesAChE0.013 - 0.6+Donepezil0.6

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.

α-Glucosidase Inhibition: A Target for Diabetes Management

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Polyhydroxy piperidine derivatives, also known as azasugars, are a prominent class of α-glucosidase inhibitors.

Comparative Inhibitory Activity of Piperidine and Related Derivatives against α-Glucosidase
Compound ClassIC50 / Kᵢ (µM)Reference StandardIC50 (µM)
Polyhydroxy Piperidine AzasugarsKᵢ: 1.07 - 88.2Acarbose-
Phthalimide-Benzenesulfonamide Piperidine HybridsIC50: 19.39 - 25.57Acarbose~22-28

Kᵢ (inhibition constant) is another measure of inhibitor potency, where a smaller value indicates a more potent inhibitor.

Soluble Epoxide Hydrolase (sEH) Inhibition: Addressing Inflammation

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for treating inflammatory conditions. Piperidine-derived amides have emerged as potent sEH inhibitors.

Comparative Inhibitory Activity of Piperidine Derivatives against Soluble Epoxide Hydrolase
Compound ClassTarget EnzymeIC50 (nM)
Piperidine-derived AmidesHuman sEH1.6 - 7.9
2-(Piperidin-4-yl)acetamidesHuman sEH3.1 - 6.0

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine AChE inhibitory activity.

Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[1]

Procedure:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • Prepare solutions of AChE, the test inhibitor, DTNB, and the substrate (acetylthiocholine iodide - ATCI).

  • In a 96-well plate, add the phosphate buffer, AChE solution, and the inhibitor solution at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Add the DTNB solution, followed by the ATCI solution to initiate the reaction.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the α-glucosidase enzyme.

Principle: The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-Glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Procedure:

  • Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8).

  • Prepare solutions of α-glucosidase, the test inhibitor, and the substrate (pNPG).

  • In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and the inhibitor solution at various concentrations.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Add the pNPG solution to start the reaction and incubate further (e.g., 20 minutes at 37°C).

  • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

  • Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT ChAT Acetyl-CoA->ChAT Choline Choline Choline->ChAT Choline Transporter Choline Transporter Choline->Choline Transporter Reuptake Acetylcholine (ACh) Acetylcholine (ACh) ChAT->Acetylcholine (ACh) Synthesis AChE AChE Acetylcholine (ACh)->AChE Hydrolysis ACh Receptors ACh Receptors Acetylcholine (ACh)->ACh Receptors Binding Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron AChE->Choline Breakdown Products Signal Transduction Signal Transduction ACh Receptors->Signal Transduction Piperidine Derivative (Inhibitor) Piperidine Derivative (Inhibitor) Piperidine Derivative (Inhibitor)->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of piperidine derivatives on AChE.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Buffer Mix_Enzyme_Inhibitor Mix Enzyme + Inhibitor Buffer->Mix_Enzyme_Inhibitor Enzyme Enzyme Enzyme->Mix_Enzyme_Inhibitor Inhibitor Inhibitor Inhibitor->Mix_Enzyme_Inhibitor Substrate Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Pre-incubation Pre-incubation Mix_Enzyme_Inhibitor->Pre-incubation Pre-incubation->Add_Substrate Incubation Incubation Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Signal Measure Signal (e.g., Absorbance) Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Plot_Dose_Response Plot Dose-Response Curve Calculate_Inhibition->Plot_Dose_Response Determine_IC50 Determine IC50 Plot_Dose_Response->Determine_IC50

Caption: General experimental workflow for determining enzyme inhibitory activity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of (S)-2-(Piperidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of chiral molecules such as (S)-2-(Piperidin-2-yl)ethanol is of paramount importance in pharmaceutical development. Enantiomeric purity, identity, and impurity profiling directly impact the safety and efficacy of drug products.[1] Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of data generated for this key chiral intermediate.[1] This guide provides an objective comparison of common analytical techniques for the characterization of this compound, supported by experimental data and detailed methodologies.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of three common analytical methods for the characterization of this compound. The data presented is a representative compilation based on typical performance characteristics of these techniques for similar chiral amines.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose Enantiomeric Purity, Assay, Impurity ProfilingImpurity Profiling, Identification of Volatile ImpuritiesStructural Elucidation, Identification, Quantification
Limit of Detection (LOD) ~0.01% for the (R)-enantiomer~0.005% for volatile impurities~0.1% for structural impurities
Limit of Quantification (LOQ) ~0.03% for the (R)-enantiomer~0.015% for volatile impurities~0.3% for structural impurities
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%95 - 105% (with internal standard)
Precision (% RSD) < 1.5%< 2.0%< 3.0%
Linearity (R²) > 0.999> 0.998> 0.995
Specificity High for enantiomers and known impuritiesHigh for volatile compoundsHigh for structural isomers
Sample Throughput ModerateHighLow

Experimental Workflow and Methodologies

A systematic approach to cross-validation ensures the reliability of analytical data.[1] The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow A Reference Standard Characterization (this compound) B Primary Method Validation (Chiral HPLC) A->B Purity, Identity C Orthogonal Method 1 Validation (GC-MS) A->C Impurity Profile D Orthogonal Method 2 Validation (NMR) A->D Structure Confirmation E Sample Analysis with Validated Methods B->E C->E D->E F Data Comparison and Evaluation E->F G Acceptance Criteria Met? F->G H Final Method Approval G->H Yes I Investigate Discrepancies G->I No I->B I->C I->D

Cross-validation workflow for analytical methods.
Detailed Experimental Protocols

This method is crucial for determining the enantiomeric purity of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[2]

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) is effective.[1]

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[2]

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[2]

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 5% phenyl polymethylsiloxane fused-silica capillary column is commonly used for its robustness and high separation efficiency.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Derivatization: For improved chromatographic performance, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to silylate the hydroxyl and amine groups.[4]

  • Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., dichloromethane) is prepared. If derivatization is needed, the sample is mixed with the derivatizing agent and heated before injection.

NMR spectroscopy is essential for confirming the chemical structure and identifying stereoisomers.[6]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) in a 5 mm NMR tube.[2]

  • ¹H NMR Data Acquisition:

    • A standard proton NMR spectrum is acquired.

    • Key signals for this compound include those for the piperidine ring protons and the protons of the ethanol side chain.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled carbon-13 spectrum is acquired to identify all unique carbon atoms in the molecule.

  • Chiral NMR for Enantiomeric Ratio:

    • To determine the enantiomeric ratio, a chiral solvating agent (e.g., a derivative of (S)-BINOL) can be added to the NMR tube.[2] This forms diastereomeric complexes that will have distinct signals in the NMR spectrum, allowing for quantification of each enantiomer.[6]

References

Safety Operating Guide

Proper Disposal of (S)-2-(Piperidin-2-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (S)-2-(Piperidin-2-yl)ethanol, a piperidine derivative, adherence to strict disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, emphasizing immediate safety precautions and operational logistics.

This compound, also known as 2-Piperidineethanol, is classified as a hazardous substance that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, it must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Essential PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste.

    • Avoid mixing this waste with other chemical streams, especially incompatible materials such as strong oxidizing agents and strong acids, to prevent hazardous reactions[1].

  • Containerization:

    • Use a chemically resistant and sealable container for waste collection. The original container or an approved alternative made from a compatible material is recommended[2].

    • Ensure the container is in good condition, free from leaks, and has a tightly fitting cap[3][4][5].

    • The container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols[3].

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated container.

    • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should also be collected in a designated solid hazardous waste container[3][6].

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from direct sunlight and heat sources[2][3].

    • The storage area should be secure and separate from incompatible chemicals[3].

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company[2][7].

    • Follow all federal, state, and local regulations for hazardous waste disposal[3].

Spill and Emergency Procedures

In the event of a spill, evacuate the area of unprotected personnel. Wearing appropriate PPE, take the following steps:

  • For small spills: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite[2][8]. Collect the material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect all cleaning materials for disposal as hazardous waste[3].

  • Ventilation: Ensure the area is well-ventilated after the cleanup is complete[8].

Summary of Hazard and Disposal Information

For quick reference, the following table summarizes key quantitative and qualitative data regarding the safe handling and disposal of this compound.

ParameterGuidelineSource
Primary Disposal Method Treat as hazardous waste. Dispose of contents/container to an approved waste disposal plant.[1]
PPE Requirements Chemical-resistant gloves, safety glasses/goggles, lab coat.[2][3][7]
Incompatible Materials Strong oxidizing agents, strong acids.[1]
Waste Container Dedicated, compatible, tightly sealed, and clearly labeled.[2][3]
Storage of Waste Cool, dry, well-ventilated area, away from incompatible substances.[2][3]
Spill Cleanup Absorb with inert material (sand, earth), place in a hazardous waste container, and decontaminate the area.[2][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Container segregate->container collect Collect Liquid and Solid Waste container->collect store Store Securely in a Ventilated Area collect->store disposal_service Arrange for Licensed Hazardous Waste Disposal store->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of (S)-2-(Piperidin-2-yl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for managing (S)-2-(Piperidin-2-yl)ethanol in the laboratory, from operational procedures to disposal plans. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

This compound , a piperidine derivative, is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] Proper personal protective equipment (PPE) and handling protocols are therefore not just recommended, but essential.

Personal Protective Equipment (PPE): A Quantitative Approach

The selection of appropriate PPE is the first line of defense against chemical exposure. The following tables provide quantitative data to guide the selection of gloves and respiratory protection when handling this compound.

Table 1: Chemical Resistant Glove Compatibility

Glove MaterialManufacturer ExamplesBreakthrough Time (minutes) for PiperidineRecommendation
Butyl RubberAnsell, North Safety> 480Excellent: Suitable for prolonged contact.
Nitrile RubberAnsell, Kimberly-Clark, Tychem> 120Good: Suitable for splash protection.
NeopreneAnsellVariesUse with caution; consult manufacturer data.
Natural Rubber / LatexMarigold IndustrialNot RecommendedPoor: Avoid use.

Note: Breakthrough times are based on data for piperidine and should be used as a guide.[3][4] It is crucial to consult the specific glove manufacturer's chemical resistance data for this compound or a close analogue. Always inspect gloves for any signs of degradation before and during use.

Table 2: Respiratory Protection Guidelines

Exposure ScenarioRespirator TypeCartridge/Filter Type
Operations in a well-ventilated fume hoodNot generally requiredN/A
Potential for vapor or aerosol generationAir-Purifying Respirator (APR), half or full facepieceGreen Label: Ammonia/Methylamine cartridge.[5][6] For environments with particulates, a combination cartridge with a P100 filter is recommended.
Spill cleanup or emergency situationsSelf-Contained Breathing Apparatus (SCBA)N/A

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling this compound to protect against splashes and vapors.[7]

Protective Clothing: A flame-retardant lab coat, supplemented by a chemical-resistant apron, is required.[7] For extensive handling or in case of a spill, chemical-resistant coveralls, such as those from the Lakeland ChemMAX® or DuPont™ Tychem® series, should be considered.[8][9][10][11]

Operational Plan: A Step-by-Step Workflow

A structured approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh/Measure Compound prep_workspace->handling_weigh handling_reaction Perform Reaction/Procedure handling_weigh->handling_reaction post_decontaminate Decontaminate Glassware & Surfaces handling_reaction->post_decontaminate post_waste Segregate & Label Waste post_decontaminate->post_waste post_ppe Doff & Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe and Compliant Process

Proper disposal of this compound and associated contaminated materials is a critical final step to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be treated as hazardous waste.[7][12]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.[13] Do not mix with other waste streams.

    • Solid Waste: Dispose of contaminated solid waste, such as gloves, absorbent pads, and disposable lab coats, in a separate, clearly labeled hazardous waste container.[13]

    • Sharps: Any contaminated sharps should be placed in a designated puncture-resistant sharps container.[13]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).[7]

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials and ignition sources.[7]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] This compound will likely require high-temperature incineration.[13]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate potential hazards.

Minor Spill (inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use a chemical spill kit with absorbent materials like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.[7]

  • Neutralization: For small, manageable spills, cautiously neutralize with a weak acid solution, such as sodium bisulfate.[7]

  • Cleanup: Once absorbed and neutralized, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[7]

Major Spill (outside a chemical fume hood or a large volume):

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Restrict access to the spill area and close doors.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Emergency Response: Contact your institution's EHS office and emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[7]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 2
(S)-2-(Piperidin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.